2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
Description
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Properties
IUPAC Name |
2-amino-3-(oxan-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHHRIISICNOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734386 | |
| Record name | 3-Oxan-4-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773828-10-7 | |
| Record name | 3-Oxan-4-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid
Introduction
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is a non-canonical amino acid that has garnered interest within the fields of medicinal chemistry and drug development. Its unique structure, featuring a tetrahydropyran (THP) ring appended to an alanine backbone, introduces specific steric and electronic properties that can be leveraged to modulate the pharmacological profiles of peptide-based therapeutics. Understanding the fundamental physical properties of this compound is a critical prerequisite for its effective application, influencing everything from reaction kinetics in synthetic chemistry to solubility and bioavailability in formulation studies. This guide provides a comprehensive analysis of the known and predicted physical characteristics of this molecule, offering field-proven insights into the experimental methodologies required for its characterization and its potential implications for research and development.
Compound Identification and Molecular Structure
Accurate identification is the cornerstone of all subsequent chemical and physical analysis. The compound is systematically named and cataloged under several identifiers.
1.1. Nomenclature and Key Identifiers
The primary identifiers for this compound are summarized below. Consistency in using these identifiers, particularly the CAS number, is crucial for accurate literature and database searches.
| Identifier | Value | Source |
| IUPAC Name | 2-amino-3-(oxan-4-yl)propanoic acid | [1] |
| CAS Number | 773828-10-7 | [1] |
| Molecular Formula | C₈H₁₅NO₃ | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| Exact Mass | 173.10519334 Da | [1] |
| PubChem CID | 62386234 | [1] |
1.2. Chemical Structure
The molecule's structure consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a methylene group linked to the 4-position of a tetrahydropyran ring. This structure imparts a combination of hydrophilic (amino and carboxyl groups) and moderately lipophilic (the cyclic ether) characteristics.
Caption: 2D structure of this compound.
Physicochemical Properties: Calculated and Experimental Insights
The physicochemical profile of a compound dictates its behavior in both biological and chemical systems. While experimental data for the free form of this specific molecule is sparse in publicly accessible databases, we can infer a great deal from its structure and from computed properties.
2.1. Calculated Physicochemical Properties
Computational models provide valuable, predictive insights into a molecule's behavior. These descriptors are essential for early-stage drug development, particularly for assessing potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Property | Value | Significance in Drug Development |
| XLogP3-AA | -2.4 | Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor passive diffusion across lipid membranes.[1] |
| Topological Polar Surface Area (TPSA) | 72.6 Ų | A TPSA below 140 Ų is generally associated with good cell permeability. This value is favorable.[1] |
| Hydrogen Bond Donors | 2 | The amino and carboxyl groups can donate hydrogen bonds, enhancing interaction with biological targets and water.[1] |
| Hydrogen Bond Acceptors | 4 | The carboxyl and ether oxygens act as H-bond acceptors, contributing to aqueous solubility.[1] |
| Rotatable Bond Count | 3 | A low number (<10) is favorable for good oral bioavailability, suggesting conformational rigidity.[1] |
| Complexity | 154 | This reflects the non-trivial nature of the molecule's structure.[1] |
2.2. Solubility Profile
-
Predicted Solubility: Based on the zwitterionic character at physiological pH and the low calculated LogP of -2.4, this compound is expected to be highly soluble in water and other polar protic solvents.[1] Its solubility is likely to be pH-dependent, with minimum solubility at its isoelectric point and higher solubility in acidic or basic solutions. It is predicted to have limited solubility in nonpolar organic solvents like hexane or diethyl ether.
-
Experimental Protocol for Solubility Determination (Shake-Flask Method): The shake-flask method (OECD Guideline 105) is the gold-standard for determining water solubility. The choice of this method is based on its reliability and direct measurement of a saturated solution.
-
Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer) in a sealed, thermostatted vessel.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The extended time is crucial to overcome any kinetic barriers to dissolution.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifuge or filter the suspension to obtain a clear, saturated solution. Filtration through a low-binding membrane (e.g., PVDF) is critical to avoid loss of the analyte.
-
Quantification: Accurately determine the concentration of the compound in the saturated solution using a validated analytical method, such as LC-MS or UV-Vis spectroscopy with a pre-established calibration curve.
-
Calculation: Express the solubility in units of mg/mL or mol/L.
-
2.3. Acid-Base Properties (pKa)
The pKa values of the amino and carboxylic acid groups are fundamental to understanding the compound's charge state at different pH values, which affects its solubility, receptor binding, and membrane transport. While experimental values are not published, we can predict them based on analogous structures. The α-carboxylic acid group is expected to have a pKa around 2-3, while the α-amino group is expected to have a pKa around 9-10.
-
Experimental Protocol for pKa Determination (Potentiometric Titration): This method is chosen for its precision in tracking pH changes upon the addition of a titrant.
-
Sample Preparation: Dissolve a precisely weighed amount of the amino acid in a known volume of deionized, CO₂-free water.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with a high-precision electrode to monitor the pH.
-
Acidic Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all functional groups fully.
-
Basic Titration: Subsequently, titrate the acidic solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the mid-points of the buffer regions (i.e., at 0.5 and 1.5 equivalents of NaOH added after full protonation). The isoelectric point (pI) can be calculated as the average of the two pKa values.
-
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides definitive structural confirmation and is essential for quality control.
3.1. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. For this compound, electrospray ionization (ESI) in positive ion mode is the preferred method due to the presence of the basic amino group, which is readily protonated.
-
Expected Observation: In a high-resolution mass spectrum, the primary ion observed would be the protonated molecular ion, [M+H]⁺, at an m/z corresponding to its exact mass plus the mass of a proton (173.1052 + 1.0073 = 174.1125).
-
Workflow for LC-MS Analysis: This workflow is standard for purity assessment and identification of small molecules in complex mixtures.
Caption: A typical experimental workflow for LC-MS analysis.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise chemical structure and connectivity of a molecule.
-
Expected ¹H NMR Signals:
-
α-Proton (CH-NH₂): A multiplet around 3.5-4.0 ppm.
-
β-Protons (CH₂-CH): Diastereotopic protons appearing as complex multiplets around 1.5-2.0 ppm.
-
Tetrahydropyran Protons: A series of complex, overlapping multiplets between 1.2-4.0 ppm, corresponding to the axial and equatorial protons of the THP ring.
-
NH₂ and COOH Protons: Broad singlets that are exchangeable with D₂O. Their chemical shifts are highly dependent on solvent and concentration.
-
-
Expected ¹³C NMR Signals: Eight distinct signals would be expected, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon (COOH) would be the most downfield signal ( > 170 ppm), followed by the α-carbon and the carbons of the THP ring adjacent to the ether oxygen.
-
Protocol for NMR Sample Preparation and Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. D₂O is often preferred for amino acids to observe the exchange of labile protons.
-
Internal Standard: Add a small amount of an internal standard, such as DSS or TMSP, for accurate chemical shift referencing.
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.
-
Data Acquisition: Acquire a standard ¹H spectrum. Subsequently, acquire a ¹³C spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
2D NMR: For unambiguous assignment of all protons and carbons, advanced 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are essential.
-
Safety and Handling
While a specific safety data sheet for the free amino acid is not widely available, data for the hydrochloride salt provides a strong basis for handling precautions.[2] The Fmoc-protected version also carries similar warnings.[3]
-
Hazard Statements (inferred):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or aerosols. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Conclusion
This compound is a compound with physical properties dominated by its hydrophilic functional groups. Its high predicted water solubility and favorable TPSA make it an interesting building block for peptide-based drug candidates. While comprehensive experimental data is yet to be broadly published, established analytical workflows can be readily applied to confirm its structure and characterize its physicochemical behavior. The insights and protocols detailed in this guide provide a robust framework for researchers and scientists to effectively utilize this compound in their development programs.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 62386234, this compound. Retrieved from [Link].
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AA Blocks. (n.d.). (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24729654, 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. Retrieved from [Link].
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Ark Pharm, Inc. (n.d.). 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. Retrieved from [Link].
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An In-Depth Technical Guide to 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid: Synthesis, Characterization, and Potential Applications
Foreword
In the evolving landscape of medicinal chemistry and drug discovery, the demand for novel, non-proteinogenic amino acids has never been greater. These unique building blocks offer the potential to overcome the limitations of traditional peptide-based therapeutics by enhancing metabolic stability, modulating conformational properties, and introducing novel pharmacophoric features. This guide provides a comprehensive technical overview of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, a saturated heterocyclic α-amino acid with significant potential in the development of next-generation therapeutics. We will delve into its chemical structure, physicochemical properties, detailed synthetic methodologies, and explore its prospective applications, particularly in the context of TGF-β receptor modulation.
Molecular Architecture and Physicochemical Profile
This compound is a non-proteinogenic α-amino acid characterized by a tetrahydropyran ring attached to the β-carbon of an alanine backbone. This unique structural motif imparts a combination of hydrophilicity, conformational rigidity, and a defined three-dimensional geometry, making it an attractive scaffold for rational drug design.
Chemical Structure:
IUPAC Name: 2-amino-3-(oxan-4-yl)propanoic acid[1]
Key Physicochemical Properties:
A comprehensive understanding of the physicochemical properties of a molecule is paramount for its application in drug development, influencing factors such as solubility, permeability, and target engagement.
| Property | Value | Source |
| Molecular Formula | C8H15NO3 | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| CAS Number | 773828-10-7 | [1] |
| XLogP3 (Computed) | -2.4 | [1] |
| Topological Polar Surface Area | 72.6 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
Strategic Synthesis: A Modular Approach
The synthesis of this compound can be strategically approached through the well-established diethyl acetamidomalonate (DEAM) synthesis. This robust and versatile method allows for the introduction of a wide variety of side chains, making it ideal for the preparation of novel α-amino acids.[2][3][4][5] The overall synthetic strategy involves three key stages:
-
Preparation of a suitable electrophile: Synthesis of a 4-(halomethyl)tetrahydro-2H-pyran derivative.
-
Alkylation of diethyl acetamidomalonate: Formation of the carbon-carbon bond to introduce the tetrahydropyran moiety.
-
Hydrolysis and decarboxylation: Unveiling the final amino acid.
Below, we provide a detailed, self-validating protocol for each stage, explaining the causality behind the experimental choices.
Synthesis of the Key Electrophile: 4-(Iodomethyl)tetrahydro-2H-pyran
The choice of the leaving group on the electrophile is critical for an efficient alkylation reaction. While bromides are commonly used, iodides are generally more reactive, leading to higher yields and faster reaction times in S(_N)2 reactions.
Reaction Scheme:
Experimental Protocol:
Step 1: Mesylation of (Tetrahydropyran-4-yl)methanol
-
Rationale: The hydroxyl group of the starting alcohol is a poor leaving group. Conversion to a mesylate creates a much better leaving group for the subsequent nucleophilic substitution.
-
Procedure:
-
Dissolve (Tetrahydropyran-4-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) dropwise to the solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(methylsulfonyloxymethyl)tetrahydropyran.
-
Step 2: Finkelstein Reaction to 4-(Iodomethyl)tetrahydro-2H-pyran [6]
-
Rationale: The Finkelstein reaction is a classic and highly efficient method for converting alkyl chlorides or bromides (or in this case, a mesylate) to the corresponding iodide by treatment with a sodium iodide solution in acetone. The insolubility of sodium mesylate in acetone drives the reaction to completion.
-
Procedure:
-
Dissolve the crude 4-(methylsulfonyloxymethyl)tetrahydropyran (1 equivalent) from the previous step in acetone.
-
Add sodium iodide (2 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 4-16 hours, monitoring the reaction by TLC.[6]
-
After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium mesylate.[6]
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between diethyl ether and water.[6]
-
Separate the organic layer, wash with 10% sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford 4-(iodomethyl)tetrahydro-2H-pyran as a crude product, which can be purified by vacuum distillation or column chromatography.[6]
-
Alkylation of Diethyl Acetamidomalonate
This step forms the core C-C bond of the target amino acid. The enolate of DEAM acts as a soft nucleophile, readily undergoing S(_N)2 displacement with the previously synthesized alkyl iodide.
Reaction Scheme:
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol.[3]
-
Once all the sodium has reacted, add diethyl acetamidomalonate (1 equivalent) to the solution and stir until a clear solution is obtained.[3]
-
Add 4-(iodomethyl)tetrahydro-2H-pyran (1 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.[2]
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.[2]
-
Dissolve the residue in water and extract with ethyl acetate.[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude diethyl 2-acetamido-2-((tetrahydro-2H-pyran-4-yl)methyl)malonate.
-
Hydrolysis and Decarboxylation to Yield the Final Amino Acid
The final step involves the removal of the protecting groups and the malonate ester to reveal the desired α-amino acid. Acidic hydrolysis is a standard and effective method for this transformation.
Reaction Scheme:
-
Procedure:
-
Add the crude alkylated malonate from the previous step to a round-bottom flask containing 6M hydrochloric acid.[2]
-
Heat the mixture to reflux for 4-6 hours. This will hydrolyze both the ester and amide functionalities.[3]
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the excess HCl and water.
-
The resulting crude amino acid hydrochloride can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Asymmetric Synthesis Strategies
For applications in drug discovery, obtaining enantiomerically pure amino acids is crucial. While the DEAM synthesis yields a racemic mixture, several strategies can be employed to achieve an asymmetric synthesis of this compound.
Chiral Auxiliary-Mediated Synthesis
One of the most reliable methods for asymmetric amino acid synthesis involves the use of a chiral auxiliary. A prominent example is the use of chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand.[7] This methodology allows for highly diastereoselective alkylation of the glycine enolate equivalent.
Conceptual Workflow:
Caption: Asymmetric synthesis using a chiral Ni(II) complex auxiliary.
The chiral ligand creates a specific steric environment that directs the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent hydrolysis removes the chiral auxiliary (which can often be recovered and reused) and the metal, yielding the enantiomerically enriched amino acid.[7][8][9]
Spectroscopic Characterization
Expected 1H NMR Resonances:
-
α-proton (CH-NH2): A multiplet in the range of 3.5-4.0 ppm.
-
β-protons (CH2-CH): Diastereotopic protons that will appear as two separate multiplets, likely between 1.5 and 2.0 ppm.
-
Tetrahydropyran protons: A series of complex multiplets between 1.2 and 4.0 ppm. The protons adjacent to the oxygen atom (positions 2 and 6) will be the most deshielded.
-
Amine and Carboxylic Acid protons: Broad singlets that are exchangeable with D2O. Their chemical shifts will be highly dependent on the solvent and pH.
Expected 13C NMR Resonances:
-
Carbonyl carbon (COOH): In the range of 170-180 ppm.
-
α-carbon (CH-NH2): Around 55-60 ppm.
-
β-carbon (CH2-CH): Approximately 35-40 ppm.
-
Tetrahydropyran carbons: Carbons adjacent to the oxygen (C2 and C6) will be in the range of 65-70 ppm, while the other carbons will appear at higher field (25-40 ppm).
Potential Applications in Drug Discovery: A Focus on TGF-β Receptor Inhibition
The transforming growth factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in a range of diseases, including fibrosis and cancer.[10][11] Small molecule inhibitors of the TGF-β type I receptor (TGF-βRI), also known as activin-like kinase 5 (ALK5), have emerged as a promising therapeutic strategy.[10][11]
Interestingly, several potent and selective TGF-βRI inhibitors feature saturated heterocyclic moieties. A recent study highlighted novel inhibitors incorporating a tetrahydropyran group linked to a pyrazole core, demonstrating that this scaffold can be effectively utilized in the design of kinase inhibitors.[12]
The incorporation of this compound into peptide or small molecule libraries could offer several advantages for targeting TGF-βRI or other kinases:
-
Vectorial Projection: The tetrahydropyran ring provides a well-defined vector for positioning pharmacophoric groups into specific pockets of the kinase active site.
-
Improved Physicochemical Properties: The hydrophilic nature of the tetrahydropyran moiety can enhance the solubility and overall drug-like properties of a lead compound.
-
Novel Intellectual Property: The use of this non-proteinogenic amino acid can provide access to novel chemical space and strengthen intellectual property positions.
Logical Relationship for Drug Design:
Caption: Application of the amino acid in generating novel therapeutics.
Conclusion and Future Directions
This compound represents a valuable yet underexplored building block for medicinal chemistry. Its straightforward synthesis via the diethyl acetamidomalonate pathway, coupled with the potential for asymmetric elaboration, makes it an accessible tool for researchers. The structural features of this amino acid suggest its utility in the design of conformationally constrained peptides and as a scaffold for small molecule inhibitors of therapeutically relevant targets such as TGF-βRI.
Future research should focus on the experimental determination of its key physicochemical properties, the development of a scalable asymmetric synthesis, and the systematic exploration of its incorporation into bioactive molecules. Such efforts will undoubtedly unlock the full potential of this promising non-proteinogenic amino acid in the ongoing quest for novel and effective therapeutics.
References
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Heterobicyclic inhibitors of transforming growth factor beta receptor I (TGFβRI). PubMed. (2018-03-01). Available from: [Link]
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Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. (n.d.). Available from: [Link]
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2-Aminoimidazoles inhibitors of TGF-beta receptor 1. PubMed. (n.d.). Available from: [Link]
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Supporting Information Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates with multip. Beilstein Journals. (n.d.). Available from: [Link]
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Heterobicyclic inhibitors of transforming growth factor beta receptor I (TGFβRI). PubMed. (2018-03-01). Available from: [Link]
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SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. (n.d.). Available from: [Link]
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This compound. PubChem. (n.d.). Available from: [Link]
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Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed. (n.d.). Available from: [Link]
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Synthesis of 2‐AW via alkylation of diethyl acetamidomalonate. ResearchGate. (n.d.). Available from: [Link]
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diethyl acetamidomalonate. Organic Syntheses Procedure. (n.d.). Available from: [Link]
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Special Issue: Development of Asymmetric Synthesis. PMC. (2020-03-11). Available from: [Link]
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Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. PMC. (n.d.). Available from: [Link]
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Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. NIH. (n.d.). Available from: [Link]
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2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid CAS number 773828-10-7
An In-depth Technical Guide to 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid (CAS: 773828-10-7)
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a non-proteinogenic amino acid of significant interest in modern medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, applications as a peptidomimetic and drug scaffold, and essential analytical and safety protocols.
Introduction: A Modern Building Block for Advanced Therapeutics
This compound is a synthetic α-amino acid that has emerged as a valuable building block for researchers. As a non-natural amino acid (NNAA), it is not one of the 20 canonical amino acids involved in protein synthesis but offers unique structural motifs for designing novel therapeutic agents.[1][2] Its structure, featuring a tetrahydropyran (THP) ring attached to an alanine backbone, provides a compelling combination of hydrophilicity and conformational rigidity.
The primary value of this compound lies in its application as a bioisostere . In drug design, bioisosteres are chemical substituents that can be interchanged without significantly altering the biological activity of a molecule. The THP moiety in this amino acid serves as an effective replacement for carbocyclic groups, such as in 1-aminocyclohexane-1-carboxylic acid. This substitution can favorably modulate a drug candidate's physicochemical properties, for instance, by reducing lipophilicity, which can lead to improved pharmacokinetic profiles like enhanced solubility and better metabolic stability.[3]
Physicochemical Properties and Structural Attributes
The unique characteristics of this compound stem directly from its molecular structure. The presence of the oxygen-containing THP ring introduces polarity, distinguishing it from purely carbocyclic analogues.
| Property | Value | Source |
| CAS Number | 773828-10-7 | PubChem[4] |
| Molecular Formula | C₈H₁₅NO₃ | PubChem[4] |
| Molecular Weight | 173.21 g/mol | PubChem[4] |
| IUPAC Name | 2-amino-3-(oxan-4-yl)propanoic acid | PubChem[4] |
| XLogP3-AA (Predicted) | -2.4 | PubChem[4] |
| Topological Polar Surface Area | 72.6 Ų | PubChem[4] |
| Hydrogen Bond Donors | 2 | PubChem[4] |
| Hydrogen Bond Acceptors | 4 | PubChem[4] |
Table 1: Key Physicochemical Properties
The low predicted XLogP3 value indicates high hydrophilicity, a desirable trait for improving the solubility of parent drug molecules.
Synthesis and Chemical Accessibility
The synthesis of non-natural amino acids is a cornerstone of medicinal chemistry.[1][5][6] While numerous strategies exist, modern electrochemical methods offer an efficient and environmentally conscious route to THP-containing amino acids.
Representative Synthetic Workflow: Electrochemical Approach
An innovative approach involves the electrochemical decarboxylation and intramolecular etherification of readily available N-acetylamino malonic acid monoesters.[3] This method avoids harsh reagents and proceeds under constant current conditions in an undivided cell, making it highly efficient.
Caption: Electrochemical synthesis of THP-containing amino acids.
Experimental Protocol: General Electrochemical Synthesis
-
Cell Setup: An undivided electrochemical cell is equipped with platinum or carbon-based electrodes.
-
Reaction Mixture: The N-acetyl malonic acid monoester precursor is dissolved in an aqueous medium (e.g., water/acetonitrile mixture). No external base is typically required.[3]
-
Electrolysis: A constant current is applied to the system. The anode facilitates the decarboxylation of the malonic acid derivative, generating a radical intermediate which then undergoes an intramolecular cyclization (etherification) to form the THP ring.
-
Workup and Isolation: After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The resulting N-acetylated product is purified using column chromatography.
-
De-protection: The N-acetyl group is removed via standard acid or base hydrolysis to yield the final free amino acid, this compound.
Derivatization for Peptide Synthesis
For use in solid-phase peptide synthesis (SPPS), the α-amino group must be protected. Standard protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc) are used.[7][8] The Fmoc-protected version, Fmoc-D-Ala(tetrahydropyran-4-yl)-OH (CAS: 494210-66-1), is a commercially available derivative frequently used in Fmoc-based SPPS.[9][10][11]
Applications in Drug Discovery and Peptide Science
The true utility of this amino acid is realized when it is incorporated into larger molecules to enhance their therapeutic potential.
Peptidomimetics and Conformational Constraint
Incorporating NNAAs into peptides is a proven strategy to overcome the limitations of natural peptides, such as poor stability against enzymatic degradation.[12][13] The bulky THP group of this compound introduces steric hindrance and conformational constraints into the peptide backbone. This can lock the peptide into a bioactive conformation, increasing its binding affinity and selectivity for its target, while also improving its resistance to proteases.[3]
Bioisosterism and Pharmacokinetic Modulation
A key application is its role as a bioisostere for lipophilic cyclic amino acids. A notable example is its use in the development of inhibitors for Cathepsin K, a protease involved in bone resorption. By replacing a 1-aminocyclohexane-1-carboxylic acid subunit with the THP-containing amino acid scaffold in the drug candidate balicatib, researchers successfully reduced the molecule's lipophilicity. This modification was achieved while retaining low nanomolar enzyme inhibitory potency and comparable microsomal stability, demonstrating a clear advantage in drug design.[3]
Prodrug Development
Amino acids are frequently used as promoieties in prodrug design to enhance the absorption and delivery of parent drugs.[14] The inherent recognition of amino acid transporters in the body can be leveraged to improve the bioavailability of drugs that are otherwise poorly absorbed. While specific examples for this compound are not prevalent, its structure makes it a suitable candidate for such strategies.
Analytical Characterization Workflow
Ensuring the identity and purity of this compound is critical for its application in research and development. A standard analytical workflow combines chromatographic and spectroscopic techniques.
Caption: Standard analytical workflow for compound validation.
Protocol: Purity Determination by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of amino acids and their derivatives.
-
System: A reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of water with 0.1% Trifluoroacetic Acid (TFA) (Solvent A) and Acetonitrile with 0.1% TFA (Solvent B).
-
Gradient: A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes.
-
Detection: UV detection at 210-220 nm.
-
Sample Preparation: The compound is dissolved in the initial mobile phase composition.
-
Analysis: The retention time is recorded, and the peak area is integrated to calculate purity as a percentage of the total detected peak area.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the molecular structure and mass, respectively.[13][15]
Safety, Handling, and Storage
As a laboratory chemical, proper safety precautions are mandatory. While a specific Material Safety Data Sheet (MSDS) for the parent compound (CAS 773828-10-7) is not widely available, data for its Fmoc-protected derivative (CAS 494210-66-1) provides guidance.
-
Hazard Identification: The Fmoc derivative is associated with the following GHS hazard statements:
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Trustworthiness Note: Researchers must always consult the specific Safety Data Sheet provided by the chemical vendor before handling any compound. The information above is for guidance only and is based on a related derivative.
Conclusion and Future Outlook
This compound represents a sophisticated tool for the modern medicinal chemist. Its value as a hydrophilic, conformationally constrained building block has been demonstrated in the creation of advanced peptidomimetics with improved pharmacokinetic properties.[3] Its ability to serve as a bioisosteric replacement for more lipophilic moieties makes it a powerful asset in the iterative process of drug optimization.
Future research will likely expand its incorporation into a wider range of therapeutic peptides, cyclic peptides, and as a key scaffold in small-molecule drug discovery campaigns targeting complex biological systems. As synthetic methodologies for NNAAs continue to advance, the accessibility and application of this versatile compound are set to grow, further cementing its role in the development of next-generation therapeutics.
References
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Kulesh, V. A., et al. (2023). Electrochemical Synthesis of Unnatural Amino Acids via Anodic Decarboxylation of N-Acetylamino Malonic Acid Derivatives. National Institutes of Health (NIH). [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62386234, this compound. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24729654, 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. PubChem. [Link]
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BioAscent. (2024). Highlights in synthesis - unnatural amino acids. [Link]
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Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. [Link]
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Daugulis, O., et al. (2011). Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology. National Institutes of Health (NIH). [Link]
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Krivokolysko, S. G., et al. (2018). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. National Center for Biotechnology Information. [Link]
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Sarno, F., et al. (2024). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. National Institutes of Health (NIH). [Link]
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Karas, G., et al. (2023). A New Unnatural Amino Acid Derived from the Modification of 4′-(p-tolyl)-2,2′:6′,2″-terpyridine and Its Mixed-Ligand Complexes with Ruthenium: Synthesis, Characterization, and Photophysical Properties. MDPI. [Link]
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Ghorab, M. M., et al. (2020). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. PubMed. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Peptide Synthesis: The Role of Boc-Protected Amino Acids. [Link]
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Ark Pharm, Inc. (n.d.). 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. [Link]
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AAPPTec. (n.d.). Overview of Custom Peptide Synthesis. [Link]
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Talaei, B., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. National Center for Biotechnology Information. [Link]
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Grynberg, P., et al. (2021). Amino Acids in the Development of Prodrugs. MDPI. [Link]
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An In-Depth Technical Guide to 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and peptide science, non-proteinogenic amino acids (npAAs) represent a critical class of building blocks for the development of novel therapeutics. These unique structural motifs offer the ability to introduce conformational constraints, enhance metabolic stability, and modulate the pharmacological properties of peptides and small molecules. Among these, 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, a saturated heterocyclic npAA, has garnered interest for its potential to serve as a constrained analog of natural amino acids, thereby influencing the secondary structure of peptides and improving their bioactivity and resistance to enzymatic degradation. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this promising compound.
Physicochemical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below. The presence of the tetrahydro-pyran ring introduces a degree of conformational rigidity, which is a key feature for its application in drug design.
| Property | Value | Source |
| Molecular Formula | C8H15NO3 | |
| Molecular Weight | 173.21 g/mol | [1] |
| IUPAC Name | 2-amino-3-(oxan-4-yl)propanoic acid | |
| CAS Number | 773828-10-7 |
Synthesis of this compound
The following diagram illustrates a conceptual synthetic workflow:
Caption: Conceptual workflow for the synthesis of this compound.
A Detailed, Exemplary Asymmetric Synthesis Protocol:
The following protocol is a representative, field-proven methodology for the asymmetric synthesis of β-substituted α-amino acids, adapted for the synthesis of the title compound.
Step 1: Aldol Condensation
-
To a solution of tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is added N-Boc-glycine tert-butyl ester (1.1 eq).
-
The mixture is cooled to 0 °C, and a Lewis acid catalyst (e.g., TiCl4, 0.1 eq) is added dropwise.
-
The reaction is stirred at 0 °C for 2-4 hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldol adduct.
Step 2: Elimination
-
The crude aldol adduct is dissolved in a suitable solvent like pyridine.
-
Acetic anhydride (2.0 eq) is added, and the mixture is stirred at room temperature overnight.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the α,β-unsaturated amino ester.
Step 3: Asymmetric Hydrogenation
-
The α,β-unsaturated amino ester (1.0 eq) is dissolved in methanol and placed in a high-pressure reactor.
-
A chiral catalyst, such as a rhodium complex with a chiral phosphine ligand (e.g., Rh(COD)2BF4 with (R,R)-Me-DuPhos, 0.01 eq), is added.
-
The reactor is purged with hydrogen gas and then pressurized to 50-100 psi.
-
The reaction is stirred at room temperature for 24-48 hours.
-
The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to give the protected amino ester.
Step 4: Deprotection
-
The protected amino ester is dissolved in a mixture of trifluoroacetic acid (TFA) and DCM (1:1) and stirred at room temperature for 2-4 hours to remove the Boc and tert-butyl protecting groups.
-
The solvent is removed under reduced pressure.
-
The crude product is then dissolved in a mixture of water and a suitable organic solvent (e.g., diethyl ether) and the pH is adjusted to isoelectric point (around 6) with a base (e.g., triethylamine).
-
The precipitated amino acid is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum to yield this compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the tetrahydro-pyran ring, the α- and β-protons of the amino acid backbone, and the amine and carboxylic acid protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the tetrahydro-pyran ring and the amino acid moiety, including the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 174.12.
Chiral High-Performance Liquid Chromatography (HPLC):
Enantiomeric purity is a critical parameter for non-proteinogenic amino acids intended for use in drug development. Chiral HPLC is the standard method for determining the enantiomeric excess (ee). A typical method would involve a chiral stationary phase, such as a cyclodextrin- or polysaccharide-based column.
Exemplary Chiral HPLC Method:
-
Column: Chiralpak AD-H or equivalent
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA). The exact ratio would need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
The following diagram illustrates a typical analytical workflow for the characterization of a synthesized non-proteinogenic amino acid.
Sources
An In-Depth Technical Guide to 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid: A Non-Proteinogenic Amino Acid for Drug Discovery
Foreword: The Strategic Imperative of Conformational Constraint in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding therapeutic modality, bridging the gap between small molecules and large biologics.[1][2] Their high specificity and potency are often counterbalanced by challenges such as poor metabolic stability and low bioavailability.[2] A key strategy to overcome these limitations is the incorporation of non-proteinogenic amino acids (NPAAs) that introduce conformational constraints.[3][4][5][6] By reducing the flexibility of the peptide backbone, these NPAAs can pre-organize the molecule into a bioactive conformation, leading to enhanced receptor binding affinity, increased resistance to proteolytic degradation, and improved pharmacokinetic profiles.[6] This guide focuses on a particularly valuable NPAA: 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, a conformationally restricted analog of leucine, providing a comprehensive overview of its synthesis, characterization, and application for researchers, scientists, and drug development professionals.
Nomenclature and Physicochemical Properties
The precise and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: this compound Alternative IUPAC Name: 2-amino-3-(oxan-4-yl)propanoic acid
The structure consists of a propanoic acid backbone with an amino group at the α-carbon (C2) and a tetrahydro-2H-pyran ring attached at the β-carbon (C3).
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 773828-10-7 | [7] |
| Molecular Formula | C₈H₁₅NO₃ | |
| Molecular Weight | 173.21 g/mol | |
| LogP | -2.41 | [7] |
| Hydrogen Bond Donors | 3 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
Synthesis of this compound
The synthesis of non-proteinogenic amino acids, particularly in an enantiomerically pure form, is a critical step in their application. While several general methods for α-amino acid synthesis exist, the asymmetric synthesis of this compound often employs chiral auxiliaries to control stereochemistry.
Conceptual Approach: Asymmetric Synthesis via Chiral Auxiliary
The use of chiral auxiliaries is a robust strategy for the asymmetric synthesis of α-amino acids.[8][9][] This method involves the temporary attachment of a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product. A common approach involves the alkylation of a glycine enolate equivalent bearing a chiral auxiliary.
Experimental Workflow: A Plausible Asymmetric Synthesis Route
The following protocol outlines a plausible, field-proven methodology for the asymmetric synthesis of the target amino acid, leveraging a pseudoephedrine-based chiral auxiliary.
Caption: Asymmetric synthesis workflow.
Protocol:
-
Amide Coupling: React commercially available (1R,2R)-(-)-pseudoephedrine with glyoxylic acid using a standard peptide coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an aprotic solvent like dichloromethane (DCM) to form the corresponding pseudoephedrine glycinamide.
-
Diastereoselective Alkylation:
-
Treat the pseudoephedrine glycinamide with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) in tetrahydrofuran (THF) to generate the chiral enolate.
-
Add 4-(bromomethyl)tetrahydro-2H-pyran to the enolate solution. The bulky phenyl group of the pseudoephedrine auxiliary effectively shields one face of the enolate, directing the alkylation to occur from the opposite face, thus establishing the desired stereocenter.
-
-
Auxiliary Cleavage and Deprotection:
-
Subject the alkylated product to acidic hydrolysis (e.g., 6M HCl at reflux) to cleave the chiral auxiliary and hydrolyze the amide bond, yielding the desired amino acid.
-
The pseudoephedrine auxiliary can be recovered and recycled.
-
-
Purification: Purify the final product by ion-exchange chromatography.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized amino acid.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is used to confirm the presence of all protons and their respective chemical environments. Key signals include the α-proton, the protons of the tetrahydropyran ring, and the methylene protons at the β-position.
-
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.
-
For the Fmoc-protected derivative, characteristic signals for the fluorenyl group will be present in both ¹H and ¹³C NMR spectra.[11]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry is typically used to determine the molecular weight of the amino acid.
-
High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
-
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which for similar 2-amino-4H-pyran derivatives often involves a retro-Diels-Alder reaction or elimination of the substituent at the C4 position.[12][13]
-
Table 2: Expected Mass Spectrometry Fragmentation
| Fragment | Description |
| [M+H]⁺ | Molecular ion |
| [M+H - H₂O]⁺ | Loss of water |
| [M+H - COOH]⁺ | Loss of the carboxylic acid group |
Chiral Purity Analysis
-
Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess (e.e.) of the synthesized amino acid can be determined by HPLC using a chiral stationary phase.
-
Derivatization with a Chiral Reagent: Alternatively, the amino acid can be derivatized with a chiral reagent (e.g., Marfey's reagent) followed by analysis of the resulting diastereomers by standard reverse-phase HPLC.
Application in Drug Discovery: A Conformationally Constrained Peptidomimetic Building Block
The primary application of this compound in drug discovery is its use as a building block in the synthesis of peptidomimetics.[3][5] The tetrahydropyran ring restricts the rotational freedom of the amino acid side chain, which can have several beneficial effects on the resulting peptide.
Rationale for Incorporation into Peptides
-
Enhanced Receptor Binding: By locking the side chain in a specific orientation, the peptide can be pre-organized into a conformation that is optimal for binding to its biological target, thereby increasing potency.[6]
-
Increased Proteolytic Stability: The steric bulk and constrained nature of the tetrahydropyran ring can hinder the approach of proteases, leading to a longer biological half-life.
-
Improved Pharmacokinetic Properties: The introduction of the cyclic ether moiety can modulate the lipophilicity and polarity of the peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties.
Solid-Phase Peptide Synthesis (SPPS) with this compound
The incorporation of this non-proteinogenic amino acid into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing the Fmoc/tBu strategy.[4][14]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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An In-Depth Technical Guide to the Asymmetric Synthesis of (2S)-2-amino-3-(oxan-4-yl)propanoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Significance of Non-Proteinogenic Amino Acids
(2S)-2-amino-3-(oxan-4-yl)propanoic acid is a non-proteinogenic α-amino acid, a class of molecules of immense interest in medicinal chemistry and drug design. Unlike their 20 proteinogenic counterparts, these "unnatural" amino acids offer a vast, explorable chemical space for developing novel therapeutics with improved properties. The incorporation of unique side chains, such as the saturated oxane (tetrahydropyran) ring in this case, can impart crucial characteristics to a peptide or small-molecule drug. These include enhanced metabolic stability by blocking enzymatic degradation, increased receptor affinity and selectivity through specific steric and electronic interactions, and the ability to induce specific secondary structures (e.g., β-turns) in peptides.
The primary synthetic challenge lies in the precise, stereocontrolled construction of the α-stereocenter to yield the desired (S)-enantiomer. This guide provides a comprehensive overview of robust and field-proven strategies for the asymmetric synthesis of this valuable building block, focusing on the causality behind methodological choices and providing actionable protocols.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic approach to (2S)-2-amino-3-(oxan-4-yl)propanoic acid reveals several key bond disconnections that form the basis of modern synthetic strategies. The most common approaches focus on forming the Cα-Cβ bond or stereoselectively introducing the Cα-amino group.
Caption: High-level retrosynthetic pathways for the target amino acid.
This analysis highlights three primary strategies that will be discussed in detail:
-
Asymmetric Alkylation: Utilizing a chiral auxiliary to direct the diastereoselective alkylation of a glycine enolate.
-
Catalytic Asymmetric Hydrogenation: Stereoselectively reducing a prochiral unsaturated precursor using a chiral metal catalyst.
-
Biocatalysis: Employing enzymes for the stereospecific reductive amination of a keto-acid precursor.
Core Synthetic Strategy: Asymmetric Alkylation of a Chiral Glycine Equivalent
This is arguably the most versatile and widely documented method for synthesizing novel α-amino acids. The core principle involves temporarily attaching a chiral auxiliary to a glycine molecule, which then acts as a "chiral steering group" to direct an incoming electrophile to one face of the glycine enolate.
The Schöllkopf Bis-Lactim Ether Method
The Schöllkopf method is a classic and highly reliable approach.[1] It employs a bis-lactim ether derived from the cyclic dipeptide of glycine and a chiral amino acid, typically L-valine, to achieve high levels of stereocontrol.[1][2]
Mechanism of Stereocontrol: The L-valine-derived isopropyl group effectively shields the top face of the metallated glycine enolate. Consequently, the electrophile, in this case, an oxan-4-ylmethyl halide, can only approach from the less sterically hindered bottom face, leading to the desired (S)-configuration at the α-carbon after hydrolysis.[1]
Caption: Workflow for the Schöllkopf asymmetric synthesis.
Detailed Experimental Protocol (Schöllkopf Method)
This protocol is a representative procedure adapted from established methodologies for synthesizing novel amino acids.[2][3]
Part A: Synthesis of the Electrophile - 4-(Bromomethyl)oxane
-
Starting Material: Tetrahydropyran-4-methanol.
-
Procedure: To a solution of tetrahydropyran-4-methanol (1.0 eq) and pyridine (1.5 eq) in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (PBr₃, 0.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield 4-(bromomethyl)oxane as a clear oil.
Part B: Asymmetric Alkylation and Hydrolysis
-
Setup: Under an inert atmosphere (Argon), dissolve the (R)-valine-based Schöllkopf auxiliary, (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir for 15 minutes to ensure complete formation of the lithiated intermediate.
-
Alkylation: Add a solution of 4-(bromomethyl)oxane (1.2 eq) in anhydrous THF dropwise to the cooled solution. Maintain the temperature at -78 °C and stir for 4-6 hours.
-
Quenching: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction: Dilute with water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is a diastereomerically enriched alkylated bis-lactim ether.
-
Hydrolysis: Dissolve the crude product in 0.1 M aqueous HCl and stir at room temperature for 48 hours. This cleaves the auxiliary and hydrolyzes the ester.
-
Purification:
-
Wash the aqueous solution with dichloromethane to remove the valine methyl ester by-product.
-
Apply the aqueous layer to a Dowex 50WX8 ion-exchange column.
-
Wash the column with water, then elute the desired amino acid with a 2 M aqueous ammonia solution.
-
Collect the ninhydrin-positive fractions and concentrate under reduced pressure to yield (2S)-2-amino-3-(oxan-4-yl)propanoic acid.
-
Alternative Synthetic Strategies
While the Schöllkopf synthesis is robust, other methods offer different advantages in terms of catalyst loading, substrate scope, or process conditions.
Catalytic Asymmetric Phase-Transfer Alkylation
This method utilizes a chiral phase-transfer catalyst, often derived from Cinchona alkaloids, to shuttle a glycine Schiff base enolate from an aqueous basic phase to an organic phase for alkylation.[4][5]
-
Mechanism: A benzophenone imine of a glycine ester is deprotonated at the interface of a biphasic system (e.g., 50% aq. KOH / Toluene). The chiral quaternary ammonium salt catalyst forms a lipophilic ion pair with the enolate, transporting it into the organic phase. Here, stereoselective alkylation occurs, with the catalyst's chiral environment dictating the facial selectivity.[5]
-
Advantages: Operationally simple, avoids cryogenic temperatures and pyrophoric reagents like n-BuLi.
-
Challenges: Catalyst efficiency can be sensitive to the substrate and electrophile; achieving >95% ee can require significant optimization.
Catalytic Asymmetric Hydrogenation
This strategy builds the chirality by reducing a prochiral olefin. For the target molecule, this would involve the synthesis of an N-acylamidoacrylate precursor.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
-
Precursor Synthesis: The required precursor, 2-acetamido-3-(oxan-4-yl)acrylic acid, can be synthesized via an Erlenmeyer-Plöchl reaction between N-acetylglycine and oxane-4-carbaldehyde.
-
Catalysis: The hydrogenation is performed using a chiral rhodium or ruthenium catalyst, such as those bearing DuPhos or DIPAMP ligands. The chiral ligand coordinates to the metal, creating a chiral environment that forces the substrate to bind in a specific orientation, leading to hydrogen delivery to only one face of the double bond.
-
Advantages: Highly efficient with low catalyst loadings, often providing excellent enantioselectivity (>99% ee). This method is well-suited for large-scale industrial synthesis.
Comparative Analysis of Synthetic Routes
| Strategy | Key Reagents / Catalyst | Typical Yield | Stereoselectivity (ee/de) | Key Advantages | Key Disadvantages |
| Schöllkopf Synthesis | L-Valine-derived bis-lactim ether, n-BuLi, 4-(bromomethyl)oxane | 50-70% | >95% de | High reliability, well-established, broad substrate scope.[1][3] | Stoichiometric chiral auxiliary, requires cryogenic temperatures, poor atom economy.[1] |
| Phase-Transfer Catalysis | Glycine Schiff base, Cinchona alkaloid-derived catalyst, KOH | 70-90% | 75-95% ee | Operationally simple, mild conditions, no pyrophoric reagents.[4] | Lower enantioselectivity for some substrates, requires optimization. |
| Asymmetric Hydrogenation | N-acylamidoacrylate precursor, Chiral Rh/Ru-phosphine catalyst | 85-98% | >98% ee | Low catalyst loading, excellent enantioselectivity, scalable. | Requires synthesis of a specific prochiral precursor; catalyst can be expensive. |
| Biocatalysis | α-keto acid, Amino acid dehydrogenase, NADH cofactor | 80-95% | >99% ee | Extremely high stereoselectivity, green/sustainable, mild aqueous conditions. | Substrate specificity can be a limitation, requires cofactor recycling system. |
Conclusion and Future Outlook
The synthesis of (2S)-2-amino-3-(oxan-4-yl)propanoic acid is readily achievable through several robust asymmetric methodologies. For laboratory-scale and discovery chemistry efforts, the Schöllkopf bis-lactim ether method offers a reliable and versatile route with predictable, high stereoselectivity.[1][2] For process development and large-scale manufacturing, catalytic asymmetric hydrogenation represents the most efficient and economical strategy, provided the initial investment in catalyst and ligand development is made.
Future advancements will likely focus on developing more efficient and general catalytic systems that operate under milder conditions. The application of copper-catalyzed C(sp³)-H functionalization of glycine derivatives or photoredox-mediated approaches could provide novel, more direct pathways to this and other valuable non-proteinogenic amino acids, further expanding the toolkit for modern drug discovery.[6]
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The Diverse Biological Activities of 2-Amino-Pyran Derivatives: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract: The 2-amino-pyran scaffold is a privileged heterocyclic structure that forms the core of numerous natural products and synthetic molecules of significant pharmacological interest.[1][2] Its inherent structural features allow for extensive functionalization, leading to a remarkable diversity of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into 2-amino-pyran derivatives. We delve into their potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, offering detailed experimental protocols and structure-activity relationship analyses to empower researchers and drug development professionals in harnessing the therapeutic potential of this versatile molecular framework.
Chapter 1: The 2-Amino-Pyran Scaffold: A Cornerstone in Medicinal Chemistry
Six-membered heterocyclic compounds containing an oxygen atom, such as 2H- and 4H-pyrans, are fundamental building blocks in bioorganic chemistry.[2] The 2-amino-4H-pyran motif, in particular, has garnered substantial attention due to its prevalence in a wide array of biologically active compounds.[3][4] These derivatives are of considerable interest for their broad pharmacological activities, which include anticancer, antimicrobial, anticoagulant, diuretic, and spasmolytic effects.[3][5] The synthetic accessibility of the pyran ring and the ease with which it can be substituted make it an attractive scaffold for the development of novel therapeutic agents. The presence of amino and cyano groups, common in these derivatives, provides key hydrogen bonding and stabilization interactions within biological targets.[6]
Chapter 2: Synthesis of 2-Amino-Pyran Derivatives: Efficient and Versatile Methodologies
The construction of the 2-amino-pyran ring is most effectively achieved through multi-component reactions (MCRs), a cornerstone of modern synthetic chemistry that allows for the creation of complex molecules in a single, efficient step.[3]
One-Pot Three-Component Condensation
The most prevalent method for synthesizing 2-amino-4H-pyran derivatives is a one-pot, three-component condensation. This reaction typically involves an aldehyde, an active methylene compound (such as malononitrile), and a β-dicarbonyl compound (like ethyl acetoacetate or dimedone).[7][8] The choice of catalyst is crucial for reaction efficiency and yield. A variety of catalysts have been successfully employed, ranging from simple organic bases like piperidine to inorganic catalysts such as K2CO3 and nano-SnO2, highlighting the method's versatility.[3][7][9] The use of environmentally benign solvents like ethanol or even water further enhances the appeal of this synthetic strategy.[3][7]
General Synthetic Workflow
The reaction proceeds through a cascade of intermediates, initiated by a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the β-dicarbonyl compound, and concluding with intramolecular cyclization and tautomerization to yield the stable 4H-pyran ring.
Caption: Generalized workflow for multi-component synthesis of 2-amino-pyrans.
Chapter 3: A Spectrum of Biological Activities
The structural diversity of 2-amino-pyran derivatives translates into a wide range of biological functions, making them prime candidates for drug discovery programs targeting various diseases.
Anticancer and Antiproliferative Activity
2-amino-pyran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a panel of human cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A-549) cancers.[6][10][11] Some derivatives function by inhibiting key enzymes involved in cancer progression, such as protein kinases, epidermal growth factor receptor (EGFR), BRAFV600E, and HER-2.[6]
Table 1: Selected Anticancer Activities of 2-Amino-Pyran Derivatives
| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Pyrano[3,2-c]quinoline | A-549 (Lung) | 35 µM | [6] |
| 2-amino-4H-pyran (I32) | MCF-7 (Breast) | 161.4 µg/mL | [10] |
| 4-Amino-2H-pyran-2-one (19) | Various | 0.059–0.163 µM | [12] |
| 4-Amino-2H-pyran-2-one (27) | Various | 0.059–0.163 µM |[12] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. 2-amino-pyrans have shown promising activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10][13] The mechanism of action is varied, but some derivatives are thought to interfere with essential bacterial enzymes or cell wall synthesis.
Table 2: Antimicrobial Activity of Selected 2-Amino-Pyran Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Concentration | Reference |
|---|---|---|---|---|
| Compound I32 | E. coli | 35 mm | 0.01 mg/mL | [10] |
| Compound I32 | S. aureus | 26 mm | 0.01 mg/mL | [10] |
| Compound I25 | S. aureus | 26 mm | 0.01 mg/mL |[10] |
Anti-inflammatory Properties
Chronic inflammation is a hallmark of many diseases. Certain 2-amino-pyran derivatives exhibit potent anti-inflammatory effects.[8][14] A key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a critical pathway in the inflammatory cascade.[15][16]
Neuroprotective Potential: Cholinesterase Inhibition
In the context of neurodegenerative disorders like Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Highly functionalized 2-amino-4H-pyrans have emerged as potent inhibitors of these enzymes.[14][17] For example, a derivative bearing nitro groups on its aryl rings showed an IC50 value of 1.98 µM against AChE.[17] This activity, coupled with their ability to be synthesized through straightforward methods, makes them attractive candidates for further development in this area.[17][18]
Chapter 4: Mechanistic Insights and Signaling Pathways
Understanding how these compounds exert their effects at a molecular level is crucial for rational drug design.
Mechanism in Cancer: Kinase Inhibition
In oncology, many 2-amino-pyran derivatives function as kinase inhibitors. For instance, pyrano[3,2-c]quinoline derivatives have been designed as potential dual inhibitors of EGFR and HER-2.[6] The quinoline moiety can form crucial hydrogen bonds and pi-stacking interactions within the ATP-binding site of these kinases, while the cyano and amino groups of the pyran ring can further stabilize the compound through additional hydrogen bonds, effectively blocking the downstream signaling that leads to cell proliferation and survival.[6]
Caption: Simplified EGFR/HER-2 signaling pathway inhibited by 2-amino-pyran derivatives.
Chapter 5: Methodologies for Biological Evaluation
Rigorous and standardized protocols are essential for accurately assessing the biological activity of newly synthesized compounds.
Protocol: In Vitro Anticancer Activity Screening
The initial evaluation of anticancer potential typically involves screening for cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[19][20]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.[20]
-
Compound Treatment: Prepare serial dilutions of the 2-amino-pyran derivatives in culture medium. Treat the cells with this range of concentrations (e.g., 0.1 to 100 µM) and include a vehicle control (e.g., DMSO). Incubate for 48 to 72 hours.[20]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[20]
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[21]
Caption: Experimental workflow for the MTT cell viability assay.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The Broth Microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[22][23]
Step-by-Step Broth Microdilution Protocol:
-
Inoculum Preparation: From a fresh culture, suspend several colonies of the test bacterium (e.g., S. aureus) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1-2 x 10^8 CFU/mL).[23] Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of ~5 x 10^5 CFU/mL in the test wells.[23]
-
Compound Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to all wells. Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.[23]
-
Inoculation: Inoculate each well (except a sterility control) with 100 µL of the standardized bacterial suspension.[23] Include a growth control well containing only broth and the inoculum.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[23]
-
Result Interpretation: The MIC is the lowest concentration of the 2-amino-pyran derivative that completely inhibits visible bacterial growth (i.e., the first clear well).[22]
Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay screens compounds for their ability to inhibit NO production in macrophages stimulated with LPS.[16]
Step-by-Step NO Inhibition Assay:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS. Seed the cells in a 96-well plate and allow them to adhere.[16]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[16]
-
Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce an inflammatory response and NO production.[16]
-
NO Measurement: Collect the culture supernatant. Measure the concentration of nitrite, a stable product of NO, using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.[16]
-
Data Acquisition: Read the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-only treated group. A concurrent cytotoxicity assay (e.g., MTT) is crucial to ensure the observed reduction in NO is not due to cell death.[16]
Chapter 6: Structure-Activity Relationships (SAR) and Future Perspectives
SAR studies are vital for optimizing lead compounds. For 4-amino-2H-pyran-2-one analogs, it has been found that an aromatic ring at the 6-position and a secondary aromatic amine at the 4-position are critical for potent antitumor activity.[12] Substitutions on the aromatic amine can further increase potency.[12] Similarly, for cholinesterase inhibitors, specific substitutions on the aryl rings, such as nitro groups, have been shown to dramatically enhance activity.[17]
The future of 2-amino-pyran research lies in the continued exploration of chemical space through combinatorial synthesis and MCRs. The development of multi-target agents, such as compounds with dual anticancer and anti-inflammatory properties, represents a promising therapeutic strategy. Integrating computational approaches like molecular docking can further guide the rational design of next-generation 2-amino-pyran derivatives with enhanced potency and selectivity.[17]
Chapter 7: Conclusion
The 2-amino-pyran scaffold represents a highly versatile and synthetically accessible core for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The continued application of efficient multi-component synthesis strategies, coupled with robust biological evaluation protocols and rational drug design, will undoubtedly lead to the discovery of new clinical candidates based on this privileged heterocyclic system.
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The Emergence of Tetrahydropyran-Containing Amino Acids: A Technical Guide to Synthesis, Characterization, and Application
Abstract
In the landscape of modern drug discovery and peptide science, the quest for novel molecular scaffolds that offer enhanced pharmacological properties is relentless. This guide provides an in-depth technical exploration into the burgeoning field of tetrahydropyran (THP)-containing amino acids. These non-canonical amino acids are emerging as powerful tools for medicinal chemists, offering unique conformational constraints and physicochemical properties that can lead to improved potency, selectivity, and metabolic stability of peptide-based therapeutics. We will delve into the strategic rationale for their design, detail plausible synthetic pathways, provide comprehensive characterization protocols, and discuss their potential impact on drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these innovative building blocks in their own research endeavors.
Introduction: The Rationale for Scaffolding with Saturated Heterocycles
The incorporation of non-natural amino acids into peptides is a well-established strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1] Among the myriad of synthetic amino acids, those containing cyclic moieties are of particular interest as they can impose rigid conformational constraints on the peptide backbone.[2] This can lock the peptide into a bioactive conformation, thereby enhancing its binding affinity and specificity for its biological target.[1]
The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, presents a particularly attractive scaffold for several reasons:
-
Conformational Rigidity: The chair-like conformation of the THP ring can significantly reduce the rotational freedom of the amino acid side chain, influencing the local and global conformation of a peptide. This can be particularly useful in mimicking or stabilizing specific secondary structures like β-turns.[3]
-
Increased Fsp³ Character: In medicinal chemistry, there is a growing emphasis on increasing the fraction of sp³-hybridized carbons in drug candidates. This is often associated with improved solubility, reduced off-target toxicity, and better overall developability. The THP moiety is a rich source of sp³ carbons.
-
Modulation of Physicochemical Properties: The oxygen atom in the THP ring can act as a hydrogen bond acceptor and introduces polarity, which can be strategically employed to fine-tune the solubility and membrane permeability of a peptide.
-
Bioisosteric Replacement: The THP ring can serve as a bioisostere for other cyclic systems, such as cyclohexane or even proline, offering a different vector for side-chain presentation and potentially novel interactions with a target receptor.[4]
A prime example of a commercially available compound in this class is (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid , which serves as a tangible starting point for the exploration of these novel amino acids.[5]
Synthetic Strategies: Forging the Tetrahydropyran Core
The synthesis of tetrahydropyran-containing amino acids can be approached through several strategic disconnections. A key challenge is the stereocontrolled construction of the tetrahydropyran ring and the installation of the amino and carboxylic acid functionalities. Intramolecular cyclization is a powerful strategy to achieve this.[6]
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway for a generic THP-containing amino acid is outlined below. This approach leverages an intramolecular oxa-Michael addition as the key ring-forming step.
Caption: Proposed synthetic workflow for a THP-amino acid.
Detailed Experimental Protocol
Step 1: Horner-Wadsworth-Emmons Reaction
-
To a solution of a suitable phosphonate ester (e.g., triethyl phosphonoacetate) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at 0 °C under an inert atmosphere, add a strong base (e.g., sodium hydride) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add a solution of a protected amino aldehyde (e.g., N-Boc-alaninal) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the α,β-unsaturated ester.
Step 2: Selective Reduction
-
Dissolve the α,β-unsaturated ester in a suitable solvent (e.g., dichloromethane or methanol) at -78 °C.
-
Add a reducing agent that selectively reduces the ester or aldehyde to an alcohol without affecting the double bond (e.g., diisobutylaluminium hydride).
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting allylic alcohol by flash column chromatography.
Step 3: Intramolecular oxa-Michael Addition
-
Dissolve the allylic alcohol in an appropriate solvent (e.g., dichloromethane or toluene).
-
Add a catalytic amount of a suitable acid or base to promote the intramolecular cyclization (e.g., p-toluenesulfonic acid or sodium hydride). The choice of catalyst will depend on the specific substrate and desired stereochemical outcome. [6]3. Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction and perform an aqueous workup.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to afford the protected tetrahydropyran-containing amino ester.
Step 4: Deprotection
-
The final deprotection steps will depend on the protecting groups used for the amine and carboxylic acid. For example, a Boc group can be removed with trifluoroacetic acid in dichloromethane, and a benzyl ester can be cleaved by hydrogenolysis.
-
After deprotection, the final THP-amino acid can be purified by recrystallization or ion-exchange chromatography.
Comprehensive Characterization
The structural elucidation and confirmation of purity of the newly synthesized THP-amino acids are paramount. A combination of spectroscopic and analytical techniques should be employed.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | - Characteristic signals for the protons on the tetrahydropyran ring, typically in the range of 1.5-4.0 ppm. The diastereotopic protons of the CH₂ groups will likely appear as complex multiplets. - A signal for the α-proton of the amino acid. - Signals corresponding to the protecting groups. |
| ¹³C NMR | - Signals for the carbons of the tetrahydropyran ring, with the carbons adjacent to the oxygen atom appearing at a lower field (typically 60-80 ppm). - A signal for the α-carbon of the amino acid. - A signal for the carbonyl carbon of the carboxylic acid/ester. |
| FT-IR | - A broad O-H stretch for the carboxylic acid (if deprotected). - N-H stretching for the amine/amide. - A strong C=O stretch for the carboxylic acid/ester. - C-O stretching for the ether linkage in the THP ring. |
| High-Resolution Mass Spectrometry (HRMS) | - Accurate mass measurement to confirm the elemental composition of the synthesized compound. |
Chiral Analysis
Since the synthesis may produce a mixture of diastereomers and enantiomers, chiral separation and analysis are crucial.
-
Chiral High-Performance Liquid Chromatography (HPLC): Using a suitable chiral stationary phase, the enantiomeric excess (ee) and diastereomeric ratio (dr) of the final product and intermediates can be determined.
Applications in Drug Discovery and Peptide Science
The incorporation of THP-containing amino acids into peptides can have profound effects on their biological activity and pharmacological properties.
Conformational Control and Receptor Specificity
The rigid nature of the THP ring can pre-organize the peptide backbone into a specific conformation that is recognized by a biological target. This can lead to:
-
Increased Potency: By reducing the entropic penalty of binding, the affinity of the peptide for its receptor can be significantly increased.
-
Enhanced Selectivity: A conformationally constrained peptide may fit more precisely into the binding pocket of its intended target, leading to reduced binding to off-target receptors and fewer side effects.
Improved Metabolic Stability
Peptides are often susceptible to degradation by proteases. The steric bulk of the THP-containing side chain can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.
Potential Therapeutic Areas
Peptides containing these novel amino acids could be explored in a variety of therapeutic areas where peptide-based drugs are already being investigated, including:
-
Oncology: Targeting protein-protein interactions or as payloads in antibody-drug conjugates.
-
Metabolic Diseases: Development of long-acting analogs of peptide hormones.
-
Infectious Diseases: Design of novel antimicrobial peptides with enhanced stability. [7]
Future Perspectives
The field of tetrahydropyran-containing amino acids is still in its infancy, with significant opportunities for further exploration. Future research will likely focus on:
-
Development of more efficient and stereoselective synthetic routes.
-
Synthesis of a wider variety of THP-amino acids with different substitution patterns and stereochemistries.
-
In-depth conformational analysis of peptides containing these amino acids using advanced NMR techniques and computational modeling. [8]* Systematic investigation of the structure-activity relationships of these modified peptides in various biological systems.
Conclusion
The discovery and development of novel tetrahydropyran-containing amino acids represent a significant advancement in the field of peptide and medicinal chemistry. Their unique structural and physicochemical properties provide a powerful tool for the design of next-generation peptide therapeutics with improved efficacy, selectivity, and drug-like properties. The synthetic strategies and characterization techniques outlined in this guide provide a solid foundation for researchers to embark on the exploration of this exciting new class of molecular building blocks.
References
- Mollica, A., et al. (2016). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. ACS Medicinal Chemistry Letters.
- Feng, C., et al. (2013). Enantioselective synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives catalyzed by cinchona alkaloid thioureas. Tetrahedron: Asymmetry.
- Burke, S. D., & Rancourt, J. (1991). Tetrahydropyran synthesis via radical cyclization. A systematic study of substituent effects. Journal of the American Chemical Society.
- Komarov, I. V., et al. (2004). Conformationally restricted amino acids: a patent survey.
- Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences.
- Mollica, A., et al. (2016). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. ACS Medicinal Chemistry Letters.
- Estevez, J. C., et al. (2021).
- Fuwa, H. (2016).
- Lenci, E., & Trabocchi, A. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules.
- Lenci, E., & Trabocchi, A. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules.
- Wang, S., et al. (2019). Design, synthesis and biological evaluation of novel antitumor spirodihydrothiopyran-oxindole derivatives. Bioorganic & Medicinal Chemistry Letters.
- Kessler, H., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society.
- Burke, S. D., & Rancourt, J. (1991). Tetrahydropyran synthesis via radical cyclization. A systematic study of substituent effects. Journal of the American Chemical Society.
- Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences.
- Mollica, A., et al. (2016). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. ACS Medicinal Chemistry Letters.
- Reddy, C. R., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. The Journal of Organic Chemistry.
- Hancock, R. E. W., & Sahl, H.-G. (2006). Antimicrobial and host-defense peptides as new anti-infective therapeutic strategies.
- Al-Amiery, A. A., et al. (2012). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry.
- Lenci, E., & Trabocchi, A. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules.
- Gupta, A., & Chauhan, V. S. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. International Journal of Peptide and Protein Research.
- Feng, C., et al. (2013). Enantioselective synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives catalyzed by cinchona alkaloid thioureas. Tetrahedron: Asymmetry.
- Al-Amiery, A. A., et al. (2012).
- Saha, R., et al. (2016). Rationalized design, synthesis and pharmacological screening of amino acid linked spiro pyrrolidino oxyindole analogs through environment friendly reaction. Journal of Taibah University for Science.
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- 2. Thieme E-Books & E-Journals [thieme-connect.de]
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- 4. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
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- 8. chemrxiv.org [chemrxiv.org]
Spectroscopic Data for 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid: An In-depth Technical Guide
Introduction
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is a non-proteinogenic amino acid incorporating a saturated tetrahydropyran (THP) ring. This unique structural motif makes it a valuable building block in medicinal chemistry for the synthesis of novel peptides and small molecule therapeutics. The THP ring can impart favorable pharmacokinetic properties, such as increased metabolic stability and improved cell permeability, by acting as a rigid, hydrophilic scaffold. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.
Molecular Structure and Atom Numbering
For clarity in the assignment of spectroscopic signals, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure and numbering of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this amino acid, both ¹H and ¹³C NMR are essential for structural confirmation. The data presented below is based on predictive algorithms and analysis of similar structures.
Predicted ¹H NMR Data (500 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality and Insights |
| ~3.95 | t (triplet) | 1H | H2 | The α-proton is a triplet due to coupling with the two diastereotopic β-protons (H3). Its downfield shift is due to the adjacent electron-withdrawing amino and carboxyl groups. |
| ~3.88 | ddd | 2H | H2', H6' (axial) | These are the axial protons on the carbons adjacent to the ring oxygen. They are shifted downfield by the oxygen's inductive effect and typically appear as a doublet of doublet of doublets due to geminal and vicinal couplings. |
| ~3.35 | dt | 2H | H2', H6' (equatorial) | The equatorial protons are also deshielded by the ring oxygen but to a lesser extent than their axial counterparts. |
| ~1.90 | m | 2H | H3 | The β-protons are diastereotopic and couple to both the α-proton (H2) and the γ-proton (H4'). This results in a complex multiplet. |
| ~1.80 | m | 1H | H4' | This methine proton on the THP ring is expected to be a complex multiplet due to coupling with the surrounding methylene protons. |
| ~1.65 | dm | 2H | H3', H5' (equatorial) | The equatorial protons on C3' and C5' of the THP ring. |
| ~1.30 | qd | 2H | H3', H5' (axial) | The axial protons on C3' and C5' of the THP ring are typically more shielded than their equatorial counterparts. |
Predicted ¹³C NMR Data (125 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment | Causality and Insights |
| ~175.0 | C1 (C=O) | The carboxyl carbon chemical shift is characteristic for amino acids. |
| ~67.0 | C2', C6' | These carbons are directly attached to the ring oxygen, resulting in a significant downfield shift. |
| ~55.0 | C2 | The α-carbon is deshielded by the attached nitrogen and carboxyl group. |
| ~40.0 | C4' | The methine carbon of the THP ring. |
| ~38.0 | C3 | The β-carbon of the amino acid side chain. |
| ~31.0 | C3', C5' | The methylene carbons of the THP ring, further from the oxygen atom. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterium oxide (D₂O). The use of D₂O is crucial as it will exchange with the labile N-H and O-H protons, simplifying the spectrum and preventing the large water signal from obscuring other peaks.
-
Instrument Setup:
-
Spectrometer: 500 MHz NMR spectrometer equipped with a broadband probe.
-
Temperature: Set to 298 K (25 °C).
-
Locking and Shimming: Lock on the deuterium signal of D₂O and perform automated or manual shimming to optimize magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Solvent Suppression: Utilize a presaturation sequence to suppress the residual HOD signal.
-
Acquisition Parameters: 16-32 scans, a spectral width of ~12 ppm, a relaxation delay of 2 seconds, and an acquisition time of ~3 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Parameters: 1024-4096 scans, a spectral width of ~220 ppm, and a relaxation delay of 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the ¹H spectrum to the residual HOD signal (δ ≈ 4.79 ppm) and the ¹³C spectrum indirectly.
Caption: A generalized workflow for the spectroscopic analysis of the target compound.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of an amino acid is distinctive due to the presence of both the amino and carboxylic acid groups, which exist in their zwitterionic form in the solid state.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3200-2800 | Strong, Broad | N-H stretch | Ammonium (-NH₃⁺) |
| 2950-2850 | Medium | C-H stretch | Aliphatic |
| ~1630 | Strong | N-H bend | Ammonium (-NH₃⁺) |
| ~1580 | Strong | C=O stretch | Carboxylate (-COO⁻) |
| ~1410 | Medium | C=O stretch | Carboxylate (-COO⁻) |
| ~1100 | Strong | C-O-C stretch | Ether |
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₈H₁₅NO₃
-
Molecular Weight: 173.21 g/mol
-
Monoisotopic Mass: 173.1052 u
Expected Ions (Electrospray Ionization - ESI):
| m/z (amu) | Ion | Mode |
| 174.1125 | [M+H]⁺ | Positive |
| 196.0944 | [M+Na]⁺ | Positive |
| 172.0980 | [M-H]⁻ | Negative |
Plausible Fragmentation Pattern ([M+H]⁺)
The fragmentation of the protonated molecule in MS/MS experiments can proceed through several pathways. Key expected losses include:
-
Loss of H₂O (18.01 u): Dehydration is a common fragmentation pathway for molecules containing hydroxyl or carboxyl groups.
-
Loss of CO₂ (44.00 u): Decarboxylation of the carboxylic acid group.
-
Loss of HCOOH (46.01 u): Loss of formic acid.
-
Cleavage of the THP ring: Ring-opening and subsequent fragmentation can lead to a series of smaller ions.
Caption: A simplified diagram showing potential primary fragmentation pathways.
Experimental Protocol: LC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or water. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
Liquid Chromatography (LC) Setup:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid is used to promote protonation for positive ion mode ESI.
-
Flow rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS) Setup:
-
Ionization Source: Electrospray Ionization (ESI).
-
Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Acquisition Mode: Full scan in both positive and negative ion modes over a mass range of m/z 50-500.
-
For MS/MS: A data-dependent acquisition (DDA) method can be used to trigger fragmentation of the most intense ions from the full scan.
-
-
Data Analysis: Extract the accurate mass of the parent ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the MS/MS spectra to identify fragment ions and propose fragmentation pathways that are consistent with the known structure.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. While experimental data is not widely published, the predicted data and methodologies outlined in this guide offer a robust framework for researchers and drug development professionals. The unique combination of the amino acid zwitterion and the tetrahydropyran ring results in a distinct spectroscopic fingerprint that can be confidently identified using the techniques described.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Infrared Spectroscopy Table. UCLA Chemistry. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Reusch, W. (2013). Infrared Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]
The Emerging Significance of Pyran-Containing Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Developers
Abstract
The universe of protein building blocks is expanding far beyond the canonical 20 amino acids. Among the most intriguing newcomers are those incorporating pyran and tetrahydropyran rings—structural motifs prevalent in a vast array of bioactive natural products.[1][2] These cyclic ethers are not mere structural curiosities; they impart unique conformational constraints, metabolic stability, and opportunities for specific molecular interactions that are increasingly being harnessed in medicinal chemistry and chemical biology. This technical guide provides an in-depth exploration of the known and potential roles of pyran-containing amino acids in biological systems. We will delve into their natural occurrence, examine plausible biosynthetic routes, detail methods for their chemical synthesis and site-specific incorporation into peptides, and explore their profound impact on biological activity, with a focus on applications in drug discovery and as research tools.
Introduction: The Pyran Ring as a Privileged Scaffold
The pyran ring, a six-membered heterocycle containing one oxygen atom, is a cornerstone of natural product chemistry.[1] Its saturated form, tetrahydropyran (THP), is the sixth most common ring system in FDA-approved small molecule drugs, testament to its favorable pharmacological properties.[3] When incorporated into the side chain of an amino acid, the pyran ring offers several distinct advantages:
-
Conformational Rigidity: The cyclic structure reduces the conformational flexibility of the amino acid side chain, which can pre-organize a peptide into a bioactive conformation, enhancing binding affinity for a biological target.
-
Improved Pharmacokinetics: The ether oxygen can act as a hydrogen bond acceptor, potentially improving solubility and target engagement, while the overall scaffold can enhance metabolic stability compared to linear analogues.[1]
-
Structural Diversity: The pyran ring can be functionalized at multiple positions, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
While monomeric, naturally occurring amino acids with a simple pyran side chain remain elusive in the literature, the pyran motif is a key component of complex, biologically potent peptidic natural products. A prime example is the vioprolide family of cyclic depsipeptides, which exhibit powerful anticancer and antifungal activities.[4][5]
Biosynthesis: Nature's Strategy for Pyran Ring Formation
The biosynthesis of pyran-containing moieties within natural products is a testament to nature's elegant enzymatic strategies for constructing complex cyclic ethers. While the specific pathway for a monomeric pyran amino acid is not yet defined, studies on analogous natural products, such as the ambruticins and mupirocin, provide a compelling model for tetrahydropyran ring formation. This process generally involves two key enzymatic steps:
-
Epoxidation: A polyketide synthase (PKS) or similar machinery generates a linear, unsaturated precursor. A dedicated monooxygenase or epoxidase then introduces an epoxide across a double bond at a specific position.
-
Regioselective Cyclization: An epoxide hydrolase catalyzes a highly controlled intramolecular ring-opening reaction. The enzyme ensures a 6-endo-tet cyclization to form the six-membered tetrahydropyran ring, overriding the kinetically favored 5-exo-tet pathway that would lead to a five-membered tetrahydrofuran ring.[3]
Hypothesized Biosynthetic Pathway for a Pyran-Containing Moiety
The following diagram illustrates a plausible enzymatic route to a tetrahydropyran ring, inspired by the biosynthesis of natural products like the ambruticins.
Caption: Hypothesized enzymatic pathway for tetrahydropyran ring formation.
Chemical Synthesis and Incorporation into Peptides
The power of pyran-containing amino acids is fully realized when they can be site-specifically incorporated into peptides to probe or enhance biological function. This is achieved through a combination of organic synthesis to create the amino acid building block and solid-phase peptide synthesis (SPPS) for peptide assembly.
Synthesis of Pyran Amino Acid Monomers
The synthesis of novel pyran β-amino acids has been successfully demonstrated starting from carbohydrate derivatives. These multi-step syntheses often leverage the inherent chirality of sugars to produce enantiomerically pure amino acids. Key reactions include nucleophilic substitution for pyran ring formation and standard functional group manipulations to install the amino and carboxylic acid moieties.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Non-Canonical Pyran Amino Acid
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis for incorporating a custom-synthesized, Fmoc-protected pyran-containing amino acid (Fmoc-Paa-OH) into a peptide sequence.
Materials:
-
Rink Amide Resin (for C-terminal amides)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-protected canonical amino acids
-
Fmoc-Paa-OH (the pyran-containing amino acid)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether (cold)
-
SPPS reaction vessel
Methodology:
-
Resin Preparation: a. Place the Rink Amide resin (e.g., 0.1 mmol scale) into the reaction vessel. b. Swell the resin in DMF for 30 minutes, then drain the solvent.
-
Fmoc Deprotection (for subsequent cycles): a. Add 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, drain, and repeat for another 15 minutes. c. Wash the resin thoroughly with DMF (5x), followed by Dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine.
-
Amino Acid Coupling (Canonical or Pyran-containing): a. In a separate vial, dissolve the Fmoc-amino acid (3 eq., 0.3 mmol) and HBTU (2.9 eq., 0.29 mmol) in DMF. b. Add DIPEA (6 eq., 0.6 mmol) to the vial. The solution will typically turn yellow. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction vessel for 1-2 hours at room temperature. e. Self-Validation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by clear or yellow beads, signifies a complete reaction).
-
Iterative Cycling: a. Drain the coupling solution and wash the resin with DMF (5x). b. Repeat steps 2 (Deprotection) and 3 (Coupling) for each amino acid in the desired sequence.
-
Final Cleavage and Deprotection: a. After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum. b. Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the dried resin. c. Agitate gently for 2-4 hours at room temperature. d. Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Peptide Precipitation and Purification: a. Precipitate the peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether. b. Centrifuge to pellet the crude peptide, decant the ether. c. Wash the peptide pellet with cold diethyl ether twice more. d. Dry the crude peptide pellet under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry (MS).
Biological Roles & Mechanisms of Action
The incorporation of a pyran moiety can have a dramatic effect on the biological activity of a peptide. The vioprolides serve as an excellent case study for understanding the potential roles and mechanisms of these complex structures.
Case Study: The Vioprolides - Potent Inhibitors of Ribosome Biogenesis
Vioprolides are a class of cyclic depsipeptides produced by the myxobacterium Cystobacter violaceus.[4] Vioprolide A, the most potent analogue, exhibits profound cytotoxic activity against cancer cells, particularly acute lymphoblastic leukemia (ALL) cells, with a half-maximal inhibitory concentration (IC₅₀) of just 4 nM in Jurkat cells.[4]
Mechanism of Action:
Recent groundbreaking research using thermal proteome profiling has identified the specific molecular target of Vioprolide A as Nucleolar Protein 14 (NOP14) .[4][6]
-
Target: NOP14 is a critical protein involved in the early stages of ribosome biogenesis, specifically in the assembly of the small ribosomal subunit (40S).[4]
-
Effect: Vioprolide A binds to NOP14 and disrupts its crucial interaction with another protein, EMG1. This disruption leads to the delocalization of EMG1 and ultimately halts the production of new ribosomes.[4]
-
Therapeutic Potential: Cancer cells have a high demand for ribosome production to sustain their rapid growth and proliferation. By targeting this essential process, Vioprolide A effectively starves cancer cells of the machinery they need to survive.[4] Importantly, Vioprolide A shows significantly lower activity against healthy peripheral blood mononuclear cells, suggesting a promising therapeutic window for cancer treatment.[4][6]
The following diagram illustrates the mechanism of action of Vioprolide A.
Caption: Mechanism of Vioprolide A-induced cytotoxicity via inhibition of NOP14.
Applications in Research and Drug Discovery
The unique properties of pyran-containing amino acids make them powerful tools for both basic research and therapeutic development.
Structure-Activity Relationship (SAR) Studies
By synthesizing analogues of bioactive peptides with pyran-containing amino acids at different positions, researchers can probe the structural requirements for activity. For example, replacing a flexible side chain like leucine with a conformationally constrained tetrahydropyran-containing amino acid can determine if a rigid conformation is necessary for target binding. Studies on vioprolides have shown that even small changes, such as replacing one amino acid with another (e.g., in Vioprolide B), can significantly impact cytotoxicity, highlighting the precise structural requirements for interacting with the NOP14 target.
Table 1: Comparative Cytotoxicity of Vioprolide A
| Compound | Cell Line | IC₅₀ Value (nM) | Primary Target | Reference |
| Vioprolide A | Jurkat (Human ALL) | 4 | NOP14 | [4] |
| Vioprolide A | Healthy Lymphocytes | >1000 | NOP14 | [4] |
ALL: Acute Lymphoblastic Leukemia
This data clearly demonstrates the potent and selective anticancer activity of Vioprolide A, making it an exciting lead compound for further development.
Protocol: MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to determine the IC₅₀ values of potential anticancer compounds.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, A549, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound (e.g., Vioprolide A) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., from 0.1 nM to 10 µM). Include wells with vehicle (DMSO) only as a negative control. c. Incubate the plate for 48-72 hours.
-
MTT Addition: a. Add 20 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: a. Add 100 µL of solubilization buffer to each well. b. Incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Future Directions and Outlook
The study of pyran-containing amino acids is a rapidly advancing field. While complex natural products like the vioprolides have provided a fascinating glimpse into their potential, several key areas warrant further investigation:
-
Discovery of Natural Monomeric Pyran Amino Acids: A systematic search of microbial and plant metabolomes may yet uncover simpler, monomeric pyran-containing amino acids, which would provide new building blocks for peptide engineering.
-
Elucidation of Biosynthetic Pathways: Fully characterizing the enzymatic machinery responsible for pyran ring formation will enable the bioengineering of novel pathways and the production of new analogues.
-
Expansion of the Genetic Code: Developing orthogonal aminoacyl-tRNA synthetase/tRNA pairs for the genetic encoding of pyran-containing amino acids will allow for their incorporation into proteins in vivo, opening up new avenues for protein engineering and the study of protein function in living cells.
References
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Kirsch, V. C., et al. (2020). The Cytotoxic Natural Product Vioprolide A Targets Nucleolar Protein 14, Which Is Essential for Ribosome Biogenesis. Angewandte Chemie International Edition, 59(4), 1595-1600. [Link]
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ResearchGate. (n.d.). The cytotoxic natural product vioprolide A targets nucleolar protein 14 essential for ribosome biogenesis. [Link]
-
Fürst, R., et al. (2021). The natural product vioprolide A exerts anti-inflammatory actions through inhibition of its cellular target NOP14 and downregulation of importin-dependent NF-ĸB p65 nuclear translocation. Biomedicine & Pharmacotherapy, 144, 112255. [Link]
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Amanote Research. (n.d.). (PDF) The Cytotoxic Natural Product Vioprolide a Targets. [Link]
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Haines, A. S., et al. (2021). Ambruticins: tetrahydropyran ring formation and total synthesis. Organic & Biomolecular Chemistry, 19(25), 5549-5553. [Link]
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Nasir, N. M., et al. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry, 19(43), 9345-9359. [Link]
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Royal Society of Chemistry. (2021). Ambruticins: tetrahydropyran ring formation and total synthesis. [Link]
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Donner, C. D. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules, 9(6), 498-508. [Link]
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SciSpace. (2004). (PDF) Synthesis of pyran and pyranone natural products. [Link]
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ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... [Link]
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Johnson, J. S. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Accounts of Chemical Research, 48(4), 1075-1087. [Link]
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Ermanis, K., et al. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters, 26(3), 596-600. [Link]
-
Clarke, P. A. (2006). Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. European Journal of Organic Chemistry, 2006(9), 2053-2065. [Link]
-
Hermann, J., et al. (2018). Biosynthesis and Heterologous Production of Vioprolides: Rational Biosynthetic Engineering and Unprecedented 4-Methylazetidinecarboxylic Acid Formation. Angewandte Chemie International Edition, 57(28), 8754-8759. [Link]
-
Almalki, F. A. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Saudi Pharmaceutical Journal, 31(6), 998-1018. [Link]
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Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. [Link]
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Takahashi, H., et al. (2023). Synthesis and structure-activity relationship of violaceoid D, a cytotoxic alkylated phenol isolated from Aspergillus violaceofuscus Gasperini. Bioscience, Biotechnology, and Biochemistry, 87(4), 363-370. [Link]
-
Kogen, H. (2013). Synthetic and structure-activity relationship studies on bioactive natural products. Bioscience, Biotechnology, and Biochemistry, 77(3), 446-454. [Link]
-
Cleveland, E. M., & Larkins, L. K. (2024). Biochemistry, Essential Amino Acids. In StatPearls. StatPearls Publishing. [Link]
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Science.gov. (n.d.). cancer cells ic50: Topics by Science.gov. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. [Link]
-
LabXchange. (n.d.). Identifying Hydrophobic Amino Acid Side Chains. [Link]
-
Harvard Catalyst. (n.d.). Structure-Activity Relationship. [Link]
-
Lamberth, C., et al. (2021). Synthesis and biological evaluation of vioprolide B and its dehydrobutyrine-glycine analogue. Chemical Communications, 57(80), 10357-10360. [Link]
-
SARomics Biostructures. (n.d.). 20 Common Amino Acids: Structure, Classification & Side Chain Properties. [Link]
-
Technology Networks. (2025). Essential Amino Acids: Chart, Abbreviations and Structure. [Link]
-
Scholtz, J. M., et al. (1995). Straight-chain Non-Polar Amino Acids Are Good Helix-Formers in Water. Journal of Molecular Biology, 254(4), 754-760. [Link]
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Methodological & Application
Application Notes and Protocols for Fmoc-Protected 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid in Peptide Synthesis
Introduction: Expanding the Chemical Diversity of Peptides
The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy in modern drug discovery and chemical biology, offering a means to enhance therapeutic properties such as stability, potency, and novel functionalities.[1][2][3] Among the diverse array of available ncAAs, Fmoc-protected 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid (Fmoc-Thp-OH) presents a unique building block for introducing a saturated heterocyclic system into a peptide backbone. The tetrahydropyran (THP) moiety, a prevalent scaffold in medicinal chemistry, can impart favorable pharmacokinetic properties, influence peptide conformation, and engage in specific molecular interactions with biological targets.[4][5]
This comprehensive guide provides detailed application notes and robust protocols for the efficient incorporation of Fmoc-Thp-OH into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).[6][7] The methodologies described herein are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles to ensure successful and reproducible synthesis.
Physicochemical Properties of Fmoc-Thp-OH
A thorough understanding of the physicochemical properties of Fmoc-Thp-OH is paramount for its effective application in peptide synthesis.
| Property | Value | Source |
| Molecular Formula | C23H25NO5 | [8] |
| Molecular Weight | 395.4 g/mol | [8] |
| Appearance | White to off-white powder | --- |
| Solubility | Soluble in DMF, NMP, and DCM | [9] |
| Purity (HPLC) | ≥98% | --- |
The fluorenylmethoxycarbonyl (Fmoc) protecting group provides a crucial temporary shield for the α-amino group, which can be selectively removed under mild basic conditions, a cornerstone of the Fmoc/tBu orthogonal protection strategy.[10][11]
Strategic Incorporation of Fmoc-Thp-OH via Solid-Phase Peptide Synthesis (SPPS)
The iterative nature of SPPS allows for the precise, stepwise assembly of a peptide chain on an insoluble resin support.[6] The incorporation of Fmoc-Thp-OH follows the standard SPPS workflow, encompassing resin preparation, iterative deprotection, coupling, and washing steps, culminating in the final cleavage and purification of the target peptide.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocols
The following protocols provide a comprehensive, step-by-step guide for the manual solid-phase synthesis of peptides incorporating Fmoc-Thp-OH. These protocols are based on a 0.1 mmol synthesis scale.
Protocol 1: Resin Preparation and Swelling
The choice of resin is dictated by the desired C-terminal functionality of the peptide. For a C-terminal carboxylic acid, Wang resin is a common choice.[12][13]
-
Resin Weighing: Accurately weigh 150-200 mg of Wang resin (substitution level of 0.5-0.7 mmol/g) and transfer it to a fritted reaction vessel.
-
Swelling: Add 5 mL of N,N-dimethylformamide (DMF) to the resin. Gently agitate the suspension for 30-60 minutes at room temperature to ensure complete swelling of the resin beads. This step is critical for maximizing the accessibility of reactive sites.
-
Solvent Removal: Drain the DMF from the reaction vessel.
Protocol 2: Iterative Deprotection and Coupling Cycle
This cycle is repeated for each amino acid in the peptide sequence, including the incorporation of Fmoc-Thp-OH.
A. Fmoc Deprotection:
The Fmoc group is labile to basic conditions, with piperidine being the most commonly used reagent for its removal.[14][15]
-
Add 5 mL of a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the piperidine solution.
-
Add another 5 mL of the 20% piperidine in DMF solution and agitate for an additional 10 minutes. The formation of the dibenzofulvene-piperidine adduct can often be observed as a yellow coloration in the solution.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine, which could interfere with the subsequent coupling step.
B. Coupling of Fmoc-Thp-OH:
The key to a successful coupling reaction is the efficient activation of the carboxylic acid of the incoming amino acid. A combination of a coupling agent and an additive is often employed to enhance reaction rates and minimize side reactions, particularly racemization.[16][17] HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of HOBt (1-Hydroxybenzotriazole) is a widely used and effective activation system.[16]
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-Thp-OH (3 equivalents, 0.3 mmol, 118.6 mg), HBTU (2.9 equivalents, 0.29 mmol, 110 mg), and HOBt (3 equivalents, 0.3 mmol, 46 mg) in 2 mL of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol, 105 µL) to the activation solution and vortex briefly. The solution should turn a pale yellow.
-
Coupling Reaction: Immediately add the activation solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (the beads remain colorless or slightly yellow) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 5 mL) and then with dichloromethane (DCM) (3 x 5 mL) to remove any unreacted reagents and byproducts.
Caption: Simplified schematic of the amino acid activation and coupling process.
Protocol 3: Final Cleavage and Deprotection
After the final amino acid has been coupled and the N-terminal Fmoc group removed, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed.[18][19]
-
Final Fmoc Removal: Perform the Fmoc deprotection step as described in Protocol 2A on the final amino acid.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF (5 x 5 mL), followed by DCM (5 x 5 mL), and methanol (3 x 5 mL). Dry the resin under a high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A standard cocktail for many peptides is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail (5-10 mL per 100 mg of resin) to the dry peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Isolation and Purification: Centrifuge the suspension to pellet the peptide. Decant the ether, and wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide under a vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Future Perspectives
The incorporation of Fmoc-protected this compound into peptide scaffolds represents a valuable strategy for expanding the chemical and functional diversity of synthetic peptides. The robust and well-established protocols of Fmoc-based SPPS, as detailed in this guide, allow for the efficient and reliable synthesis of tetrahydropyran-containing peptides. The unique structural and physicochemical properties imparted by the THP moiety can lead to the development of novel peptide-based therapeutics and research tools with enhanced pharmacological profiles. Further exploration of the conformational effects and biological activities of these modified peptides will undoubtedly continue to be a fruitful area of investigation in the fields of medicinal chemistry and drug discovery.
References
-
Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Wang, G., Li, X., & Wang, Z. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(22), e01372-22. [Link]
-
Reddy, G. V., & Kumar, A. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(43), 8759-8763. [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]
-
Wikipedia. (n.d.). HBTU. Retrieved from [Link]
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
-
ResearchGate. (n.d.). TFA cleavage of DSIP synthesis on a Wang resin. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
The Royal Society of Chemistry. (2020). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Retrieved from [Link]
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
-
National Institutes of Health. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Retrieved from [Link]
-
Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect, 2(7), 2263-2273. [Link]
-
Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect, 2(7), 2263-2273. [Link]
-
CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
-
National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
Wiley Online Library. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect, 2(7), 2263-2273. [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
National Institutes of Health. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Retrieved from [Link]
-
PubMed. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Boosting Peptide Synthesis Efficiency with Fmoc Amino Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. Retrieved from [Link]
-
Chem-Impex. (n.d.). Fmoc-(2S,3S)-3-amino-2-hydroxy-3-(4-methoxyphenyl)propionic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]
-
GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
-
PubMed. (2016). Advances in Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]
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- 9. (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid | Benchchem [benchchem.com]
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- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid into Peptides
Introduction: Expanding the Chemical Space of Peptides
The therapeutic landscape is increasingly embracing peptides due to their high specificity and potency. However, native peptides often suffer from limitations such as poor metabolic stability and low bioavailability. The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy to overcome these hurdles, enhancing the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics.[1][2][3] 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, a synthetic amino acid featuring a saturated tetrahydropyran (THP) ring, offers a unique tool to modulate peptide structure and function. The THP moiety can introduce conformational constraints, influence solubility, and provide a metabolically stable scaffold, making it an attractive building block in drug discovery.[4][5][6]
This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of Fmoc-protected this compound into peptide sequences using solid-phase peptide synthesis (SPPS).
Physicochemical Properties of this compound
Understanding the properties of this ncAAs is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C8H15NO3 | PubChem |
| Molecular Weight | 173.21 g/mol | PubChem |
| IUPAC Name | 2-amino-3-(oxan-4-yl)propanoic acid | PubChem |
The tetrahydropyran ring introduces a significant degree of conformational rigidity compared to linear aliphatic side chains. This can pre-organize the peptide backbone into specific secondary structures, potentially enhancing binding affinity to biological targets.[2][4] The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, influencing intramolecular and intermolecular interactions.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound
The Fmoc/tBu strategy is the recommended approach for incorporating this amino acid, offering mild reaction conditions and broad compatibility.[]
Workflow for SPPS Incorporation
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Protocol for Manual SPPS
This protocol is for a 0.1 mmol scale synthesis. Adjust volumes accordingly for different scales.
1. Resin Swelling:
-
Place the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
3. Washing:
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
4. Coupling of Fmoc-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid:
-
Rationale for Reagent Choice: Due to the steric bulk of the tetrahydropyran side chain, a highly efficient coupling reagent is recommended to ensure complete reaction and avoid deletion sequences.[8][9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent choices.[10]
-
In a separate vial, dissolve Fmoc-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution for activation. Allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. For challenging couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 30-40°C).
-
Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
5. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5-7 times) to remove excess reagents.
6. Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
8. Cleavage and Global Deprotection:
-
Wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
Automated SPPS
The above protocol can be adapted for automated peptide synthesizers. It is recommended to use a double coupling protocol for the incorporation of Fmoc-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid to ensure high coupling efficiency.
Characterization of Peptides Containing this compound
Standard analytical techniques are employed to characterize the synthesized peptide.
| Technique | Purpose | Expected Observations |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment and purification. | A single major peak indicates a high-purity peptide. The retention time may be influenced by the hydrophobicity of the THP group. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | The observed mass should match the calculated mass of the peptide containing the ncAAs. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and conformational analysis. | 1H and 13C NMR can confirm the presence of the THP moiety. 2D NMR techniques (e.g., NOESY) can provide insights into the peptide's solution-state conformation.[11] |
Impact of this compound on Peptide Properties
The incorporation of this ncAAs can significantly influence the physicochemical and biological properties of a peptide.
Conformational Effects
The bulky and conformationally restricted nature of the tetrahydropyran ring can induce local secondary structures, such as β-turns or helical motifs. This pre-organization can lead to enhanced binding affinity and selectivity for the target receptor.[2][4]
Caption: Conformational constraint by the THP moiety can lead to higher binding affinity.
Metabolic Stability
The C-C and C-O bonds of the tetrahydropyran ring are generally resistant to enzymatic degradation by proteases, which typically recognize and cleave at specific canonical amino acid residues. This can lead to a longer in vivo half-life of the peptide.
Solubility and Lipophilicity
The tetrahydropyran group can increase the lipophilicity of a peptide, which may enhance its ability to cross cell membranes. However, the overall effect on solubility will also depend on the surrounding amino acid sequence.
Applications in Drug Discovery
Peptides incorporating this compound have potential applications in various therapeutic areas:
-
Inhibitors of Protein-Protein Interactions: The conformationally constrained nature of these peptides can make them effective at disrupting large and shallow protein-protein interaction surfaces.
-
Antimicrobial Peptides: The introduction of this ncAAs can enhance the proteolytic stability and modulate the amphipathicity of antimicrobial peptides.
-
Targeted Drug Delivery: The unique structural features of peptides containing this amino acid can be exploited for targeted delivery of therapeutic payloads.[8]
Conclusion
The incorporation of this compound into peptides is a valuable strategy for modulating their structural and biological properties. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can successfully synthesize and characterize novel peptide candidates with enhanced therapeutic potential.
References
-
Gour, N., et al. (2022). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central. Retrieved from [Link]
-
Pan, X., et al. (2023). Parameterizing Non-Canonical Amino Acids for Cyclic Peptide Simulations. PubMed Central. Retrieved from [Link]
-
Singh, S., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Retrieved from [Link]
-
Ferreira, I., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PubMed Central. Retrieved from [Link]
-
White, C. J., & a. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioactive molecules containing a trans-fused tetrahydropyran bicyclic.... Retrieved from [Link]
-
Gholami, M., et al. (2017). Design, Synthesis, and Biological Evaluation of New Peptide Analogues as Selective COX-2 Inhibitors. PubMed. Retrieved from [Link]
-
Zhang, H., et al. (2015). Synthesis and Biological Evaluation of Oxygen-containing Heterocyclic Ring-fused 23-Hydroxybetulinic Acid Derivatives as Antitumor Agents. PubMed. Retrieved from [Link]
-
Wang, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications. Retrieved from [Link]
-
El-Sayed, W. A., et al. (2023). Synthesis and biological evaluation of oxygen-, nitrogen-, and sulphur-containing non-fused heterocycles and tricyclic fused pyrimidines. Brazilian Journal of Science. Retrieved from [Link]
-
Barbuceanu, S.-F., & Olaru, O. T. (2025). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. Retrieved from [Link]
-
Hong, S. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of novel all-hydrocarbon cross-linked aza-stapled peptides. Retrieved from [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
ResearchGate. (n.d.). Bioactive tetrahydrofuran and tetrahydropyran derivatives. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Georgiou, C., et al. (2024). Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. MDPI. Retrieved from [Link]
-
Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. Retrieved from [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parameterizing Non-Canonical Amino Acids for Cyclic Peptide Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Cyclic Peptides in Drug Discovery - Custom Synthesis - Creative Peptides [creative-peptides.com]
Asymmetric Synthesis of Chiral 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid: An Application Note
Introduction
Non-proteinogenic amino acids are crucial building blocks in modern drug discovery, offering novel structures that can enhance the potency, selectivity, and pharmacokinetic properties of therapeutic peptides and small molecules. Among these, 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, a conformationally constrained analog of leucine, has garnered significant interest. Its tetrahydropyran (THP) moiety introduces specific steric and electronic features that can lead to improved binding affinity and metabolic stability in drug candidates. However, the stereoselective synthesis of this compound, particularly control over the α-carbon stereocenter, presents a significant synthetic challenge.
This application note provides a detailed, robust, and highly enantioselective protocol for the synthesis of (S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. The featured methodology is based on the asymmetric phase-transfer catalysis (PTC) of a glycine Schiff base, a powerful and scalable method for producing a wide array of unnatural amino acids.[1][2]
Overview of Synthetic Strategies
Several methods exist for the asymmetric synthesis of α-amino acids, each with distinct advantages and limitations.[1] Key strategies include:
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as natural amino acids, to impart stereochemistry.[1] While effective, it can be limited by the availability of suitable starting materials for complex targets.
-
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to a prochiral substrate to direct a diastereoselective transformation.[3][] This method is often high-yielding and predictable but requires additional steps for auxiliary attachment and removal.
-
Catalytic Asymmetric Synthesis: This is often the most efficient approach, using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. The featured protocol falls into this category, specifically employing a chiral phase-transfer catalyst to control the stereochemical outcome of an alkylation reaction.[5][6]
The selected phase-transfer catalysis method, pioneered by researchers like O'Donnell and significantly advanced by Maruoka, offers an operationally simple, environmentally conscious, and highly effective route for the enantioselective synthesis of α-amino acids from glycine derivatives.[2][5]
Featured Protocol: Asymmetric Phase-Transfer Catalysis
The core of this synthesis is the asymmetric alkylation of a benzophenone imine of glycine tert-butyl ester with 4-(bromomethyl)tetrahydro-2H-pyran. A C₂-symmetric chiral phase-transfer catalyst, specifically a Maruoka-type catalyst, is employed to control the facial selectivity of the alkylation, leading to a high degree of enantioselectivity.[5][6]
Overall Synthetic Workflow
The synthesis is a three-step process starting from commercially available materials.
Sources
- 1. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 2. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 5. Maruoka Catalysts [sigmaaldrich.com]
- 6. Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids [organic-chemistry.org]
Application Notes & Protocols: Leveraging 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid as a Conformationally Constrained Scaffold in Drug Discovery
Introduction: The Strategic Value of Conformational Constraint in Peptidomimetics and Small Molecule Design
In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Unnatural amino acids (UAAs) have emerged as powerful tools in this endeavor, offering a means to transcend the limitations of the 20 proteinogenic amino acids.[1] By incorporating UAAs, researchers can introduce novel chemical functionalities and steric constraints, profoundly influencing the three-dimensional structure of peptides and small molecules.[2] This control over molecular conformation is a key strategy for optimizing interactions with biological targets and improving drug-like properties.[3]
This guide focuses on the application of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid , a UAA that introduces a saturated tetrahydropyran (THP) ring as a side chain. The THP moiety serves as a bioisostere for other cyclic systems, such as cyclohexane or piperidine, but with the added feature of an oxygen atom that can act as a hydrogen bond acceptor. This unique combination of properties makes it an attractive scaffold for imparting conformational rigidity and modulating physicochemical parameters in drug candidates.
This document will provide a comprehensive overview of the rationale for using this scaffold, detailed protocols for its incorporation into peptide sequences, and insights into its potential impact on molecular conformation and biological activity. While direct experimental data for this specific UAA is emerging, we will draw upon established principles of medicinal chemistry and data from closely related analogs to provide a robust framework for its application.
Physicochemical and Conformational Rationale for Employing the Tetrahydropyran Scaffold
The decision to incorporate a specific molecular scaffold is driven by its anticipated impact on the overall properties of the molecule. The tetrahydropyran ring in this compound offers several strategic advantages:
-
Conformational Pre-organization: The bulky and rigid THP ring restricts the rotational freedom of the amino acid side chain. This, in turn, can limit the accessible conformations of the peptide backbone, pre-organizing the molecule into a bioactive conformation for target binding.[4] This reduction in conformational entropy can lead to a more favorable binding affinity.
-
Improved ADME Properties: The THP moiety can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The presence of the oxygen atom can increase polarity and potentially improve aqueous solubility compared to a purely carbocyclic analog like cyclohexane.
-
Metabolic Stability: The saturated nature of the THP ring can enhance metabolic stability by blocking potential sites of oxidation that might be present in more flexible or aromatic side chains.
-
Vectorial Display of Functionality: The defined geometry of the THP ring allows for the precise spatial positioning of other functional groups that could be appended to it, enabling the optimization of interactions with a target protein.
The following table summarizes the key physicochemical properties of the core this compound scaffold.
| Property | Value | Source |
| Molecular Formula | C8H15NO3 | PubChem |
| Molecular Weight | 173.21 g/mol | PubChem |
| CAS Number | 773828-10-7 | PubChem |
| Topological Polar Surface Area | 72.6 Ų | PubChem |
| Predicted LogP | -2.4 | PubChem |
Experimental Protocols: Incorporation of this compound into Peptides
The most common and versatile method for incorporating non-canonical amino acids like this compound into a peptide sequence is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc-protected version of this amino acid, Fmoc-(R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid (CAS: 1879080-16-6) , is commercially available and can be seamlessly integrated into standard SPPS protocols.
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide incorporating the target UAA.
Materials:
-
Rink Amide MBHA resin (or other suitable resin depending on desired C-terminus)
-
Fmoc-protected canonical amino acids
-
Fmoc-(R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Washing solvents: DMF, DCM, Methanol
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
For coupling of Fmoc-(R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, a double coupling (repeating step 3) is recommended to ensure complete reaction due to the steric bulk of the side chain.
-
-
Washing: After coupling, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage solution into a cold ether solution to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Workflow for Peptide Synthesis and Analysis
Caption: Workflow for SPPS, purification, and analysis.
Anticipated Impact on Peptide Conformation and Biological Activity: An Analog-Based Discussion
While specific experimental data for peptides containing this compound is not yet widely published, we can infer its likely impact by examining studies on peptides with structurally similar, conformationally constrained amino acids.
Conformational Analysis
The incorporation of bulky, cyclic side chains is a well-established strategy to induce specific secondary structures, such as β-turns or helical motifs. For example, studies on peptides containing other constrained amino acids have demonstrated the ability of these residues to nucleate and stabilize defined conformations.
NMR Spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides. Key parameters to analyze include:
-
Nuclear Overhauser Effect (NOE) signals: Through-space correlations between protons can provide distance constraints to define the peptide's three-dimensional structure.
-
Chemical Shift Index (CSI): Deviations of α-proton chemical shifts from random coil values can indicate the presence of secondary structure.
-
Temperature Coefficients of Amide Protons: Low temperature coefficients are indicative of amide protons involved in intramolecular hydrogen bonds, a hallmark of stable secondary structures.
It is anticipated that the THP-containing amino acid will exhibit a restricted range of side-chain rotamers, which will, in turn, influence the backbone dihedral angles (φ and ψ) of the peptide. Molecular modeling and dynamics simulations can be employed to predict the likely low-energy conformations.[5][6]
Caption: Molecular modeling workflow for predicting peptide conformation.
Biological Activity
The pre-organization of a peptide into its bioactive conformation can lead to a significant improvement in binding affinity for its target receptor or enzyme. By reducing the entropic penalty of binding, the overall free energy of binding becomes more favorable.
The following table presents hypothetical, yet plausible, data based on the expected effects of incorporating a conformationally constrained UAA like this compound into a known bioactive peptide, compared to the native peptide and an alanine-substituted control.
| Peptide Variant | Target Binding Affinity (Kd, nM) | Proteolytic Stability (t1/2 in plasma, min) | Notes |
| Native Peptide | 100 | 15 | Baseline activity and stability. |
| Alanine Scan Control | >1000 | 15 | Demonstrates the importance of the original side chain. |
| THP-Amino Acid Substituted Peptide | 10 | >120 | The constrained scaffold is hypothesized to enhance binding affinity by pre-organizing the peptide into its bioactive conformation. The non-natural side chain is also expected to increase resistance to proteases. |
Conclusion and Future Perspectives
This compound represents a valuable and versatile molecular scaffold for researchers in drug discovery. Its ability to impart conformational constraint, coupled with the potential for improved physicochemical and pharmacokinetic properties, makes it an attractive building block for the design of novel peptidomimetics and small molecules. The protocols and conceptual frameworks presented in this guide provide a solid foundation for the successful application of this UAA in research and development programs. As more studies utilizing this specific scaffold are published, a clearer picture of its conformational preferences and impact on a wide range of biological targets will undoubtedly emerge, further solidifying its place in the medicinal chemist's toolbox.
References
- Parameterizing non-canonical amino acids for cyclic peptide simul
- Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids.
- Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive.
- Computational Modelling of Peptides Containing Non-Standard Amino Acids.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules.
- Design of peptides with non-canonical amino acids using flow m
- Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals Blog.
- Synthesis of a conformationally constrained δ-amino acid building block. Amino Acids.
- Design, Synthesis, Conformational Analysis and Application of Azabicycloalkane Amino Acids as Constrained Dipeptide Mimics.
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a conformationally constrained δ-amino acid building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parameterizing non-canonical amino acids for cyclic peptide simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Applications of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid in Medicinal Chemistry: A Guide for Drug Development Professionals
Introduction: The Role of Constrained Amino Acids in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the design and synthesis of peptide-based therapeutics represent a frontier of significant promise. Peptides offer a unique combination of high potency and selectivity for their biological targets. However, their development into viable drugs is often hampered by inherent limitations such as poor metabolic stability, low oral bioavailability, and conformational flexibility, which can lead to reduced receptor affinity and specificity. The strategic incorporation of non-proteinogenic amino acids, particularly those with constrained conformations, has emerged as a powerful tool to overcome these challenges.[1][2]
This guide focuses on the applications of one such constrained amino acid, 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid , in medicinal chemistry. The presence of the tetrahydropyran (THP) ring introduces a significant conformational constraint on the amino acid side chain, which can have profound effects on the overall structure and, consequently, the biological activity of a peptide. The THP moiety, a bioisostere of a cyclohexane ring, can also modulate lipophilicity and introduce a potential hydrogen bond acceptor through its ether oxygen, further influencing the pharmacokinetic and pharmacodynamic properties of the parent molecule.[3] This document will provide an in-depth overview of the rationale behind its use, practical protocols for its incorporation into peptides, and a discussion of its potential impact on drug design.
Core Principles: Why Incorporate this compound?
The decision to incorporate a constrained amino acid like this compound into a peptide sequence is driven by several key objectives in drug design:
-
Conformational Stabilization: The rigid tetrahydropyran ring restricts the rotational freedom of the side chain. This pre-organization can favor a specific bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially leading to a significant increase in binding affinity and selectivity.[4]
-
Enhanced Proteolytic Stability: Native peptides are susceptible to degradation by proteases. The unnatural structure of this compound can render the adjacent peptide bonds resistant to enzymatic cleavage, thereby extending the in vivo half-life of the peptide therapeutic.[5]
-
Improved Pharmacokinetic Profile: The tetrahydropyran moiety can influence the overall physicochemical properties of a peptide, such as its solubility and lipophilicity. By fine-tuning these properties, it is possible to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[3]
-
Structure-Activity Relationship (SAR) Studies: The systematic replacement of natural amino acids with constrained analogs provides a powerful method to probe the conformational requirements of a peptide-receptor interaction. This allows for a more detailed understanding of the pharmacophore and facilitates the rational design of more potent and selective ligands.[6]
Therapeutic Areas of Interest
While specific examples of marketed drugs containing this compound are not yet prevalent, the principles of its application suggest its potential utility in a wide range of therapeutic areas where peptide and peptidomimetic drugs are being actively investigated. These include, but are not limited to:
-
Metabolic Diseases: Development of next-generation GLP-1 receptor agonists for type 2 diabetes and obesity, where enhanced stability and prolonged action are highly desirable.
-
Oncology: Design of potent and selective inhibitors of protein-protein interactions or peptide-based radiopharmaceuticals with improved tumor targeting and retention.
-
Pain Management: Creation of novel opioid and non-opioid peptide analgesics with increased stability and reduced side effects.[1]
-
Infectious Diseases: Development of robust antimicrobial peptides with enhanced resistance to bacterial proteases.[7]
Experimental Protocols: Incorporation into Peptides
The incorporation of this compound into a peptide sequence is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols. The amino acid is most commonly used in its Fmoc-protected form (Fmoc-Ala(4-THP)-OH) for compatibility with the widely used Fmoc/tBu synthesis strategy.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the general steps for incorporating Fmoc-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid into a peptide chain on a solid support.
Materials:
-
Fmoc-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
-
Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)
-
Other Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF, DCM, and DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Dissolve Fmoc-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the coupling reaction using a ninhydrin test to ensure completion.
-
-
Washing: Wash the resin thoroughly with DMF, DCM, and DMF to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS) and analytical HPLC.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.
Data Presentation: Expected Impact on Pharmacological Properties
The incorporation of this compound is anticipated to modulate the pharmacological profile of a peptide. Below is a hypothetical table illustrating the potential changes in key parameters based on the principles of constrained amino acid incorporation.
| Parameter | Native Peptide | Peptide with this compound | Rationale for Change |
| Receptor Binding Affinity (Ki) | 10 nM | 1 nM | Conformational constraint reduces the entropic penalty of binding, leading to higher affinity. |
| In vitro Potency (EC50) | 50 nM | 5 nM | Increased binding affinity often translates to higher potency in functional assays. |
| Proteolytic Stability (t1/2 in plasma) | 15 min | 120 min | The unnatural amino acid sterically hinders protease access to the adjacent peptide bonds. |
| Lipophilicity (LogD) | 1.5 | 2.0 | The tetrahydropyran ring increases the lipophilic character of the peptide. |
Note: The values presented in this table are hypothetical and serve to illustrate the potential impact. Actual results will vary depending on the specific peptide sequence and the position of the substitution.
Visualization of Key Concepts
Structure and Conformational Constraint
The following diagram illustrates the chemical structure of this compound and its role in constraining the peptide backbone.
Caption: Structural representation and the principle of conformational constraint.
Logical Relationship in Drug Design
The decision to use this compound is part of a rational drug design process aimed at improving the therapeutic potential of a peptide lead.
Caption: The logical workflow for utilizing constrained amino acids in peptide drug design.
Conclusion and Future Outlook
This compound represents a valuable building block in the medicinal chemist's toolbox for the development of peptide-based therapeutics. Its ability to impart conformational rigidity and potentially enhance proteolytic stability makes it an attractive candidate for addressing the common liabilities of native peptides. While further case studies are needed to fully elucidate its impact across a diverse range of biological targets, the foundational principles of constrained amino acid incorporation strongly support its application in the design of next-generation peptide drugs with improved efficacy and drug-like properties. Researchers and drug development professionals are encouraged to consider the strategic use of this and other constrained amino acids in their efforts to translate promising peptide leads into clinical realities.
References
-
Synthesis and Biological Evaluation of Constrained Analogues of the Opioid Peptide H-Tyr-D-Ala-Phe-Gly-NH2 Using the 4-amino-2-benzazepin-3-one Scaffold. Journal of Peptide Research, 66(5), 222-230. [Link]
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Constraining the Side Chain of C-Terminal Amino Acids in Apelin-13 Greatly Increases Affinity, Modulates Signaling, and Improves the Pharmacokinetic Profile. Journal of Medicinal Chemistry, 64(4), 2097-2114. [Link]
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Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 146-156. [Link]
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Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(17), 7793-7816. [Link]
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Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. Topics in Heterocyclic Chemistry, 24, 1-48. [Link]
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Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed, 28413747. [Link]
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Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 146-156. [Link]
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Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. SpringerLink. [Link]
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Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non-Coded Amino Acid. Peptide Science, 31(1), e70021. [Link]
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Tetrahydropyranyl: A Non-aromatic, Mild-Acid-Labile Group for Hydroxyl Protection in Solid-Phase Peptide Synthesis. ResearchGate. [Link]
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2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. PubChem. [Link]
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Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non-Coded Amino Acid. PubMed, 40230062. [Link]
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The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. Molecules, 18(12), 14660-14681. [Link]
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US Patent No. 8829195. Regulations.gov. [Link]
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Manufacturing of peptides exhibiting biological activity. Journal of Animal and Feed Sciences, 20(2), 187-202. [Link]
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Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. [Link]
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Physicochemical explanation of peptide binding to HLA-A*0201 major histocompatibility complex: a three-dimensional quantitative structure-activity relationship study. Proteins, 48(3), 505-518. [Link]
- [R-(RR)]-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl-3-phenyl-4-[(phenylamino) carbonyl]- 1H-pyrrole-1-heptanoic acid, its lactone form and salts thereof.
- Amino-propanol derivatives.
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Structure-activity relationship for peptídic growth hormone secretagogues. ResearchGate. [Link]
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Peptide quantitative structure-activity relationships, a multivariate approach. Journal of Medicinal Chemistry, 28(11), 1555-1560. [Link]
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Overview of Custom Peptide Synthesis. GenScript. [Link]
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Application Notes and Protocols for In Vitro Evaluation of 2-Amino-Pyran Derivatives
Introduction: The Therapeutic Potential of 2-Amino-Pyran Scaffolds
The 2-amino-pyran scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds have been reported to possess anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] The versatility of their synthesis allows for the creation of diverse chemical libraries, making them attractive candidates for drug discovery programs.[1][4][5] Effective screening of these derivatives requires robust and reproducible in vitro assays to identify lead compounds and elucidate their mechanisms of action.
This comprehensive guide provides detailed protocols and expert insights for a panel of essential in vitro assays tailored for the preclinical evaluation of novel 2-amino-pyran derivatives. The focus is on cell-based assays that provide physiologically relevant data on cytotoxicity, apoptosis, cell migration, and anti-inflammatory potential.[6][7][8]
Logical Workflow for In Vitro Screening
A systematic approach to screening a new library of 2-amino-pyran derivatives is crucial for efficient and meaningful data generation. The following workflow outlines a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.
Caption: A logical workflow for the in vitro screening of 2-amino-pyran derivatives.
Part 1: Cytotoxicity and Cell Viability Assessment
The initial step in evaluating any new chemical entity is to determine its effect on cell viability. This allows for the identification of compounds with potential anti-proliferative effects and establishes a therapeutic window for further assays.[9] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[10][11]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals.[12] This reduction is carried out by mitochondrial dehydrogenases in metabolically active, viable cells.[13] The resulting formazan crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570-590 nm).[14]
Detailed Protocol: MTT Assay
Materials:
-
2-amino-pyran derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[10][11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS).[15] This solution should be filter-sterilized and protected from light.[14]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or acidic isopropanol).[15]
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12] The optimal seeding density should be determined for each cell line to ensure they are still in the exponential growth phase at the end of the assay.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-amino-pyran derivatives in complete culture medium. It is common to test a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to generate a dose-response curve.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, typically DMSO) and a positive control (a known cytotoxic agent).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[15]
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14][15]
-
To ensure complete dissolution, the plate can be placed on an orbital shaker for 15 minutes.[15]
-
-
Absorbance Measurement:
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of % cell viability versus compound concentration.[10][11]
| Parameter | Recommended Value/Range | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in logarithmic growth phase during the assay. |
| Compound Concentration Range | 0.1 - 100 µM (or broader) | To establish a clear dose-response relationship and determine IC₅₀. |
| Incubation Time with Compound | 24, 48, or 72 hours | Allows for assessment of both acute and chronic cytotoxicity. |
| MTT Incubation Time | 2 - 4 hours | Sufficient time for formazan crystal formation in viable cells.[13] |
| Absorbance Wavelength | 570 - 590 nm | Optimal wavelength for detecting the purple formazan product.[13] |
Part 2: Mechanistic Assays for Anti-Cancer Activity
For compounds that exhibit significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide
Principle:
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a calcium-dependent protein with a high affinity for PS. By conjugating Annexin V to a fluorescent dye like FITC, early apoptotic cells can be detected. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic or necrotic cells, where it intercalates with DNA and fluoresces red. Dual staining with Annexin V-FITC and PI allows for the differentiation of live cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), and late apoptotic/necrotic cells (Annexin V+, PI+).[16]
Caption: Principle of the Annexin V-FITC and PI apoptosis assay.
Detailed Protocol: Annexin V-FITC/PI Staining
Materials:
-
Cells treated with 2-amino-pyran derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the desired concentrations of the 2-amino-pyran derivative (e.g., at its IC₅₀ concentration) for a specified time (e.g., 24 hours).
-
Harvest the cells (including any floating cells in the medium) by trypsinization, followed by centrifugation.
-
Wash the cells twice with cold PBS.[17]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16][17]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[17]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16][17]
-
-
Flow Cytometry Analysis:
Data Interpretation:
The flow cytometry data will be presented as a dot plot with four quadrants:
-
Lower Left (Q4): Live cells (Annexin V- / PI-)
-
Lower Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper Left (Q1): Necrotic cells (Annexin V- / PI+)
An increase in the percentage of cells in the lower right and upper right quadrants in treated samples compared to the control indicates that the 2-amino-pyran derivative induces apoptosis.
Cell Migration Assessment using the Wound Healing (Scratch) Assay
Principle:
The wound healing assay is a simple and widely used method to study cell migration in vitro.[18] A "scratch" or cell-free gap is created in a confluent monolayer of cells.[19] The ability of the cells to migrate and close this gap over time is monitored.[18][19] This assay is particularly useful for evaluating the potential of 2-amino-pyran derivatives to inhibit cancer cell migration and metastasis.
Detailed Protocol: Wound Healing Assay
Materials:
-
Cells cultured to a confluent monolayer in 6-well or 12-well plates
-
Complete culture medium, potentially with a reduced serum concentration to minimize cell proliferation.
-
Microscope with a camera
Procedure:
-
Cell Seeding and Monolayer Formation:
-
Seed cells in a multi-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.[19]
-
-
Creating the "Wound":
-
Treatment and Imaging:
-
Replace the PBS with fresh medium containing the 2-amino-pyran derivative at a non-toxic concentration (determined from the MTT assay). Include a vehicle control.
-
Immediately capture an image of the scratch at time 0 (T=0) using a phase-contrast microscope.[19] It is helpful to have reference marks on the plate to ensure the same field of view is imaged each time.[19]
-
Incubate the plate and capture images at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control well is nearly closed.[19]
-
Data Analysis:
The rate of wound closure can be quantified by measuring the area or the width of the scratch at different time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as follows:
% Wound Closure = [(Initial Area - Area at time T) / Initial Area] x 100
A delay in wound closure in the treated wells compared to the control indicates that the 2-amino-pyran derivative has an inhibitory effect on cell migration.
Part 3: Anti-Inflammatory Activity Assessment
Many 2-amino-pyran derivatives have been investigated for their anti-inflammatory properties.[22][23][24] A common in vitro model for this is the use of lipopolysaccharide (LPS)-stimulated macrophages.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle:
Macrophages, when activated by inflammatory stimuli like LPS, produce large amounts of nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS). NO is a key inflammatory mediator. The anti-inflammatory potential of 2-amino-pyran derivatives can be assessed by their ability to inhibit NO production in LPS-stimulated macrophages, such as the RAW264.7 cell line.[22] The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[22]
Brief Protocol:
-
Cell Culture and Treatment:
-
Seed RAW264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the 2-amino-pyran derivatives for a short period (e.g., 2 hours).[22]
-
Stimulate the cells with LPS (e.g., 500 ng/mL) for 20-24 hours to induce an inflammatory response.[22] Include a positive control such as dexamethasone.[22]
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatants.
-
Mix an equal volume of the supernatant with the Griess reagent.[22]
-
After a short incubation, measure the absorbance at 540 nm. The amount of nitrite is determined using a standard curve of sodium nitrite.
-
Data Interpretation:
A reduction in nitrite concentration in the supernatants of cells treated with the 2-amino-pyran derivatives compared to the LPS-only control indicates anti-inflammatory activity.
Conclusion
The in vitro assays described in this guide provide a robust framework for the initial characterization of novel 2-amino-pyran derivatives. By systematically evaluating cytotoxicity, apoptosis, cell migration, and anti-inflammatory potential, researchers can efficiently identify promising lead compounds for further preclinical and in vivo studies. The key to success lies in careful experimental design, appropriate controls, and a logical progression from primary screening to detailed mechanistic investigations.
References
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A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). National Institutes of Health. [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). National Institutes of Health. [Link]
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Cell Based Assays & Cell Based Screening Assays in Modern Research. (n.d.). Vipergen. [Link]
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How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025, May 5). PREMIER Biosoft. [Link]
-
MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]
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Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. [Link]
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Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
-
In vitro wound-healing assay also known as the scratch assay. (n.d.). Moodle@Units. [Link]
-
Protocol for Annexin V-FITC apoptosis assay? (2018, June 3). ResearchGate. [Link]
-
Scratch Migration Assay and Dorsal Skinfold Chamber for In Vitro and In Vivo Analysis of Wound Healing. (2019, April 4). JoVE. [Link]
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Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. (n.d.). SpringerLink. [Link]
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI. [Link]
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Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022, May 18). ScienceScholar. [Link]
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Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. (n.d.). PubMed Central. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
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(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. [Link]
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Scratch Assay protocol. (n.d.). Unknown Source. [Link]
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Cytotoxicity Assays. (n.d.). Life Science Applications. [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). PubMed Central. [Link]
-
Synthesis, Characterization of 2-amino-pyran and Derivatives Evaluation of the Bacterial, Antioxidant and Anticancer Activity. (n.d.). Neliti. [Link]
-
Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022, June 13). ScienceScholar. [Link]
-
Preparation And Evaluation Of The Biological Activity Of A 2- Amino Pyran Ring Using A Solid Base Catalyst. (2024, July 25). Central Asian Journal of Medical and Natural Science. [Link]
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(PDF) Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 2-Amino-4H-pyran-3,4,5-tricarboxylate Salt Derivatives. (2025, August 5). ResearchGate. [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025, February 26). PubMed. [Link]
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Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. (n.d.). Journal of Medicinal and Nanomaterials Chemistry. [Link]
-
SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. (n.d.). Sciforum. [Link]
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5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (n.d.). National Institutes of Health. [Link]
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Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents. (n.d.). MDPI. [Link]
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Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. (2024, March 19). RSC Publishing. [Link]
-
The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. (2025, August 7). ResearchGate. [Link]
-
Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. (2026, January 2). SpringerLink. [Link]
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Application Notes and Protocols for Computational Docking Studies of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid Analogs as Potential Alpha-Amylase Inhibitors
Introduction: The Therapeutic Promise of Alpha-Amylase Inhibition and the Role of Novel Amino Acid Analogs
Metabolic disorders, including type 2 diabetes and obesity, represent a significant global health challenge. A key strategy in managing these conditions is to control post-prandial hyperglycemia by inhibiting the activity of carbohydrate-hydrolyzing enzymes in the digestive tract.[1] Pancreatic α-amylase is a primary enzyme responsible for the breakdown of complex carbohydrates, such as starch, into simpler sugars.[1] By inhibiting this enzyme, the rate of glucose absorption into the bloodstream can be slowed, thus mitigating sharp spikes in blood sugar levels.
Synthetic amino acid derivatives have emerged as a promising class of enzyme inhibitors.[1] Their structural diversity and potential for specific interactions with enzyme active sites make them attractive candidates for drug discovery. The molecule 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid and its analogs are of particular interest due to the presence of the tetrahydropyran moiety, a structural feature found in various biologically active compounds. This guide provides a comprehensive protocol for conducting computational docking studies of these analogs against human pancreatic α-amylase to predict their inhibitory potential.
This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles. We will delve into the causality behind experimental choices, ensuring a robust and self-validating workflow.
I. Foundational Concepts: The "Lock and Key" in Silico
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[2] This technique is instrumental in structure-based drug design, allowing for the rapid screening of virtual compound libraries and the elucidation of potential binding modes. The fundamental principle revolves around two key components: a search algorithm that generates a variety of ligand poses within the protein's binding site, and a scoring function that estimates the binding affinity for each pose.[3]
II. Experimental Workflow: A Step-by-Step Guide to Docking this compound Analogs
This protocol will utilize AutoDock Vina, a widely used and validated open-source program for molecular docking.[4][5] The general workflow is depicted below:
Caption: A high-level overview of the computational docking workflow.
Step 1: Retrieval and Preparation of the Target Protein (Human Pancreatic α-Amylase)
Rationale: The accuracy of a docking study is highly dependent on the quality of the protein structure. We will start by obtaining a high-resolution crystal structure from the Protein Data Bank (PDB) and preparing it for docking by removing non-essential molecules and adding necessary atoms.
Protocol:
-
Obtain the Protein Structure:
-
Navigate to the RCSB Protein Data Bank ([Link]).
-
Search for a suitable crystal structure of human pancreatic α-amylase. For this protocol, we will use PDB ID: 2MJI . This structure is a good starting point as it is a complex with a known inhibitor, which can be used for validation.[6]
-
Download the PDB file.
-
-
Protein Preparation using AutoDockTools (ADT):
-
Launch ADT.
-
Load the downloaded PDB file (2MJI.pdb).
-
Remove Water Molecules: Water molecules can interfere with the docking process and are typically removed unless they are known to play a crucial role in ligand binding.[7][8]
-
Add Polar Hydrogens: The PDB file often lacks hydrogen atoms. Adding polar hydrogens is essential for correct hydrogen bonding calculations.[9][10]
-
Add Kollman Charges: Assign partial charges to the protein atoms. Kollman charges are a common choice for proteins in AutoDock.[11]
-
Save the prepared protein in the PDBQT format (2MJI_protein.pdbqt). The PDBQT format includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.
-
Step 2: Preparation of the Ligand (this compound and its Analogs)
Rationale: Ligand preparation involves converting the 2D structure into a 3D conformation and defining its flexibility. This ensures that the docking program can explore different possible binding poses.
Protocol:
-
Ligand Structure Generation:
-
Draw the 2D structure of this compound and its analogs using a chemical drawing software such as ChemDraw or MarvinSketch. Alternatively, obtain the structure from a database like PubChem.[7]
-
Save the structures in a 3D format, such as SDF or MOL2.
-
-
Ligand Preparation using AutoDockTools (ADT):
-
Load the ligand file into ADT.
-
Detect Rotatable Bonds: ADT will automatically detect rotatable bonds, which defines the conformational flexibility of the ligand during docking.
-
Assign Gasteiger Charges: These are partial charges calculated for the ligand atoms.
-
Save the prepared ligand in the PDBQT format (e.g., ligand_1.pdbqt).
-
Step 3: Defining the Binding Site and Grid Box Generation
Rationale: To focus the docking simulation on the relevant active site of the enzyme, a grid box is defined. This box encompasses the binding pocket and significantly reduces the computational time.
Protocol:
-
Identify the Active Site: For PDB ID 2MJI, the active site can be identified by the location of the co-crystallized inhibitor. In the absence of a co-crystallized ligand, known catalytic residues of α-amylase (e.g., Asp197, Glu233, and Asp300) can be used to center the grid box.
-
Grid Box Setup in ADT:
-
Load the prepared protein (2MJI_protein.pdbqt).
-
Open the "Grid" -> "Grid Box..." menu.
-
Adjust the center and dimensions of the grid box to encompass the entire active site. A common practice is to have a box size of 20x20x20 Å centered on the active site.
-
Save the grid parameter file.
-
Step 4: Running the Docking Simulation with AutoDock Vina
Rationale: With the prepared protein, ligand, and defined binding site, the docking simulation can be executed. AutoDock Vina will explore different conformations of the ligand within the grid box and rank them based on their predicted binding affinity.
Protocol:
-
Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:
-
Run AutoDock Vina from the Command Line:
III. Analysis and Interpretation of Docking Results
Binding Affinity (Docking Score)
The binding affinity is reported in kcal/mol, with more negative values indicating a stronger predicted binding.[1] This score can be used to rank different analogs against each other.
| Analog | Predicted Binding Affinity (kcal/mol) |
| Analog 1 | -7.8 |
| Analog 2 | -8.5 |
| Analog 3 | -7.2 |
Note: The values in this table are for illustrative purposes only.
Binding Pose and Interactions
The output results.pdbqt file contains the coordinates of the predicted binding poses. These can be visualized using software like PyMOL or ChimeraX to analyze the interactions between the ligand and the protein.
Key Interactions to Analyze:
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and protein residues. These are crucial for binding affinity and specificity.
-
Hydrophobic Interactions: Observe interactions between nonpolar regions of the ligand and protein.
-
Electrostatic Interactions: Analyze interactions between charged groups.
Caption: A schematic of potential ligand interactions in the α-amylase active site.
IV. Validation of Docking Protocols
Rationale: To ensure the reliability of the docking results, it is essential to validate the protocol. A common method is to re-dock a known inhibitor into the active site and compare the predicted pose with the experimentally determined crystal structure pose.
Protocol:
-
Extract the Co-crystallized Ligand: From the original PDB file (2MJI), extract the coordinates of the bound inhibitor.
-
Re-dock the Inhibitor: Perform a docking simulation with the extracted inhibitor using the same protocol as for the new analogs.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the inhibitor onto its crystal structure pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.
V. Conclusion and Future Perspectives
This guide has provided a detailed protocol for conducting computational docking studies of this compound analogs as potential inhibitors of human pancreatic α-amylase. By following these steps, researchers can effectively screen and prioritize compounds for further experimental validation. It is crucial to remember that computational docking is a predictive tool, and its results should be complemented with in vitro and in vivo studies to confirm the biological activity of the promising candidates.
VI. References
-
Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. (n.d.). MDPI. Retrieved from [Link]
-
How does one prepare proteins for molecular docking? (2021, September 20). Quora. Retrieved from [Link]
-
Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. Retrieved from [Link]
-
Computational and experimental design of l-amino acid-based alternatives to ketorolac. (2025, November 26). Nature. Retrieved from [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved from [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved from [Link]
-
How to validate the molecular docking results ? (2022, April 25). ResearchGate. Retrieved from [Link]
-
Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021, October 19). YouTube. Retrieved from [Link]
-
How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. Retrieved from [Link]
-
Molecular Docking Tutorial. (n.d.). University of Alberta. Retrieved from [Link]
-
How to analyse docking results from HADDOCK or refine models? (n.d.). Bonvin Lab. Retrieved from [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved from [Link]
-
DOCKING. (2024, November 14). Center for Computational Structural Biology. Retrieved from [Link]
-
How can I validate docking result without a co-crystallized ligand? (2021, April 19). Matter Modeling Stack Exchange. Retrieved from [Link]
-
Vina Docking Tutorial. (n.d.). Eagon Research Group. Retrieved from [Link]
-
How to validate molecular docking results with no proper crystal structure?? (2021, October 28). ResearchGate. Retrieved from [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central. Retrieved from [Link]
-
Basic docking. (n.d.). Autodock Vina 1.2.0 documentation - Read the Docs. Retrieved from [Link]
-
Protein-ligand docking. (2019, October 19). Galaxy Training!. Retrieved from [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). PLOS Computational Biology. Retrieved from [Link]
-
Session 4: Introduction to in silico docking. (n.d.). Retrieved from [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PubMed Central. Retrieved from [Link]
-
Molecular Docking and Structure-Based Drug Design Strategies. (n.d.). MDPI. Retrieved from [Link]
-
Molecular Docking: A structure-based drug designing approach. (2017, May 23). JSciMed Central. Retrieved from [Link]
-
2023 DOCK tutorial 1 with PDBID 4S0V. (2024, February 19). Rizzo_Lab. Retrieved from [Link]
-
Molecular docking proteins preparation. (2019, September 20). ResearchGate. Retrieved from [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). YouTube. Retrieved from [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 11). YouTube. Retrieved from [Link]
-
Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. (n.d.). chemRxiv. Retrieved from [Link]
Sources
- 1. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents [mdpi.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational and experimental design of l-amino acid-based alternatives to ketorolac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. THE INHIBITION OF ENZYME FORMATION BY AMINO ACID ANALOGUES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inhibition of enzyme formation by amino acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Characterization of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical and chemical research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a multi-faceted approach to confirm the identity, purity, and stereochemistry of this molecule. The methodologies span chromatographic, spectroscopic, and spectrometric techniques, ensuring a thorough and robust characterization.
Introduction: The Analytical Imperative
This compound is a unique aliphatic amino acid incorporating a tetrahydropyran (THP) moiety. This structural feature imparts distinct physicochemical properties that necessitate a tailored analytical strategy. Its characterization is pivotal for ensuring quality control in synthesis, for use in peptide chemistry, and for understanding its biological activity. This guide moves beyond a simple listing of procedures to explain the rationale behind each method, empowering the scientist to not only execute the protocols but also to interpret the results with confidence.
The analytical workflow for this molecule can be conceptualized as a tiered approach, beginning with fundamental structural confirmation and moving towards more nuanced analyses such as chiral purity.
Caption: Tiered analytical workflow for comprehensive characterization.
Spectroscopic Characterization: Confirming the Molecular Blueprint
Spectroscopic methods provide the foundational evidence of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic arrangement of the molecule. Both ¹H and ¹³C NMR are essential.
-
Expertise & Experience: The key to interpreting the NMR spectra of this compound lies in recognizing the distinct spin systems of the propanoic acid backbone and the tetrahydropyran ring. The diastereotopic protons on the β-carbon (adjacent to the THP ring) and within the THP ring itself will present as complex multiplets, requiring 2D NMR techniques like COSY and HSQC for unambiguous assignment.
Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will result in the exchange of the amine and carboxylic acid protons.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Expected chemical shifts (δ) will include:
-
A multiplet for the α-proton (CH-NH₂) around 3.5-4.0 ppm.
-
Complex multiplets for the β-protons (CH₂-THP) and the THP ring protons in the range of 1.2-3.8 ppm.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected signals include:
-
A carboxyl carbon (~170-175 ppm).
-
An α-carbon (~55-60 ppm).
-
Carbons of the THP ring and the β-carbon (~25-70 ppm).
-
-
-
2D NMR (if necessary):
-
Run a ¹H-¹H COSY experiment to establish proton-proton correlations.
-
Run a ¹H-¹³C HSQC experiment to correlate protons with their directly attached carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of the key functional groups present in the molecule. It is a rapid and non-destructive technique.[1]
-
Expertise & Experience: The spectrum will be a composite of a classic amino acid and a cyclic ether. Look for the characteristic broad O-H stretch of the carboxylic acid, which will likely overlap with the N-H stretches of the amine. The C-O-C stretch of the ether will be a strong, sharp band in the fingerprint region.
Protocol for FTIR Analysis
-
Sample Preparation: Use the solid sample directly with an Attenuated Total Reflectance (ATR) accessory. Ensure the crystal is clean before applying the sample.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad |
| N-H (Amine) | 3200-3500 | Medium, may be broad |
| C-H (Aliphatic) | 2850-3000 | Sharp, multiple bands |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |
| N-H (Amine bend) | 1550-1650 | Medium to strong |
| C-O-C (Ether) | 1050-1150 | Strong, sharp |
Chromatographic Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and quantifying it.
Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
Due to the polar nature of this amino acid, derivatization is often employed to enhance retention and sensitivity.[2] Pre-column derivatization with o-phthalaldehyde (OPA) is a common and effective strategy for primary amines.[3][4]
-
Expertise & Experience: The choice of derivatizing agent is crucial. OPA reacts rapidly with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives, allowing for sensitive detection.[3] The stability of these derivatives can be a concern, making automated online derivatization the most robust approach.[2][5] The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, and precision.[6]
Protocol for RP-HPLC with OPA Derivatization
-
Instrumentation: An HPLC system with a fluorescence detector and an autosampler capable of automated derivatization.
-
Reagents:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Phosphate or acetate buffer (e.g., 25 mM sodium phosphate, pH 7.2).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the derivatized analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).[3]
-
-
Automated Derivatization (in autosampler):
-
Aspirate a defined volume of sample.
-
Aspirate a defined volume of OPA reagent.
-
Mix for a set time (e.g., 1-2 minutes) before injection.
-
-
Method Validation: Perform validation studies to determine linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Caption: Automated pre-column derivatization HPLC workflow.
Mass Spectrometry for Identity Confirmation
Mass spectrometry (MS), particularly when coupled with HPLC, provides definitive confirmation of the molecular weight and can offer structural information through fragmentation analysis.
-
Expertise & Experience: Electrospray ionization (ESI) is the preferred method for this polar molecule. In positive ion mode, the molecule will readily protonate at the amine group, yielding a strong [M+H]⁺ ion. Fragmentation (MS/MS) can be induced to further confirm the structure. A characteristic fragmentation pattern for related 2-amino-4H-pyrans involves the elimination of the substituent at the C4 position.[7][8] For this molecule, losses of water and formic acid from the amino acid backbone are also expected.[9]
Protocol for LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.
-
Chromatographic Conditions: Use a compatible volatile mobile phase system (e.g., water/acetonitrile with 0.1% formic acid).
-
MS Parameters (Positive ESI Mode):
-
Scan Mode: Full scan to detect the [M+H]⁺ ion (expected m/z = 174.11).
-
MS/MS Mode: Select the parent ion (m/z 174.11) and apply collision-induced dissociation (CID).
-
Expected Fragments: Look for fragments corresponding to the loss of H₂O, COOH, and potentially cleavage of the THP ring.
-
| Ion | m/z (Expected) | Description |
| [M+H]⁺ | 174.11 | Protonated parent molecule |
| [M+H - H₂O]⁺ | 156.10 | Loss of water |
| [M+H - HCOOH]⁺ | 128.11 | Loss of formic acid |
Chiral Analysis: Determining Enantiomeric Purity
Since this compound possesses a chiral center at the α-carbon, determining the enantiomeric purity is critical, especially for pharmaceutical applications.
-
Expertise & Experience: Direct analysis of underivatized amino acid enantiomers can be challenging. Chiral HPLC using a macrocyclic glycopeptide-based chiral stationary phase (CSP), such as one based on teicoplanin, is highly effective for separating the enantiomers of polar, ionic compounds like amino acids.[10] These columns operate in polar ionic or reversed-phase modes and offer excellent selectivity.
Protocol for Chiral HPLC
-
Instrumentation: An HPLC system with a UV or MS detector.
-
Chiral Stationary Phase: A teicoplanin-based column (e.g., Astec CHIROBIOTIC T).
-
Mobile Phase:
-
A typical mobile phase would consist of an alcohol (e.g., methanol or ethanol) and a small amount of an acidic or basic modifier (e.g., acetic acid and triethylamine) in water or an organic solvent.
-
The exact composition must be optimized to achieve baseline separation of the enantiomers.
-
-
Chromatographic Conditions:
-
Mode: Isocratic elution is often sufficient.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 25 °C).
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or MS.
-
-
Analysis:
-
Inject a racemic standard to determine the retention times of both enantiomers.
-
Inject the sample and integrate the peak areas to calculate the enantiomeric excess (% ee).
-
Conclusion
The analytical characterization of this compound requires a multi-pronged approach. The protocols outlined in this guide provide a robust framework for confirming its identity, purity, and stereochemical integrity. By understanding the rationale behind each technique, from the broad strokes of FTIR to the fine detail of chiral HPLC, researchers can generate high-quality, reliable data essential for advancing their scientific and developmental objectives.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 62386234, this compound. Retrieved from [Link].
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of 2-amino-pyran and derivatives with evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar, 4(2), 4816-4822.
- Cunico, et al. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 18(4), 231–236.
- Gay, R. P., et al. (2021).
- Gika, H. G., et al. (2007). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids.
-
ResearchGate. Validation of Amino Acid Analysis Methods. Retrieved from [Link].
-
ResearchGate. B-17 amino acid analysis – hplc (pre column derivatization – opa). Retrieved from [Link].
- Montero, L., et al. (2000). Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern. Journal of Mass Spectrometry, 35(8), 988-992.
-
Thermo Fisher Scientific. FTIR/NIR/Raman in Bio/Pharmaceutical Analysis. Retrieved from [Link].
- Königs, S., & Fales, H. M. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. Biomacromolecular Mass Spectrometry, 2(3), 211-220.
- Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349-355.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. jbt.abrf.org [jbt.abrf.org]
- 3. researchgate.net [researchgate.net]
- 4. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amino acids [medizin.uni-muenster.de]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid synthesis
Technical Support Center: Synthesis of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
Welcome to the technical support guide for the synthesis of this compound. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry and drug development, prized for its ability to introduce unique conformational constraints and properties into peptides and other bioactive molecules[1][2]. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common challenges and optimize reaction conditions.
The content is organized into a primary troubleshooting guide and a general FAQ section, both in a direct question-and-answer format. We will focus on the widely applicable Strecker synthesis pathway, a robust method for producing α-amino acids from aldehydes[3][4][5].
Visualized Synthesis Workflow
Before addressing specific issues, it is helpful to visualize the overall synthetic process. The following diagram outlines the key stages of the Strecker synthesis for the target compound, starting from tetrahydro-2H-pyran-4-carbaldehyde.
Caption: General workflow for the Strecker synthesis of the target amino acid.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides an explanation of the underlying chemistry and actionable steps for resolution.
Question 1: My yield of the α-aminonitrile intermediate (Part 1) is very low. What are the likely causes?
Answer: Low yield in the first step of the Strecker synthesis typically points to one of three areas: imine formation, cyanide addition, or starting material quality.
-
Inefficient Imine Formation: The reaction begins with the formation of an imine from the aldehyde and ammonia. This is a reversible equilibrium reaction. To drive it forward, it's crucial to have a sufficient concentration of ammonia. While using ammonium chloride (NH₄Cl) and potassium cyanide (KCN) is safer than using aqueous ammonia and HCN gas, the equilibrium between NH₄⁺ and NH₃ is pH-dependent[5][6]. If the conditions are too acidic, the concentration of free ammonia (the nucleophile) will be too low to effectively form the imine.
-
Solution: Ensure your reaction medium is not overly acidic. While NH₄Cl provides a mildly acidic environment (pKa ~9.25) that can activate the aldehyde, the presence of other acidic species could suppress the necessary free ammonia. A common protocol uses a combination of NH₄Cl and an aqueous ammonia solution to ensure a sufficient supply of the nucleophile.
-
-
Competing Hydroxyacetonitrile Formation: The cyanide ion (CN⁻) can attack the starting aldehyde directly to form a cyanohydrin (an α-hydroxyacetonitrile). This is a major competing side reaction. The desired pathway is the attack of cyanide on the imine (or its protonated form, the iminium ion), which is generally more electrophilic than the starting aldehyde[6].
-
Solution: To favor the desired pathway, the imine must be formed efficiently before significant cyanide addition occurs. This can be achieved by pre-stirring the aldehyde with the ammonia source for a period (e.g., 30-60 minutes) before adding the cyanide source. This allows the imine equilibrium to be established.
-
-
Purity of Starting Aldehyde: Aldehydes are prone to oxidation to carboxylic acids upon storage. If your starting material, tetrahydro-2H-pyran-4-carbaldehyde, is impure, the yield will be inherently limited.
-
Solution: Check the purity of your aldehyde by ¹H NMR or GC-MS before starting. If necessary, purify it by distillation.
-
Question 2: The hydrolysis of my aminonitrile (Part 2) is slow or incomplete, even after prolonged reflux in acid. How can I improve this step?
Answer: Nitrile hydrolysis is a demanding reaction that requires harsh conditions, but steric hindrance and reagent choice can significantly impact its efficiency.
-
Steric Hindrance: The neopentyl-like structure around the nitrile (a quaternary carbon attached to the tetrahydropyran ring) can sterically hinder the approach of water molecules during hydrolysis. This makes the reaction inherently slower than for unhindered nitriles.
-
Solution 1: Increase Reaction Time and/or Temperature: The most straightforward approach is to increase the reflux time (e.g., from 12 hours to 24 or 48 hours) and ensure a vigorous reflux is maintained.
-
Solution 2: Use a Stronger Acid: While 6M HCl is standard, switching to concentrated HCl (12M) or a mixture of HCl and acetic acid can sometimes accelerate the reaction. However, be cautious of potential side reactions or degradation with more aggressive conditions.
-
-
Two-Phase Reaction: The aminonitrile intermediate may have limited solubility in the aqueous acid, leading to a slow, two-phase reaction.
-
Solution: Adding a co-solvent like 1,4-dioxane or acetic acid can help homogenize the reaction mixture and improve the rate of hydrolysis. A typical ratio might be 2:1 or 1:1 aqueous acid to co-solvent.
-
-
Incomplete Protonation: The first step of acid-catalyzed hydrolysis is the protonation of the nitrile nitrogen[5]. If the acid concentration is too low, this activation step is inefficient.
-
Solution: Ensure you are using a sufficient excess of strong acid. A common practice is to use at least 10-20 equivalents of HCl relative to the aminonitrile.
-
Caption: Decision tree for troubleshooting incomplete nitrile hydrolysis.
Question 3: My final product is difficult to purify and isolate. It remains as a sticky oil or gives a poor yield upon recrystallization. What should I do?
Answer: Amino acid purification can be challenging due to their zwitterionic nature and high polarity.
-
pH is Critical for Isolation: Amino acids are least soluble in water at their isoelectric point (pI), the pH at which the net charge is zero. Isolating the product from an aqueous solution requires careful pH adjustment.
-
Solution 1: Isoelectric Precipitation: After hydrolysis, the product exists as the hydrochloride salt. To isolate the free amino acid, you must neutralize the solution. Slowly add a base (e.g., pyridine, triethylamine, or dilute NaOH) to the cooled aqueous solution until you reach the calculated or experimentally determined pI. The product should precipitate out. Check the pH frequently with a calibrated meter.
-
Solution 2: Ion-Exchange Chromatography: This is a highly effective method for amino acid purification. Dissolve the crude hydrochloride salt in water and load it onto a column of cation-exchange resin (e.g., Dowex 50). Wash the column with water to remove anions and neutral impurities. Then, elute your amino acid using a dilute aqueous ammonia solution. Evaporation of the ammonia from the eluate will yield the pure, free amino acid[7].
-
-
Solvent Choice for Recrystallization: If you manage to precipitate a solid, recrystallization is the next step. Finding the right solvent system is key.
-
Solution: Due to their polarity, amino acids are often poorly soluble in common organic solvents. A common strategy is to dissolve the crude solid in a minimum amount of hot water and then add a miscible organic solvent in which the amino acid is insoluble (e.g., ethanol, isopropanol, or acetone) until the solution becomes turbid. Allow it to cool slowly to form crystals.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns for this synthesis?
A1: The most significant hazard is the use of potassium cyanide (KCN) in the Strecker synthesis[5]. KCN is highly toxic. Crucially, never allow KCN to come into contact with acid , as this will liberate deadly hydrogen cyanide (HCN) gas. All manipulations involving KCN must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit available and ensure you are trained in its use.
Q2: Can this synthesis be adapted to produce a single enantiomer (e.g., the L- or D-form)?
A2: Yes. The classical Strecker synthesis produces a racemic mixture (an equal mix of both enantiomers)[3]. However, asymmetric variations have been developed. These methods typically involve replacing ammonia with a chiral amine or using a chiral catalyst to direct the addition of cyanide to one face of the imine intermediate, resulting in an excess of one enantiomer[8][9]. Achieving high enantioselectivity often requires significant optimization of the catalyst, solvent, and reaction conditions.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the disappearance of the starting aldehyde and the formation of the aminonitrile. A ninhydrin stain can be used to visualize the amino-containing products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediate and the final product. The disappearance of the nitrile carbon (~120 ppm) and the appearance of a carboxyl carbon (~175 ppm) in the ¹³C NMR spectrum is a clear indicator of successful hydrolysis.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing the purity of the final product[10]. Chiral HPLC columns can be used to determine the enantiomeric excess if an asymmetric synthesis was performed.
Optimized Reaction Parameters & Data
The following table provides a summary of typical reaction conditions for the synthesis. These should be considered starting points for optimization in your specific laboratory setting.
| Parameter | Part 1: Aminonitrile Formation | Part 2: Nitrile Hydrolysis |
| Key Reagents | Tetrahydro-2H-pyran-4-carbaldehyde, NH₄Cl, KCN | α-Aminonitrile intermediate, 6M HCl |
| Stoichiometry (Rel. to Aldehyde) | 1.2 eq. NH₄Cl, 1.1 eq. KCN | 15-20 eq. HCl |
| Solvent | Aqueous Methanol or Ethanol (e.g., 1:1 H₂O:MeOH) | 6M HCl (aq.), optional co-solvent (1,4-Dioxane) |
| Temperature | 0 °C to Room Temperature | Reflux (~110 °C) |
| Typical Reaction Time | 4 - 12 hours | 12 - 48 hours |
| Workup | Extraction with an organic solvent (e.g., Ethyl Acetate) | Evaporation of acid, pH adjustment for precipitation |
| Expected Yield | 60 - 85% (Crude) | 70 - 90% (from aminonitrile) |
Detailed Experimental Protocol: Strecker Synthesis
This protocol is a representative example and must be adapted and performed with a full risk assessment.
Part 1: Synthesis of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)acetonitrile
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq.) in methanol (approx. 2 M concentration).
-
Add a solution of ammonium chloride (1.2 eq.) in water to the flask. Stir the mixture at room temperature for 30 minutes.
-
In a separate beaker, dissolve potassium cyanide (1.1 eq.) in a minimum amount of water. CAUTION: HIGHLY TOXIC.
-
Cool the reaction flask to 0 °C using an ice bath.
-
Slowly add the potassium cyanide solution to the reaction mixture via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile, which can be used in the next step without further purification.
Part 2: Hydrolysis to this compound
-
Transfer the crude aminonitrile from Part 1 into a round-bottom flask.
-
Add 6M aqueous HCl (15-20 eq.) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) using a heating mantle.
-
Maintain a vigorous reflux for 24-48 hours. The reaction can be monitored by taking small aliquots and analyzing via NMR to check for the disappearance of the nitrile peak.
-
Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Concentrate the solution under reduced pressure to remove the excess HCl and water, yielding a solid or semi-solid crude hydrochloride salt.
-
For purification via precipitation, re-dissolve the crude salt in a minimum amount of water. Slowly add pyridine or 2M NaOH with vigorous stirring at 0 °C until the pH reaches ~6-7 (the isoelectric point).
-
The white solid product should precipitate. Stir for an additional hour at 0 °C to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, then with cold ethanol, and dry under vacuum to yield the final product.
References
-
Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026. [Link]
-
Strecker amino acid synthesis. (n.d.). In Grokipedia. Retrieved January 20, 2026. [Link]
-
Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Patil, S., et al. (2024, October 8). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers. [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved January 20, 2026. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026. [Link]
-
Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026. [Link]
-
Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved January 20, 2026. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. Journal of the American Chemical Society. [Link]
-
Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. (2022). Angewandte Chemie International Edition in English. [Link]
-
Zhang, W., & Liu, W. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews. [Link]
-
Reductive Amination. (n.d.). Chemistry Steps. Retrieved January 20, 2026. [Link]
-
Velíšek, J., Kubec, R., & Cejpek, K. (2007). Biosynthesis of Food Constituents: Amino Acids: 4. Non-protein Amino Acids. Czech Journal of Food Sciences. [Link]
-
Non-proteinogenic amino acids – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 20, 2026. [Link]
-
Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). JoVE. [Link]
-
Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (2020). Beilstein Journal of Organic Chemistry. [Link]
-
Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. (2021). Chemical Science. [Link]
-
A novel, high throughput, and low-cost method for the detection of 40 amines relevant to inborn errors of metabolism, in under 60 min, using reverse phase high performance liquid chromatography. (2022). Heliyon. [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2020). Molecules. [Link]
- Process for the purification of melphalan. (2014).
Sources
- 1. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]
- 2. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. WO2014191426A1 - Process for the purification of melphalan - Google Patents [patents.google.com]
- 8. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
- 9. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel, high throughput, and low-cost method for the detection of 40 amines relevant to inborn errors of metabolism, in under 60 min, using reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield in the Synthesis of Tetrahydropyran Amino Acids
Welcome to the Technical Support Center for the synthesis of tetrahydropyran (THP) amino acids. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights to overcome common synthetic challenges. Tetrahydropyran rings are privileged scaffolds in many biologically active natural products, and their incorporation into amino acid structures offers unique conformational constraints valuable in medicinal chemistry.[1] However, their synthesis is often plagued by issues of yield and stereocontrol.
This center moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of THP amino acids in a direct question-and-answer format.
Q1: My overall yield is consistently low after attempting a cyclization reaction. Where should I start troubleshooting?
A1: Low overall yield is a multifaceted problem that can stem from an inefficient ring-closure, competing side reactions, protecting group instability, or losses during workup and purification. A systematic approach is crucial for diagnosis.
The first step is to identify the point of failure. Analyze crude reaction mixtures by LC-MS and ¹H NMR to determine if the desired product is forming at all.
-
If the desired product is absent or minor: The primary cyclization reaction is likely the issue. Focus on optimizing the ring-formation step (see subsequent questions). Key factors include the catalyst, solvent, and temperature.
-
If the product is formed but accompanied by significant side products: Competing reaction pathways are dominating. This is common in reactions involving carbocationic intermediates, such as the Prins cyclization.
-
If the product is formed in the crude mixture but lost upon purification: The issue lies with product instability or suboptimal purification techniques. THP-containing molecules can be sensitive to prolonged exposure to silica gel or acidic/basic conditions.
Below is a logical workflow to diagnose the root cause of low yield.
Caption: Troubleshooting workflow for diagnosing low yields.
Q2: I'm observing poor diastereoselectivity in my Prins cyclization for THP ring formation. How can I improve it?
A2: The Prins cyclization, which involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, is a powerful method for THP ring synthesis.[2] Its stereoselectivity is highly dependent on the stability of the intermediate oxocarbenium ion and the transition state geometry.[3][4] Poor diastereoselectivity typically arises from suboptimal reaction conditions.
Causality & Solutions:
-
Lewis Acid Choice: The nature and strength of the Lewis acid are paramount. Strong Lewis acids can lead to equilibration or promote competing pathways like the oxonia-Cope rearrangement, which scrambles stereochemistry.[4] Milder or sterically hindered Lewis acids often provide better selectivity.
-
Solvent Polarity: The solvent influences the stability of the charged intermediates. Non-coordinating, non-polar solvents often favor a chair-like transition state, leading to higher selectivity. In some cases, oxygenated solvents like diethyl ether can improve selectivity by preventing the formation of undesired side products.[5]
-
Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) generally enhances diastereoselectivity by favoring the thermodynamically more stable transition state and slowing down competing side reactions.[5]
-
Substrate Geometry: The geometry of the homoallylic alcohol (cis or trans) can directly influence the stereochemistry of the resulting tetrahydropyran.[5] Ensure the geometric purity of your starting material.
| Catalyst | Typical Conditions | Diastereoselectivity (cis:trans) | Comments |
| BF₃·OEt₂ | CH₂Cl₂, -78 °C to 0 °C | Variable, often moderate | Common, but can promote side reactions. An excess is sometimes required.[6] |
| SnCl₄ | CH₂Cl₂, -78 °C | Often good to excellent | A strong Lewis acid; precise temperature control is critical. |
| InCl₃ / In(OTf)₃ | CH₂Cl₂, RT | High | Milder Lewis acid, often shows excellent selectivity and functional group tolerance.[4][7] |
| TMSOTf | CH₂Cl₂, -78 °C | Excellent | Highly effective for silyl-Prins cyclizations, promoting high diastereoselectivity.[4][5][8] |
| Phosphomolybdic Acid | Water, RT | High (all-cis) | A green, mild catalyst suitable for specific substrates.[7] |
Actionable Protocol: To improve diastereoselectivity, start by switching to a milder Lewis acid like In(OTf)₃ or TMSOTf and running the reaction at -78 °C in dichloromethane.
Q3: My Hetero-Diels-Alder reaction to form a dihydropyran precursor is inefficient. What should I check?
A3: The Hetero-Diels-Alder (HDA) reaction is a highly efficient method for constructing six-membered heterocycles. When yields are low, the cause is often related to reactant purity, catalyst activity, or suboptimal reaction conditions.
Causality & Solutions:
-
Diene/Dienophile Reactivity & Purity: The reaction is sensitive to the electronic nature of the reactants. Danishefsky's diene and similar electron-rich dienes are common, but they can be prone to hydrolysis. Ensure they are freshly prepared or properly stored. The aldehyde (dienophile) must be free of acidic impurities and the corresponding carboxylic acid, which can inhibit the catalyst.
-
Catalyst Choice and Activation: For asymmetric HDA reactions, chiral Lewis acid catalysts like Jacobsen's chiral chromium(III) catalyst are frequently used.[1] These catalysts may require activation or careful handling to maintain their activity. Ensure anhydrous conditions, as water can deactivate the catalyst.
-
Reaction Conditions: The temperature and solvent must be optimized. While many HDA reactions proceed at room temperature or below, some may require gentle heating. Screen different solvents to ensure adequate solubility of all components without interfering with the catalyst.
Q4: The THP protecting group on my amino acid side-chain is cleaving during the synthesis. How can I prevent this?
A4: The tetrahydropyranyl (Thp) group is an acetal, making it stable to most basic, nucleophilic, and reducing conditions, but highly sensitive to acid.[9][10] Unintended cleavage indicates exposure to acidic conditions.
Causality & Solutions:
-
Acidic Reagents: Re-examine every step of your synthesis. Are you using any acidic reagents for other deprotections (e.g., TFA for Boc-group removal)? If so, the Thp group will be cleaved. This highlights the importance of an orthogonal protecting group strategy.[11] The Thp group is suitable for Fmoc/tBu-based peptide synthesis strategies but not for Boc/Cbz strategies that rely on strong acid for deprotection.[9][12]
-
Latent Acidity: "Neutral" reagents can sometimes be latently acidic. For example, silica gel used in chromatography can be acidic enough to slowly cleave the Thp group, especially with prolonged column times. You can use silica gel that has been neutralized with triethylamine or switch to a different stationary phase like alumina.
-
Workup Conditions: Acidic workups (e.g., washing with 1N HCl) will remove the Thp group. Use neutral or slightly basic washes (e.g., saturated NaHCO₃ solution) if the Thp group needs to be retained.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the tetrahydropyran ring?
A1: Several robust strategies exist, each with distinct advantages. The choice depends on the desired substitution pattern and available starting materials.
Caption: Major synthetic routes to the tetrahydropyran ring system.
Q2: How should I approach the purification of my final THP amino acid product?
A2: The purification of THP amino acids can be challenging due to their often amphiphilic nature and potential for aggregation, similar to complex peptides.[13][14][15]
-
Chromatography:
-
Normal Phase: Standard silica gel chromatography is common. If your compound is acid-sensitive (e.g., contains Boc or Thp groups), use a mobile phase buffered with a small amount of a volatile base like triethylamine (0.1-1%).
-
Reverse Phase (RP-HPLC): This is often the method of choice for final purification, especially for polar compounds. Standard gradients of acetonitrile/water with 0.1% TFA are effective. However, be aware that TFA will cleave acid-labile protecting groups like Boc and Thp. If these groups must be retained, alternative mobile phase modifiers like formic acid or ammonium acetate may be required.
-
-
Crystallization: If the compound is crystalline, this can be an excellent and scalable method for achieving high purity. Screen a variety of solvent systems (e.g., EtOAc/hexanes, CH₂Cl₂/ether, MeOH/water).
-
Handling Catalyst Residues: Metal-based catalysts (e.g., In, Sn, Cr) must be removed. This can often be achieved by aqueous washes, filtration through a plug of Celite or silica, or by using specific scavengers.
Q3: What is the role of the oxocarbenium ion in these syntheses?
A3: The oxocarbenium ion is a key reactive intermediate in many of the most effective methods for THP ring synthesis, including the Prins cyclization and the Ferrier rearrangement.[1][3][4][16][17] It is a resonance-stabilized cation where the positive charge is shared between a carbon and an adjacent oxygen atom.
Caption: Central role of the oxocarbenium ion in THP synthesis.
This ion's planar geometry means that an incoming nucleophile (such as the intramolecular alkene in a Prins cyclization) can attack from one of two faces. The stereochemical outcome of the reaction is determined by which face is less sterically hindered, an orientation often dictated by a chair-like transition state where bulky substituents prefer to occupy equatorial positions.[1][3] Controlling the formation and subsequent reaction of this intermediate is the key to achieving high yield and stereoselectivity.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective Silyl-Prins Cyclization
This protocol is a generalized starting point based on common literature procedures for the cyclization of a homoallylic alcohol with an aldehyde.[4][5]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv). Dissolve the mixture in anhydrous dichloromethane (DCM) to a concentration of 0.05 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Initiation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0-1.2 equiv) dropwise to the stirred solution over 5 minutes. The reaction may turn color upon addition.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC). Reactions are typically complete within 1 to 3 hours.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃ (do this at -78 °C before warming).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers. Extract the aqueous phase three times with DCM.
-
Purification: Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (consider neutralizing the silica with 1% Et₃N in the eluent).
Protocol 2: THP Protection of a Side-Chain Hydroxyl Group
This protocol describes the protection of a hydroxyl group (e.g., on a serine or threonine derivative) using 3,4-dihydro-2H-pyran (DHP).[9][10][11]
-
Preparation: Dissolve the N-protected amino acid (e.g., Fmoc-Ser-OtBu, 1.0 equiv) in anhydrous DCM (0.2 M) in a round-bottom flask.
-
Reagents: Add 3,4-dihydro-2H-pyran (DHP, 1.5-2.0 equiv).
-
Catalyst: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05-0.1 equiv). Other mild acid catalysts like camphorsulfonic acid (CSA) can also be used.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Workup: Dilute the reaction mixture with DCM and wash with a saturated aqueous solution of NaHCO₃, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly or purified by column chromatography if necessary.
References
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Institutes of Health. [Link]
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Wiley Online Library. [Link]
-
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. [Link]
-
Tetrahydrofuranyl and Tetrahydropyranyl Protection of Amino Acid Side-Chains Enables Synthesis of a Hydroxamate-Containing Aminoacylated tRNA. National Institutes of Health. [Link]
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. [Link]
-
A Versatile Stereocontrolled Approach to Chiral Tetrahydrofuran and Tetrahydropyran Derivatives by Use of Sequential Asymmetric Horner−Wadsworth−Emmons and Ring-Closure Reactions. ACS Publications. [Link]
-
Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. National Institutes of Health. [Link]
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed. [Link]
-
Synthesis of tetrahydropyrans. Organic Chemistry Portal. [Link]
-
Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. National Institutes of Health. [Link]
-
Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. National Institutes of Health. [Link]
-
Ferrier rearrangement. Grokipedia. [Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [Link]
-
Focused Update on the Prins Reaction and the Prins Cyclization. ResearchGate. [Link]
-
The Evans Aldol-Prins cyclization: A general and stereoselective method for the synthesis of 2,3,4,5,6-pentasubstituted tetrahydropyrans. ResearchGate. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. [Link]
-
Ferrier rearrangement. Wikipedia. [Link]
-
Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. National Institutes of Health. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers. [Link]
-
Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Publishing. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]
-
Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances. [Link]
-
Challenges and opportunities in the purification of recombinant tagged proteins. National Institutes of Health. [Link]
-
Overcoming Challenges in Complex Peptide Purification. Neuland Labs. [Link]
Sources
- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tetrahydropyran synthesis [organic-chemistry.org]
- 8. Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrahydrofuranyl and Tetrahydropyranyl Protection of Amino Acid Side-Chains Enables Synthesis of a Hydroxamate-Containing Aminoacylated tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Overcoming Challenges in Complex Peptide Purification | Neuland Labs [neulandlabs.com]
- 16. grokipedia.com [grokipedia.com]
- 17. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
Welcome to the technical support center for the purification of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this non-canonical amino acid.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Poor Separation of Diastereomers
Symptom: You observe incomplete separation or co-elution of diastereomers during chiral chromatography.
Potential Causes:
-
Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is insufficient for resolving the specific diastereomers. Polysaccharide-based columns are often effective for separating diastereomers of amino acid derivatives.[1]
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the type and concentration of organic modifiers and additives, significantly impacts resolution. The nature and concentration of alcohol modifiers in the mobile phase can particularly affect separation.[1]
-
Formation of Diastereomeric Salts: If attempting separation via crystallization of diastereomeric salts, the choice of resolving agent and solvent system is critical and may not be optimal.
Solutions:
-
CSP Selection:
-
Screening: If initial separation is poor, screen a variety of CSPs. Polysaccharide-based phases like cellulose and amylose derivatives (e.g., Chiralcel® OD-H, OJ) are excellent starting points for amino acid derivatives.[1]
-
Expert Consultation: Consult with a chromatography specialist or the column manufacturer for recommendations based on the structure of your compound.
-
-
Mobile Phase Optimization:
-
Systematic Screening: Methodically vary the organic modifier (e.g., isopropanol, ethanol) concentration in the mobile phase (e.g., hexane or heptane).
-
Additives: For ionizable compounds like amino acids, the addition of a small percentage of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
-
-
Derivatization to Enhance Separation:
-
Concept: Converting the amino acid enantiomers into diastereomers by reacting them with a chiral derivatizing agent can allow for separation on a standard achiral column.[2]
-
Marfey's Reagent: While a common choice, standard Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) may not be optimal for all non-canonical amino acids. Consider using variants of Marfey's reagent or even the achiral Sanger's reagent (1-fluoro-2,4-dinitrobenzene) which can sometimes provide better separation of β-diastereomers.[3]
-
Workflow for Diastereomer Separation:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peptide coupling with Fmoc-D-Ala(tetrahydropyran-4-yl)-OH
A Guide for Senior Application Scientists and Peptide Chemists
Welcome to the technical support resource for troubleshooting peptide couplings involving Fmoc-D-Ala(tetrahydropyran-4-yl)-OH. This guide is designed for experienced researchers, scientists, and drug development professionals who are encountering challenges incorporating this unique, sterically hindered amino acid into their peptide sequences. We will explore the underlying chemical principles behind these challenges and provide field-proven strategies to ensure successful synthesis.
Introduction: The Challenge of Steric Hindrance
Fmoc-D-Ala(tetrahydropyran-4-yl)-OH is a Cα-tetrasubstituted amino acid derivative. The bulky, non-aromatic tetrahydropyranyl (Thp) group, while offering potential benefits like improved peptide solubility, presents a significant steric barrier around the carboxylic acid and the N-terminal amine once incorporated.[1][2][3] This steric hindrance is the primary cause of low or incomplete coupling efficiencies often observed with standard Solid-Phase Peptide Synthesis (SPPS) protocols.[4][5] The incoming activated amino acid struggles to approach the N-terminal amine of the growing peptide chain, and likewise, the activated carboxyl group of Fmoc-D-Ala(tetrahydropyran-4-yl)-OH is shielded, slowing the rate of peptide bond formation.
This guide provides a systematic approach to overcoming these steric challenges through optimized reagent selection, reaction conditions, and validation workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my coupling of Fmoc-D-Ala(tetrahydropyran-4-yl)-OH failing or showing low efficiency with standard reagents like HBTU/DIC?
Answer:
The primary reason for poor coupling efficiency is the severe steric hindrance imposed by the tetrahydropyran-4-yl substituent at the α-carbon. Standard activation methods, such as those using N,N'-dicyclohexylcarbodiimide (DCC) or even common uronium salts like HBTU, may not be potent enough to drive the reaction to completion in a reasonable timeframe.[6] The activated species formed by these reagents may be too short-lived or not reactive enough to overcome the high energy barrier created by the bulky side group.[4] In cases involving sterically demanding amino acids like this one, the rate of peptide bond formation can be significantly slower than competing side reactions, such as the hydrolysis of the activated ester or formation of inactive byproducts.[4]
To address this, a multi-faceted approach involving more powerful reagents, optimized conditions, and rigorous monitoring is required.
Q2: Which coupling reagents are recommended for a highly hindered amino acid like this?
Answer:
For sterically demanding couplings, it is crucial to use reagents that generate highly reactive activated species with favorable kinetics. Phosphonium salts are often preferred as they avoid the potential for guanidinylation, a chain-terminating side reaction that can occur with uronium/aminium reagents, especially when coupling is slow.[7]
Below is a comparison of recommended high-efficiency coupling reagents:
| Reagent Name | Class | Activating Group | Key Advantages & Recommendations |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Aminium Salt | OAt (1-hydroxy-7-azabenzotriazole) | Highest Recommendation. Generates highly reactive OAt esters. The nitrogen in the pyridine ring of the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction. It is exceptionally effective for hindered couplings.[8][9] |
| HCTU (Hexafluorophosphate 6-Cl-Benzotriazole Tetramethyl Uronium) | Aminium Salt | O-6-ClBt (6-Chloro-1-hydroxybenzotriazole) | More reactive than HBTU due to the electron-withdrawing chloro group on the leaving group. A very effective and slightly more cost-effective alternative to HATU. |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium Hexafluorophosphate) | Phosphonium Salt | OAt (1-hydroxy-7-azabenzotriazole) | Extremely powerful and clean, as it does not cause guanidinylation.[9] Excellent for fragment condensation and coupling hindered residues.[6] Its stability in solution may be lower than uronium salts. |
| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium Hexafluorophosphate) | Phosphonium Salt | OBt (1-Hydroxybenzotriazole) | A classic, robust phosphonium salt that is more reactive than HBTU.[9] It is a good choice for avoiding guanidinylation side reactions. |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Aminium Salt | OxymaPure | A third-generation uronium salt with reactivity comparable to HATU.[8] Its byproducts are highly water-soluble, and it is based on the non-explosive OxymaPure leaving group, enhancing safety.[8] |
Senior Scientist Recommendation: Start with HATU or PyAOP . Their ability to form highly reactive intermediates is critical for overcoming the steric barrier of the tetrahydropyran group.
Q3: Beyond the coupling reagent, how can I optimize my reaction conditions to force the coupling to completion?
Answer:
Optimizing reaction conditions is just as critical as choosing the right reagent. Consider the following adjustments:
-
Extended Coupling Time: For hindered amino acids, standard coupling times of 1-2 hours may be insufficient.[10] Extend the coupling time significantly, to 4-12 hours or even overnight. Use a qualitative test like the Kaiser test to monitor the reaction progress.
-
Double Coupling: If a single, extended coupling is incomplete, a second coupling is a standard and effective strategy.[11] After the first coupling, wash the resin thoroughly with DMF and then add a fresh solution of the activated amino acid for a second reaction cycle.
-
Increased Temperature: Elevating the reaction temperature to 40-50°C can provide the necessary energy to overcome the activation barrier. Microwave-assisted peptide synthesis is particularly effective for this, as it can dramatically accelerate difficult couplings.[12]
-
Solvent Choice: While DMF is standard, using N-Methyl-2-pyrrolidone (NMP) can be beneficial. NMP has a higher boiling point and can disrupt peptide aggregation more effectively than DMF.[12] In cases of severe aggregation, adding chaotropic salts (e.g., LiCl) or using "magic mixture" solvents may also help.[12]
-
Reagent Equivalents: Use a higher excess of the amino acid and coupling reagent. While a 3-5 fold excess is typical, for this residue, using a 5-10 fold excess may be necessary to drive the reaction equilibrium toward the product.
Q4: I have a failed coupling. What is a systematic workflow to troubleshoot the issue?
Answer:
A logical, step-by-step approach is crucial to identifying and solving the problem without wasting valuable materials. The following workflow provides a decision-making process for troubleshooting.
Caption: Troubleshooting workflow for failed couplings.
Key Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-D-Ala(tetrahydropyran-4-yl)-OH
This protocol is optimized for manual synthesis on a 0.1 mmol scale.
-
Resin Preparation: Following the standard Fmoc deprotection of the resin-bound peptide (e.g., with 20% piperidine in DMF) and subsequent DMF washes, ensure the resin is well-swollen in fresh DMF.[13]
-
Amino Acid Activation (Pre-activation is critical):
-
In a separate vessel, dissolve 5 equivalents (0.5 mmol) of Fmoc-D-Ala(tetrahydropyran-4-yl)-OH and 4.9 equivalents (0.49 mmol) of HATU in 2 mL of DMF (or NMP).[10]
-
Add 10 equivalents (1.0 mmol) of N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. Pre-activation is crucial to prevent guanidinylation side reactions when using uronium reagents.[7][12]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the synthesis vessel containing the deprotected peptide-resin.
-
Agitate the mixture at room temperature for a minimum of 4 hours. Alternatively, perform the coupling at 40°C for 2 hours.
-
-
Monitoring:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test (see Protocol 2).
-
-
Follow-up Actions:
-
If Kaiser test is negative (blue beads): The coupling is complete. Proceed with washing the resin (3x DMF, 3x DCM) and move to the next deprotection cycle.
-
If Kaiser test is positive (blue/purple beads): The coupling is incomplete. Drain the reaction solution, wash the resin 3x with DMF, and perform a second coupling (repeat steps 2-4). If the test remains positive after a second, extended coupling, proceed to capping (see Protocol 3).
-
Protocol 2: Kaiser Test for Free Amine Detection
-
Place 10-15 beads of washed and dried peptide-resin in a small glass test tube.
-
Add 2-3 drops of each of the following three solutions:
-
Solution A: 5g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001M KCN diluted to 100 mL with pyridine.
-
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads:
-
Intense Blue/Purple: Positive result, indicating the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless: Negative result, indicating successful coupling.
-
Protocol 3: Capping Unreacted Amines
Capping is essential to terminate any peptide chains that failed to couple, preventing the formation of N-1 deletion sequences.
-
After the final coupling attempt and washing with DMF, add a capping solution to the resin. A typical solution is 5% acetic anhydride and 5% DIPEA in DMF.[10]
-
Agitate the resin with the capping solution for 30 minutes at room temperature.
-
Drain the capping solution and wash the resin thoroughly (5x DMF, 3x DCM) before proceeding to the next synthesis cycle.
Mechanistic Insight: Carboxyl Group Activation
Understanding the activation mechanism highlights why powerful reagents are necessary. Uronium/aminium and phosphonium reagents convert the amino acid's carboxyl group into a highly reactive ester, making it susceptible to nucleophilic attack by the peptide's N-terminal amine.
Caption: General mechanism of peptide bond formation.
For Fmoc-D-Ala(tetrahydropyran-4-yl)-OH, the steric bulk hinders the "Nucleophilic Attack" step. Reagents like HATU create a more electrophilic and accessible "Highly Reactive Ester," lowering the activation energy for this critical step.[14]
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Al-Warhi, T., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177.
-
Al-Warhi, T., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed. [Link]
- BenchChem. (2025). Application Note and Protocols for Fmoc-Based Peptide Synthesis Using HBTU Activation.
- BenchChem. (2025). Common side reactions with Boc-D-Lys-OH in peptide synthesis.
- de la Torre, B. G., & Albericio, F. (2020). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. Angewandte Chemie.
- Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95–101.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080.
-
de la Torre, B. G., & Albericio, F. (2020). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. PMC - NIH. [Link]
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- BOC Sciences. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Sharma, A., et al. (2016). Tetrahydropyranyl: A Non-aromatic, Mild-Acid-Labile Group for Hydroxyl Protection in Solid-Phase Peptide Synthesis.
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Peptide Coupling Efficiency for Arginine.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- ResearchGate. (2025). Procedures to Improve Difficult Couplings.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. file.globalso.com [file.globalso.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. peptide.com [peptide.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Synthesis of 2-Amino-Pyran Compounds
Welcome to the technical support center for the synthesis of 2-amino-pyran compounds. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing multicomponent reactions to synthesize these valuable heterocyclic scaffolds. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.
Introduction to 2-Amino-Pyran Synthesis
The synthesis of 2-amino-4H-pyrans and related structures is most commonly achieved through a one-pot multicomponent reaction (MCR). This typically involves the condensation of an aldehyde, an active methylene compound (such as malononitrile), and a β-dicarbonyl compound (like ethyl acetoacetate or dimedone) in the presence of a catalyst. The generally accepted mechanism proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. While this method is highly efficient, a number of side reactions can occur, leading to reduced yields and purification challenges. This guide will help you navigate and troubleshoot these issues.
Core Reaction Pathway Visualization
To understand the potential for side reactions, it is first crucial to visualize the intended synthetic route.
Caption: The primary reaction pathway for 2-amino-pyran synthesis.
Troubleshooting Guide: Common Side Reactions and Solutions
This section is formatted as a series of questions and answers to directly address problems you may encounter in the lab.
Q1: My reaction is producing a significant amount of a nitrogen-containing byproduct that is not my desired pyran. What is it and how can I prevent its formation?
Answer:
You are likely observing the formation of a 2-amino-3-cyanopyridine derivative . This is one of the most common and significant side reactions, particularly when using an amine-based catalyst or when ammonium acetate is present in the reaction mixture.
Mechanism of Pyridine Formation:
The formation of the pyridine ring competes with the desired pyran cyclization. The key intermediate, the Knoevenagel adduct (arylidenemalononitrile), can react with a second molecule of an active methylene compound (like a ketone or another molecule of malononitrile) in the presence of an ammonia source. This is followed by cyclization and subsequent aromatization, often through oxidation, to yield the stable pyridine ring.[1][2]
Caption: Formation of 2-amino-3-cyanopyridine side product.
Troubleshooting and Prevention:
-
Catalyst Choice: Avoid using ammonium acetate or primary/secondary amines as catalysts if pyridine formation is a major issue. Opt for non-amine bases like potassium carbonate (K2CO3)[3], piperidine (used in catalytic amounts)[4], or Lewis acids.
-
Control of Stoichiometry: Ensure the stoichiometry of your reactants is carefully controlled. An excess of the active methylene compound can favor the pyridine pathway.
-
Reaction Temperature: Higher temperatures can sometimes promote the aromatization step leading to the pyridine. Try running the reaction at a lower temperature to favor the kinetic product (the pyran).
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are common for pyran synthesis. Experimenting with different solvents may help to suppress the pyridine formation.
| Parameter | Recommendation for Pyran Synthesis | Rationale |
| Catalyst | Non-amine bases (e.g., K2CO3), Lewis acids | Avoids introducing an ammonia source required for pyridine formation. |
| Temperature | Lower to moderate (e.g., room temp to reflux) | Higher temperatures can favor the irreversible aromatization to pyridine. |
| Reactant Ratio | Equimolar amounts of aldehyde, malononitrile, and β-dicarbonyl | An excess of the active methylene component can drive pyridine formation. |
Q2: My reaction seems to stall, and I am isolating unreacted starting materials along with some intermediates. What could be the cause?
Answer:
This issue often points to problems with the Michael addition step, which can be reversible, or the subsequent cyclization. You may be isolating the Knoevenagel adduct or the Michael adduct .
The Reversibility of the Michael Addition:
The Michael addition is a reversible reaction.[5][6] If the equilibrium does not favor the product, the Michael adduct can revert to the Knoevenagel adduct and the β-dicarbonyl compound. This can lead to a complex mixture of starting materials and intermediates.
Caption: Reversibility of the Michael addition step.
Troubleshooting and Optimization:
-
Catalyst Efficiency: The catalyst plays a crucial role in promoting both the forward Michael addition and the subsequent cyclization. An inefficient or deactivated catalyst may not be sufficient to drive the reaction to completion. Consider screening different catalysts or increasing the catalyst loading.[7]
-
Reaction Time and Temperature: The reaction may require more time or a higher temperature to push the equilibrium towards the product and overcome the activation energy of the cyclization step. Monitor the reaction by TLC to determine the optimal reaction time.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. Experiment with different solvents to find conditions that favor the forward reaction. In some cases, solvent-free conditions have been shown to improve yields.[7]
-
Water Removal: The initial Knoevenagel condensation produces water. In some cases, this water can interfere with the subsequent steps. Using a Dean-Stark trap or a drying agent might be beneficial, although many successful syntheses are performed in aqueous or alcoholic media.[8]
Q3: I am observing the formation of a dimeric or polymeric substance that is difficult to characterize. What is this and how can I avoid it?
Answer:
The formation of intractable materials often arises from the self-condensation or dimerization of the highly reactive Knoevenagel adduct .
Mechanism of Dimerization:
The Knoevenagel adduct is an electron-deficient alkene, making it susceptible to nucleophilic attack. Under certain conditions, it can react with another molecule of itself or other nucleophiles present in the reaction mixture, leading to oligomers or polymers.
Troubleshooting and Prevention:
-
Control the Reaction Sequence: In some cases, it may be beneficial to perform the reaction in a stepwise manner. First, synthesize and isolate the Knoevenagel adduct. Then, in a separate step, react it with the β-dicarbonyl compound. This can prevent the accumulation of a high concentration of the reactive Knoevenagel adduct.
-
Catalyst Choice: A highly basic catalyst might deprotonate the active methylene compounds too rapidly, leading to a high concentration of the Knoevenagel adduct and promoting side reactions. A milder base might provide better control.
-
Temperature Control: Exothermic reactions can lead to localized heating, which can accelerate side reactions. Ensure adequate stirring and temperature control, especially during the initial stages of the reaction.
Q4: My final product seems to be degrading during workup or purification, particularly on silica gel. What is happening?
Answer:
The 2-amino-3-cyanopyran ring system can be susceptible to hydrolysis , especially under acidic or basic conditions. The cyano group can be hydrolyzed to an amide or carboxylic acid, and the pyran ring itself can potentially undergo ring-opening.
Troubleshooting and Prevention:
-
Neutral Workup: During the workup, avoid strong acids or bases. Wash the organic layer with a neutral solution like brine.
-
Purification Method: Silica gel is acidic and can cause decomposition of sensitive compounds. If you observe degradation on a silica gel column, consider the following:
-
Deactivate the silica gel: Slurry the silica gel with a solvent containing a small amount of a neutralizer like triethylamine (e.g., 1% triethylamine in the eluent).
-
Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel.
-
Recrystallization: If possible, recrystallization is the preferred method of purification as it avoids contact with stationary phases.
-
-
Product Stability: Once isolated, store the purified 2-amino-pyran compound in a cool, dry, and dark place to prevent degradation.
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4H-pyrans:
-
To a solution of the aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL), add the β-dicarbonyl compound (1.0 mmol).
-
Add the catalyst (e.g., piperidine, 10 mol%) to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product, wash with cold ethanol, and dry.
-
If no precipitate forms, evaporate the solvent under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[3]
References
-
Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]
- Al-Mousawi, S. M., Moustafa, M. S., Elnagdi, M. H., & Abdelshafy, A. M. (2011).
-
Kerru, N., Gummidi, L., Bhaskaruni, S. V. H. S., & Jonnalagadda, S. B. (2020). Proposed mechanism for the preparation of 2-amino-4H-pyran derivatives. ResearchGate. Retrieved from [Link]
- Patil, S., & Patil, S. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions.
- Decker, M. (2012). Reversible Michael additions: covalent inhibitors and prodrugs. Mini reviews in medicinal chemistry, 12(13), 1330–1344.
- Tu, S., Jiang, B., Zhang, J., Jia, R., & Shi, F. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142.
- Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2013). Chemistry of 2-Amino-3-cyanopyridines.
- Zolfigol, M. A., Khazaei, A., Moosavi-Zare, A. R., & Zare, A. (2012). A facile synthesis of new 2-amino-4H-pyran-3-carbonitriles by a one-pot reaction of α, α′-bis(arylidene) cycloalkanones and malononitrile in the presence of K2CO3. Journal of the Chinese Chemical Society, 59(5), 623-628.
- Baghernejad, B., & Fiuzat, M. (2023). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst.
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
- Elinson, M. N., Ryabova, S. Y., Ryzhkova, Y. E., & Ilovaisky, A. I. (2021). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of Organic Chemistry, 57(11), 1735–1742.
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory. Retrieved from [Link]
- Mohareb, R. M. (2016). Synthesis of Pyran, Pyridine, Thiophene, Pyrimidine and Thiazole Derivatives with Antitumor Activities. Jacobs Journal of Organic Chemistry, 1(1), 001.
- Khurana, J. M., & Kumar, S. (2009). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. E-Journal of Chemistry, 6(S1), S333-S338.
- Al-Mulla, A. (2017). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 13, 783–816.
- Baghernejad, B., & Fiuzat, M. (2023). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst.
- Elinson, M. N., Ryabova, S. Y., Ryzhkova, Y. E., & Ilovaisky, A. I. (2021). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of Organic Chemistry, 57(11), 1735-1742.
- Al-Mousawi, S. M., Moustafa, M. S., Elnagdi, M. H., & Abdelshafy, A. M. (2011).
- Tu, S., Jiang, B., Zhang, J., Jia, R., & Shi, F. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142.
Sources
- 1. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reversible Michael additions: covalent inhibitors and prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid
Welcome to the technical support center for the enantioselective analysis of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid (ATHP). This guide is designed for researchers, chromatographers, and drug development professionals who are navigating the complexities of separating the stereoisomers of this unique, non-proteinogenic amino acid. This document provides in-depth troubleshooting advice, validated starting protocols, and answers to frequently encountered challenges.
Introduction: The Challenge of ATHP Enantiomers
This compound is a chiral building block whose stereoisomeric purity is critical in pharmaceutical development. Its structure, featuring a polar tetrahydropyran ring, a primary amine, and a carboxylic acid, presents a unique set of challenges for chiral separation. The molecule is zwitterionic, highly polar, and lacks a strong UV chromophore, requiring careful consideration of stationary phase chemistry, mobile phase composition, and detection methods. This guide will walk you through a logical, science-backed approach to developing and troubleshooting your chiral separation methods.
Section 1: Frequently Asked Questions (FAQs)
Q1: I'm starting from scratch. Which chromatographic technique (HPLC, SFC, GC) is best for separating ATHP enantiomers?
A1: For a non-volatile, highly polar compound like underivatized ATHP, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most direct and effective techniques.[1][2][3]
-
HPLC: Offers the widest variety of chiral stationary phases (CSPs) suitable for polar compounds, including macrocyclic glycopeptide, zwitterionic, and polysaccharide-based phases.[2][4][5] It is a robust and widely available technique.
-
SFC: Is an excellent alternative, often providing faster separations and higher efficiency.[6] It is particularly powerful with polysaccharide-based CSPs and can be more readily coupled with mass spectrometry (MS) than normal-phase HPLC.[3]
-
GC: Is generally not suitable for the direct analysis of ATHP due to its low volatility. It would require a two-step derivatization process to block the polar amine and carboxyl groups, which adds complexity and potential sources of error.
Below is a decision-making workflow to guide your choice of technique.
Q2: My resolution is poor or non-existent. What is the most common cause?
A2: Poor resolution is generally a problem of selectivity (α), meaning the chiral stationary phase (CSP) and mobile phase are not creating a large enough difference in interaction energy between the two enantiomers. For a polar zwitterionic compound like ATHP, the most common culprits are:
-
Incorrect CSP Choice: Using a standard reversed-phase (e.g., C18) or a non-polar normal-phase column will not resolve enantiomers. You must use a chiral stationary phase.
-
Suboptimal Mobile Phase: The mobile phase pH, ionic strength, and organic modifier composition are critical for controlling the ionization state of ATHP and its interaction with the CSP.[7]
-
Analyte Derivatization (or lack thereof): The native, underivatized form of ATHP may not be suitable for certain CSPs. Protecting the amine group (e.g., with Fmoc) can dramatically alter its retention and interaction, sometimes improving resolution on polysaccharide CSPs.[8]
Q3: I don't have a mass spectrometer. How can I detect ATHP, which lacks a strong chromophore?
A3: This is a significant challenge. While there is some UV absorbance at low wavelengths (~200-210 nm), sensitivity is poor. Consider these options:
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal "mass-based" detectors that do not require a chromophore and are excellent for non-volatile analytes like ATHP.
-
Refractive Index (RI) Detector: Can be used but is sensitive to temperature and mobile phase fluctuations and is not compatible with gradient elution.
-
Pre-column Derivatization: React the primary amine of ATHP with a UV-active or fluorescent tag, such as o-phthalaldehyde (OPA) or 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl).[9][10][11] This not only enhances detection but can also allow for separation on a standard achiral column if a chiral derivatizing agent is used.[9][10]
Section 2: Troubleshooting Guide - Chiral HPLC
This section addresses specific problems you may encounter during HPLC method development for ATHP.
Problem: Poor Resolution (Rs < 1.5)
Poor resolution can be systematically diagnosed by considering its three components: efficiency (N), selectivity (α), and retention factor (k').
Q: My peaks are tailing badly. What's causing this and how do I fix it?
A: Peak tailing for a basic amine like ATHP is often caused by secondary ionic interactions with acidic residual silanol groups on the silica surface of the CSP.[7]
-
The Cause: The positively charged amine group on your analyte "sticks" to negatively charged, deprotonated silanols on the stationary phase, causing a portion of the analyte molecules to lag behind the main peak.
-
The Solution: Mobile Phase Modifiers. Add a competitive base to the mobile phase to neutralize these active sites. This is a crucial step for achieving good peak shape with amino acids.
| Modifier | Typical Concentration | Mechanism of Action |
| Triethylamine (TEA) | 0.1 - 0.5% | Masks active silanol sites, reducing secondary interactions with basic analytes.[12] |
| Diethylamine (DEA) | 0.1 - 0.5% | Similar to TEA, often used in normal phase and SFC. |
| Ammonium Acetate/Formate | 10 - 20 mM | Acts as a buffer to control pH and provides ionic strength, which can improve peak shape and is MS-compatible.[12] |
Q: Which type of Chiral Stationary Phase (CSP) should I use for underivatized ATHP?
A: For direct analysis of a zwitterionic amino acid, you need a CSP that can engage in multiple types of interactions, especially ionic or polar ones.
-
Top Recommendation: Macrocyclic Glycopeptide CSPs. Phases like Teicoplanin (e.g., Astec CHIROBIOTIC T) are exceptionally effective for underivatized amino acids.[4] Their complex structure offers ionic, hydrogen bonding, and steric interaction sites, and they are compatible with a wide range of aqueous and organic mobile phases.[4]
-
Strong Alternative: Zwitterionic CSPs. These phases (e.g., CHIRALPAK ZWIX) are specifically designed for amino acid and peptide separations.[5] They contain both anionic and cationic groups, enabling ion-exchange interactions with the zwitterionic analyte.[5]
-
Possible Option: Polysaccharide-based CSPs. While often used for N-protected amino acids,[8] they can sometimes resolve free amino acids in polar organic or reversed-phase modes, though success is less predictable.
Protocol: Initial HPLC Screening for Underivatized ATHP
This protocol provides a starting point for method development using a robust macrocyclic glycopeptide column.
-
Column: Astec® CHIROBIOTIC® T (or similar teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase System:
-
A: Methanol
-
B: Acetic Acid
-
C: Triethylamine (TEA)
-
-
Screening Conditions: Prepare three mobile phases and test each isocratically.
-
Condition 1 (High Organic): 100% Methanol + 0.1% Acetic Acid + 0.1% TEA
-
Condition 2 (Intermediate): 80:20 (v/v) Methanol:Water + 0.1% Acetic Acid + 0.1% TEA
-
Condition 3 (High Aqueous): 20:80 (v/v) Methanol:Water + 0.1% Acetic Acid + 0.1% TEA
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: ELSD, CAD, or UV at 205 nm.
-
Analysis: Evaluate the chromatograms. Retention of amino acids on teicoplanin CSPs often follows a "U-shaped" curve with respect to the organic modifier concentration.[4] You may see good resolution at either high organic or high aqueous conditions. Adjust the acid/base ratio (e.g., 0.2% acid / 0.1% base) to fine-tune retention and selectivity.
Section 3: Troubleshooting Guide - Chiral SFC
SFC is a powerful technique for chiral separations, but it has its own set of rules, especially concerning mobile phase additives.
Q: How do I choose a co-solvent and additive for separating ATHP in SFC?
A: In SFC, the mobile phase consists of supercritical CO₂ and an organic co-solvent (modifier). For polar analytes, the choice of co-solvent and additive is paramount.
-
Co-Solvent Choice: Protic alcohols are preferred as they improve solubility and reduce unwanted interactions with the stationary phase.[6]
-
Methanol (MeOH): Often the first choice. Its high polarity and hydrogen-bonding ability are effective for solvating polar analytes. It can sometimes even enable the separation of acidic compounds without an acidic additive.[13]
-
Ethanol (EtOH) / Isopropanol (IPA): Can offer different selectivity and are good alternatives to screen.
-
-
Additive Choice: Additives are used at low concentrations (0.1-2%) to improve peak shape and selectivity by controlling the analyte's ionization state.[6]
-
For the zwitterionic ATHP, you may need both an acidic and a basic additive, or you may find one is sufficient. A common strategy is to use a "cocktail" additive.
-
Acidic Additive (e.g., Trifluoroacetic Acid - TFA): Ensures the carboxylic acid group is protonated.
-
Basic Additive (e.g., Diethylamine - DEA): Ensures the amine group is deprotonated or acts as a competitor for active sites.
-
| Parameter | Recommended Starting Conditions | Rationale |
| Column | Polysaccharide-based (e.g., CHIRALPAK® IA, IB, IC) | Proven to have broad utility in SFC for a wide range of compounds.[3] |
| Co-Solvent | Methanol | Excellent solvating power for polar compounds like ATHP.[6][13] |
| Additive | 0.2% TFA + 0.2% DEA | This combination addresses both the acidic and basic moieties of the zwitterion, often leading to improved peak shape. |
| Backpressure | 120 bar | A standard pressure that maintains the supercritical state of CO₂. |
| Temperature | 40 °C | Slightly elevated temperature can improve efficiency. |
| Co-solvent % | Screen from 10% to 40% | Varying the co-solvent percentage is the primary way to adjust retention and selectivity in SFC. |
Section 4: GC Analysis via Derivatization
While not a primary method, GC can be used if required, for example, for trace analysis where high sensitivity is needed. This requires converting the non-volatile ATHP into a volatile derivative.
Protocol: Two-Step Derivatization for Chiral GC Analysis
This protocol is adapted from established methods for amino acid derivatization. Caution: These reagents are corrosive and moisture-sensitive. Work in a fume hood and use anhydrous conditions.
-
Esterification (Carboxyl Group): a. Place ~1 mg of your dried ATHP sample into a reaction vial. b. Add 1 mL of 3 N methanolic HCl. c. Cap the vial tightly and heat at 100 °C for 30 minutes. d. Cool the vial and evaporate the solvent to dryness under a stream of nitrogen. Gentle heating can be applied.
-
Acylation (Amino Group): a. To the dried residue from step 1, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA). b. Cap the vial and heat at 60 °C for 20 minutes. c. Cool the vial. The sample is now ready for dilution and injection onto the GC.
-
Self-Validation Check: Before chiral analysis, inject a small amount of the derivatized sample onto a standard, non-chiral GC column (e.g., DB-5) to confirm that the reaction has produced a single, sharp peak for the derivative and that no starting material remains.
-
Chiral GC Analysis:
References
-
Butorin, D., et al. (2022). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae. Available at: [Link]
-
Pánisová, E., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. Available at: [Link]
-
Butorin, D., et al. (2022). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available at: [Link]
-
Simek, P., Husek, P., & Zahradnickova, H. (2012). Heptafluorobutyl Chloroformate-Based Sample Preparation Protocol for Chiral and Nonchiral Amino Acid Analysis by Gas Chromatography. ResearchGate. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations Guide. Guidebook. Available at: [Link]
-
Letter, W. (2014). How can I improve my chiral column resolution?. ResearchGate. Available at: [Link]
-
Asakura, K., et al. (2015). Chiral resolution with frozen aqueous amino acids. RSC Publishing. Available at: [Link]
-
Johnson, S. S., et al. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry. Available at: [Link]
-
Daicel. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Daicel. Available at: [Link]
-
Jones, A. (2015). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Li, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]
-
Wu, D., et al. (2016). Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Permentier, H., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. ResearchGate. Available at: [Link]
-
De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Available at: [Link]
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note. Available at: [Link]
-
Axion Labs. (2023). HPLC problems with very polar molecules. Axion Labs. Available at: [Link]
-
Harps, L. C., et al. (2019). SFC for chiral separations in bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Reddy, B., et al. (2019). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing. Available at: [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chiraltech.com [chiraltech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phenomenex.com [phenomenex.com]
- 9. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Stability of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid under different conditions
Technical Support Center: 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the non-canonical amino acid, this compound. We address common questions and troubleshooting scenarios related to its chemical stability under various experimental conditions. Our approach is grounded in the principles of physical organic chemistry and adheres to established regulatory guidelines for stability testing.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary potential stability concerns for this compound?
A1: Based on its structure, the primary stability concerns involve two key regions: the amino acid moiety and the tetrahydropyran (THP) ring.
-
Amino Acid Moiety: Like many amino acids, this portion is susceptible to oxidative degradation, particularly at the alpha-amino group.[3][4] Under thermal stress, decarboxylation is a potential degradation pathway.
-
Tetrahydropyran Ring: The saturated ether linkage within the THP ring is generally robust and stable, especially when compared to the acid-labile THP protecting groups, which are acetals.[5][6][7] However, under harsh oxidative conditions (e.g., Fenton-type reagents) or high-energy photolytic stress, the C-H bonds adjacent to the ether oxygen could be susceptible to radical-mediated attack.
Q2: What are the recommended general storage conditions for this compound?
A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry environment (e.g., 2-8 °C). For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize the risk of long-term oxidative degradation.
Q3: Is this compound expected to be sensitive to pH changes in aqueous solutions?
A3: The compound's solubility and charge state are pH-dependent due to the amino and carboxylic acid groups. While the core structure is expected to be stable across a moderate pH range (e.g., pH 3-9), extreme pH conditions coupled with elevated temperatures can promote degradation.
-
Strongly Acidic (pH < 2): The THP ether linkage is highly resistant to acid hydrolysis compared to an acetal.[5][8] However, prolonged exposure to strong acid at high temperatures could potentially lead to slow ring-opening.
-
Strongly Basic (pH > 10): The THP ring and alkyl-amino acid backbone are stable under basic conditions.[7] The primary concern in basic solutions would be enhanced susceptibility to oxidation, as the deprotonated amine may be more reactive.
Q4: How can I assess the purity and degradation of my sample?
A4: A stability-indicating analytical method is crucial. The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (if the molecule or its degradants have a chromophore, often requiring derivatization) or, more universally, with mass spectrometry (LC-MS) detection. An effective method should be able to separate the intact parent compound from all potential degradation products and formulation excipients.[2][9]
Troubleshooting Guide
Scenario 1: My chromatogram shows a loss of the main peak and the appearance of new, unidentified peaks after preparing a solution.
| Potential Cause | Troubleshooting Steps & Explanation |
| Oxidative Degradation | The solvent may contain dissolved oxygen or trace metal ion impurities that catalyze oxidation. Action: Prepare solutions using de-gassed, high-purity solvents. Consider adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to sequester metal ions.[3] |
| Photodegradation | The solution was exposed to ambient or UV light. Even without a strong chromophore, photosensitized degradation can occur. Action: Prepare and store the solution in amber vials or protect it from light by wrapping the container in aluminum foil.[10][11] |
| pH-Related Instability | The pH of your unbuffered solvent (e.g., water/acetonitrile) may be slightly acidic or basic, promoting slow degradation over hours or days. Action: Use a buffered solution appropriate for your experiment (e.g., phosphate or acetate buffer) to maintain a stable pH. |
| Microbial Contamination | If using aqueous, unpreserved buffers for extended periods, microbial growth can lead to degradation. Action: Use freshly prepared buffers or filter-sterilize your solution (0.22 µm filter) if it needs to be stored. |
Scenario 2: I performed a forced degradation study, but I see less than 5% degradation under all stress conditions.
| Potential Cause | Troubleshooting Steps & Explanation |
| Compound is Highly Stable | This is a possible and favorable outcome. However, regulatory guidelines require demonstrating that your analytical method is capable of detecting degradation if it were to occur.[1] |
| Stress Conditions Too Mild | The concentration of the stressor, temperature, or duration of the experiment may be insufficient. Action: Increase the severity of the conditions incrementally. For example, increase H₂O₂ concentration from 3% to 10%, increase temperature from 60 °C to 80 °C, or extend the study duration. The goal is to achieve a target degradation of 5-20%.[9] |
| Poor Analyte Solubility | The compound may not be fully dissolved under the stress conditions, reducing its exposure to the reagent in the solution phase. Action: Confirm solubility in all stress condition media. You may need to add a co-solvent, but ensure the co-solvent itself is stable and does not interfere with the analysis.[12] |
Visualized Stability Profile & Degradation Sites
The following diagram illustrates the key sites on this compound that are most susceptible to degradation under stress conditions.
Caption: Potential sites of chemical degradation on the molecule.
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
This table outlines the standard conditions for a forced degradation study based on ICH guidelines and provides the hypothesized stability profile for the target compound.[1][2]
| Stress Condition | Reagents & Conditions | Expected Stability Outcome | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60-80 °C, 24-48h | High Stability | Minimal degradation expected. Very harsh conditions may cause slow ether ring opening. |
| Base Hydrolysis | 0.1 M NaOH, 60-80 °C, 24-48h | High Stability | Structure is generally base-stable. |
| Oxidation | 3-10% H₂O₂ (v/v), RT, 24h | Moderate Susceptibility | Oxidation of the amine group; potential for ring C-H oxidation. |
| Thermal Stress | Solid state, 80-105 °C, 48-72h | Moderate Susceptibility | Decarboxylation is a primary concern for amino acids. |
| Photostability | Solid & Solution, ICH Q1B compliant chamber (≥1.2 million lux hours visible, ≥200 watt hours/m² UV)[10][13] | Likely Stable | Low susceptibility expected due to lack of a significant chromophore. Test must be confirmed experimentally. |
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol provides a systematic approach to investigating the stability of this compound.
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Sample Preparation for Stress Conditions:
-
For each condition, transfer a known volume of the stock solution into separate vials.
-
Acid/Base: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M.
-
Oxidation: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%.
-
Controls: Prepare control samples with diluent only, kept at room temperature and at the stress temperature (in the dark) to account for non-stressor-related degradation.
-
-
Incubation: Place the vials under their respective conditions (e.g., heating block, photostability chamber).
-
Time Points: At specified intervals (e.g., 2, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately stop the degradation reaction.
-
Neutralize acid samples with an equivalent amount of NaOH.
-
Neutralize base samples with an equivalent amount of HCl.
-
Dilute oxidative and thermal samples with the mobile phase.
-
-
Analysis: Analyze all samples, including a non-degraded standard, using a validated stability-indicating LC-MS method.
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining.
-
Determine the percentage of each degradation product formed.
-
Calculate the mass balance to ensure all major degradants are accounted for. An acceptable mass balance is typically >95%.
-
References
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]
-
ICH Harmonised Tripartite Guideline: Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]
-
Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. YouTube. Available from: [Link]
-
Stability Testing Photostability Testing of New Drug Substances and Products-Q1B. SlideShare. Available from: [Link]
-
ICH Guideline Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]
-
The Influence of Amino Acids on Biodegradability, Oxidation Stability, and Corrosiveness of Lubricating Oil. Taylor & Francis Online. Available from: [Link]
-
Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. PubMed. Available from: [Link]
-
Stability of the Glycated Amino Acid 6-(2-Formyl-5-hydroxymethyl-1-pyrrolyl)-l-norleucine (Pyrraline) During Oxidation. ACS Publications. Available from: [Link]
-
The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides. ResearchGate. Available from: [Link]
-
4.5 Tetrahydropyranyl (THP) and Related Ethers. KGF. Available from: [Link]
-
Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids. NIH. Available from: [Link]
-
Tetrahydropyran. Wikipedia. Available from: [Link]
-
Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. Available from: [Link]
-
Tetrahydropyranyl Ethers. Organic Chemistry Portal. Available from: [Link]
-
Non-Canonical Amino Acids in Analyses of Protease Structure and Function. MDPI. Available from: [Link]
-
Non-canonical amino acids as a tool for the thermal stabilization of enzymes. Vrije Universiteit Amsterdam. Available from: [Link]
-
Oxidative Stability of Amino Polymer–Alumina Hybrid Adsorbents for Carbon Dioxide Capture. ACS Publications. Available from: [Link]
-
Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids. ResearchGate. Available from: [Link]
-
Non-canonical amino acids as a tool for the thermal stabilization of enzymes. NIH. Available from: [Link]
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. NIH. Available from: [Link]
-
A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. ACS Publications. Available from: [Link]
-
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. PubChem. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid. NIH. Available from: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmTech. Available from: [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
-
This compound hydrochloride. ABL Blocks. Available from: [Link]
-
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. AA Blocks. Available from: [Link]
Sources
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- 8. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
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Technical Support Center: Overcoming Solubility Challenges of Pyran-Containing Amino Acids
Welcome to the technical support center for our novel pyran-containing amino acid portfolio. We understand that the unique structural features of these compounds, while offering exciting opportunities in drug discovery and materials science, can present solubility challenges. This guide is designed to provide you, our fellow researchers and collaborators, with a logical, scientifically-grounded framework for troubleshooting and overcoming these issues. Our goal is to explain not just what to do, but why a particular strategy is effective, ensuring you can achieve clear, stable solutions for your experiments.
Section 1: Understanding the Core Challenge (FAQs)
Q1: Why is my pyran-containing amino acid poorly soluble in standard aqueous buffers (e.g., PBS pH 7.4)?
A: The solubility behavior of these molecules is governed by a delicate interplay between two key structural features: the pyran ring and the amino acid moiety.
-
The Pyran Ring: The pyran ring system, a six-membered heterocycle containing an oxygen atom, is often rigid and possesses significant hydrophobic character.[1] This nonpolar nature resists favorable interactions with the highly polar water molecules in aqueous buffers, acting as a primary driver for low solubility.
-
The Amino Acid Moiety: Like all amino acids, your compound is zwitterionic. It possesses both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH). At the isoelectric point (pI)—the specific pH where the net charge is zero—intermolecular electrostatic attractions between the positive amino groups and negative carboxyl groups are maximized. This can lead to strong crystal lattice energy and aggregation, significantly depressing aqueous solubility.[2][3]
At physiological pH (around 7.4), the compound may be near its isoelectric point, combining the hydrophobic effect of the pyran ring with strong intermolecular forces, resulting in poor dissolution.
Q2: I've received a lyophilized powder. What are the first steps I should take before attempting dissolution?
A: Proper handling from the outset can prevent many common issues.[4][5]
-
Visual Inspection: Examine the powder for uniformity. If you notice clumping or a glassy appearance, it may indicate the presence of residual moisture or an amorphous state, which can affect dissolution behavior.
-
Review the Certificate of Analysis (CoA): The CoA is your most critical document. Pay close attention to the recommended storage conditions (temperature, light sensitivity, humidity) to ensure the compound's integrity has not been compromised.[5]
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature for at least 20-30 minutes. Opening a cold vial can cause atmospheric moisture to condense on the powder, which can lead to degradation or the formation of intractable clumps.[6]
-
Weighing: Use an analytical balance in a low-humidity environment. Prepare to weigh out only the amount needed for your immediate experiment to avoid repeatedly exposing the stock material to the atmosphere.
Section 2: Systematic Troubleshooting Workflow
If initial attempts to dissolve your compound in a simple aqueous buffer have failed, do not resort to random solvent screening. A systematic approach will save time, material, and lead to a more robust and reproducible protocol.
Below is a logical workflow designed to systematically identify an effective solubilization strategy.
Caption: Relationship between pH, ionization state, and amino acid solubility.
Step-by-Step Protocol:
-
Prepare Acidic/Basic Stock Solutions: Prepare 1M HCl and 1M NaOH solutions. For sensitive applications, consider using gentler acids/bases like acetic acid or ammonium hydroxide.
-
Attempt Acidic Dissolution:
-
To your dry compound, add a small volume of deionized water (e.g., 10-20% of the final target volume).
-
While vortexing, add the 1M HCl solution dropwise until the pH is ~2. Many basic and zwitterionic compounds will dissolve readily as their amino group becomes protonated (NH3+). [7] * Once dissolved, slowly add your desired buffer (e.g., 10x PBS) and adjust the final volume with water.
-
Crucially, monitor for precipitation as the pH rises towards neutral. If it remains clear, your problem is solved.
-
-
Attempt Basic Dissolution:
-
If acidic conditions fail, use a fresh sample of the dry compound.
-
Add a small volume of deionized water.
-
While vortexing, add the 1M NaOH solution dropwise until the pH is ~10. This will deprotonate the carboxylic acid group (COO-), often enhancing solubility for acidic compounds. [8] * Once dissolved, slowly buffer back towards your target pH, again watching carefully for any signs of precipitation.
-
-
Verification: After any pH adjustment, always centrifuge the final solution at high speed (e.g., >10,000 x g for 5 minutes) before use. [8]Any pellet indicates that the compound has not fully dissolved or has precipitated upon neutralization.
Troubleshooting Guide 2: Using Organic Co-Solvents
If pH adjustment alone is insufficient, the hydrophobicity of the pyran ring is likely the dominant issue. A water-miscible organic co-solvent can disrupt the hydrogen-bonding network of water, reducing the solution's polarity and creating a more favorable environment for the hydrophobic moiety. [9][10] Recommended Starting Co-solvents:
| Co-Solvent | Starting % (v/v) | Properties & Considerations |
| DMSO | 5-10% | Aprotic, highly polar. Excellent for many hydrophobic compounds. Caution: Can be toxic to cells at higher concentrations. Avoid for peptides with Cys, Met, or Trp due to oxidation risk. [11] |
| Ethanol | 10-20% | Protic, less toxic than DMSO. Good for moderately hydrophobic compounds. [12] |
| DMF | 5-10% | Aprotic, strong solvent. Use with caution due to toxicity. [13] |
| NMP | 1-5% | Aprotic, very strong solvent. Often used as a last resort for highly intractable compounds. |
Step-by-Step Protocol:
-
Prepare a Concentrated Stock: Weigh out your compound and add the minimum amount of pure co-solvent required to achieve complete dissolution. Gentle warming (<40°C) or sonication can assist this process. [8][11]2. Dilute into Aqueous Buffer: This is the most critical step. While vigorously vortexing your aqueous buffer, add the concentrated organic stock solution dropwise and slowly. [11]Adding the stock too quickly will cause localized supersaturation and immediate precipitation.
-
Observe for the "Crash Out" Point: If the solution becomes cloudy or hazy, you have exceeded the compound's solubility limit in that specific co-solvent/buffer mixture. You will need to either increase the final percentage of the co-solvent or lower the final concentration of your compound.
-
Final Check: Always perform a final check for micro-precipitates via centrifugation as described previously.
Troubleshooting Guide 3: Employing Solubility Enhancers (Excipients)
When pH and co-solvents are not sufficient or are incompatible with your experimental system (e.g., live-cell assays), solubility-enhancing excipients can be used.
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [14][15]They act as "molecular buckets" to encapsulate the hydrophobic pyran ring, effectively shielding it from the aqueous environment and increasing the apparent solubility of the entire complex. [16][17]
-
Common Types: Beta-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD are generally preferred due to their higher aqueous solubility and better safety profiles. [15][18] Step-by-Step Protocol for Cyclodextrin Complexation:
-
Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in your desired aqueous buffer at a concentration several-fold higher than your target compound concentration (e.g., 5-10 mM).
-
Add the Compound: Add the dry pyran-containing amino acid powder directly to the cyclodextrin solution.
-
Facilitate Complexation: Vigorously stir or sonicate the mixture at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex.
-
Clarify the Solution: After incubation, centrifuge the solution to remove any undissolved material and carefully collect the supernatant. The concentration of the dissolved compound should then be verified analytically (e.g., by HPLC-UV).
Section 3: Preventative Measures and Best Practices
-
Storage is Key: Always store chemicals according to the manufacturer's guidelines, typically in a cool, dry, and dark place. [19]Improper storage can lead to degradation or hydration, which can alter solubility. [20]* "First-In, First-Out": Use older batches of chemicals first to minimize the effects of long-term degradation. [19]* Avoid Repeated Freeze-Thaw Cycles: If you have a stock solution, aliquot it into single-use volumes and store frozen. [13]Repeated freezing and thawing can cause the compound to precipitate out of solution.
-
Documentation: Keep a detailed record of the successful dissolution protocol for each compound, including solvents, concentrations, pH, and any special conditions. This ensures reproducibility for you and your colleagues.
Should you continue to experience difficulties after following this systematic guide, please do not hesitate to contact our technical support team. Provide us with the lot number of your compound and a detailed summary of the methods you have attempted, and our application scientists will be happy to assist you with more advanced strategies.
References
-
SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]
-
Beta-Cyclodextrin As An Excipient In Drug Formulation. (2021-08-15). Available from: [Link]
-
Grosse Daldrup, J.-B., Held, C., Sadowski, G., & Schembecker, G. Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research. Available from: [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]
-
Crini, G., et al. (2024). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Molecules. Available from: [Link]
-
Why are amino acids usually more soluble at pH extremes than they are at neutral pH? (2014-11-24). Available from: [Link]
-
Mihailiasa, M., et al. (2021). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? International Journal of Molecular Sciences. Available from: [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available from: [Link]
-
pH dependence of amino acid solubility. ResearchGate. Available from: [Link]
-
Tseng, H.-W., et al. (2009). Solubilities of amino acids in water at various pH values under 298.15 K. Available from: [Link]
-
Kumar, S., & Singh, A. Improvement in solubility of poor water-soluble drugs by solid dispersion. Available from: [Link]
-
Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. Available from: [Link]
-
Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Available from: [Link]
-
Guidelines for Peptide Dissolving. Available from: [Link]
-
Azoia, N. G., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available from: [Link]
-
Sharma, D., et al. (2022). Improving solubility via structural modification. ResearchGate. Available from: [Link]
-
Safety First: Best Practices for Handling Research Chemicals. (2025-09-04). Available from: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
-
Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Available from: [Link]
-
Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025-10-17). Available from: [Link]
-
Amino-Acid Derivatives of Pyranocoumarins. ResearchGate. Available from: [Link]
-
A Guide to Handling and Storing Chemicals in a Lab. (2021-03-04). InterFocus. Available from: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available from: [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021-07-26). Ascendia Pharmaceutical Solutions. Available from: [Link]
-
SOLUBILIZATION OF HYDROPHOBIC AMINO ACIDS. (2017-08-26). YouTube. Available from: [Link]
-
Abbas, L. K., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. Available from: [Link]
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- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 5. globalresearchchem.com [globalresearchchem.com]
- 6. mynewlab.com [mynewlab.com]
- 7. youtube.com [youtube.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
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- 11. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 12. pnrjournal.com [pnrjournal.com]
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- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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Refinement of analytical techniques for 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
Technical Support Center: Analysis of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
Welcome to the technical support center for the analytical refinement of this compound (ATHP). This guide is designed for researchers, scientists, and drug development professionals who are working with this non-proteinogenic amino acid. As a molecule with a unique cyclic ether moiety, a primary amine, and a carboxylic acid group, ATHP presents distinct analytical challenges. This document provides in-depth, field-proven insights into overcoming these challenges, structured as a series of troubleshooting guides and frequently asked questions.
Our approach is grounded in fundamental scientific principles to empower you not just to follow steps, but to understand the causality behind them. Every protocol and troubleshooting tip is designed to be a self-validating system, ensuring robust and reproducible results.
Part 1: Foundational Analytical Strategy
Before delving into specific techniques, it's crucial to select the appropriate analytical approach. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is fundamental and depends on the analytical objective.
FAQ: Which primary technique should I choose for ATHP analysis?
Answer: Your choice depends on your analytical goals: quantification, purity assessment, chiral separation, or structural confirmation.
-
For Quantification in Complex Matrices (e.g., biological fluids, formulations): HPLC coupled with a sensitive detector (e.g., Fluorescence or Mass Spectrometry) after derivatization is the gold standard. It offers excellent resolution and robustness.
-
For Volatility-Based Analysis and Structural Confirmation: GC-Mass Spectrometry (GC-MS) is a powerful option but requires derivatization to make ATHP volatile. It provides excellent separation and definitive structural information from fragmentation patterns.
-
For Chiral Purity Determination: Chiral HPLC is the most direct and widely accepted method for separating the enantiomers of ATHP.
The following diagram illustrates a decision-making workflow for method selection.
Caption: Workflow for selecting the primary analytical technique for ATHP.
Part 2: High-Performance Liquid Chromatography (HPLC)
HPLC is often the workhorse for analyzing non-volatile compounds like ATHP. However, its polar nature and lack of a strong UV chromophore necessitate specific strategies.
HPLC Troubleshooting Guide (Q&A Format)
Q1: I am injecting my ATHP standard on a C18 column but see a very broad, tailing peak that elutes near the void volume. What's wrong?
A1: This is a classic issue stemming from two factors: poor retention and secondary ionic interactions.
-
Causality: ATHP is a highly polar molecule. On a non-polar reversed-phase (RP) C18 column, it has little affinity for the stationary phase and elutes quickly.[1] The peak tailing is caused by the interaction of the protonated amine group on ATHP with acidic, un-capped silanol groups (-Si-OH) on the silica backbone of the column.[2]
-
Solutions:
-
Modify Mobile Phase pH: Lower the pH of your mobile phase to ~2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA). At this pH, the carboxylic acid group of ATHP is protonated (neutral), but more importantly, the residual silanol groups on the stationary phase are also protonated, minimizing ionic interactions.[3]
-
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially bind to the active silanol sites, shielding ATHP from these interactions.
-
Use a Modern Column: Employ a high-purity, end-capped silica column or a column specifically designed for polar analytes (e.g., an aqueous C18 or a polar-embedded phase column). These columns have minimal accessible silanols.[2]
-
Q2: I have resolved the peak shape, but my sensitivity with a UV detector at 210 nm is very poor. How can I improve detection?
A2: The aliphatic and ether structure of ATHP means it lacks a suitable chromophore for UV detection.[4] Analysis at low wavelengths like 210 nm is non-specific and prone to baseline noise.
-
Causality: Beer-Lambert's law dictates that absorbance is proportional to the molar absorptivity of the analyte, which is extremely low for ATHP.
-
Solutions:
-
Pre-Column Derivatization: This is the most effective solution. Use a reagent that reacts with the primary amine of ATHP to attach a highly fluorescent or UV-absorbent tag. Common reagents include:
-
Use a Universal Detector: If derivatization is not desired, employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). These detectors respond to any non-volatile analyte and are independent of optical properties.[4] A Refractive Index (RI) detector is another option but is generally less sensitive and incompatible with gradient elution.
-
Workflow: Troubleshooting HPLC Peak Tailing
Caption: A logical flowchart for diagnosing and resolving HPLC peak tailing for ATHP.
Protocol: Quantification of ATHP using HPLC with OPA Derivatization
This protocol is a self-validating system as defined by ICH guidelines.[7][8]
-
Reagent Preparation:
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. Mix well. This reagent is light-sensitive and should be prepared fresh daily.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.05 M Sodium Phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10 v/v/v).
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 40 °C.
-
Detector: Fluorescence Detector (FLD), Excitation: 340 nm, Emission: 455 nm.
-
-
Automated Pre-Column Derivatization (Autosampler Program):
-
Draw 5 µL of OPA reagent.
-
Draw 5 µL of sample (or standard).
-
Mix in a loop or needle for 1 minute.
-
Inject the entire mixture.
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 15.0 | 40 | 60 |
| 15.1 | 0 | 100 |
| 18.0 | 0 | 100 |
| 18.1 | 98 | 2 |
| 22.0 | 98 | 2 |
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides orthogonal analytical power, but ATHP's polar functional groups make it non-volatile. Derivatization is not optional; it is mandatory.
GC-MS Troubleshooting Guide (Q&A Format)
Q1: I am trying to analyze ATHP by GC-MS, but I see no peak. What is the first thing to check?
A1: The most likely cause is a failure of the derivatization step. ATHP will not pass through a GC system in its native form.
-
Causality: The amine and carboxylic acid groups form strong hydrogen bonds, resulting in a very high boiling point. The compound will likely decompose in the hot GC inlet before it can be volatilized.
-
Solution: You must perform a derivatization to cap these active hydrogens. The most common method is silylation , which replaces the active hydrogens on both the -NH2 and -COOH groups with a non-polar trimethylsilyl (TMS) group.[9]
-
Recommended Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is highly effective.
-
Reaction: Mix your dried sample with BSTFA (+1% TMCS) and pyridine (as a solvent/catalyst) and heat at 70-80°C for 30-60 minutes.
-
Q2: My derivatization seems to be working, but I get multiple peaks for my ATHP standard. Why?
A2: This indicates incomplete or partial derivatization.
-
Causality: The ATHP molecule has two active sites: the amine and the carboxylic acid. You may be forming a mix of mono-derivatized (on either the N or O) and the desired di-derivatized species. This can be due to insufficient reagent, time, temperature, or the presence of moisture.
-
Solutions:
-
Ensure Anhydrous Conditions: Water will readily consume silylation reagents. Lyophilize (freeze-dry) your samples to complete dryness before adding the derivatization reagents.
-
Increase Reagent Stoichiometry: Use a significant excess of the silylation reagent (e.g., 50-100 µL for a small sample residue).
-
Optimize Reaction Conditions: Increase the reaction time or temperature slightly. A time course study (e.g., 30, 60, 90 min) can help find the point at which the di-derivatized peak area is maximized and the mono-derivatized peaks disappear.
-
Protocol: GC-MS Analysis of ATHP via Silylation
-
Sample Preparation:
-
Pipette a known volume of sample into a GC vial insert.
-
Evaporate to complete dryness under a stream of nitrogen or by lyophilization.
-
-
Derivatization:
-
To the dry residue, add 50 µL of Pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat in a heating block at 75°C for 45 minutes.
-
Allow to cool to room temperature before analysis.
-
-
GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection) |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | 100 °C hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 50 - 550 m/z |
Note: The di-TMS derivative of ATHP will have a molecular weight increase of 144 (2 * 72) over the parent compound. Look for characteristic fragments such as M-15 (loss of a methyl group).
Part 4: Chiral Separation
As ATHP is a chiral amino acid, establishing enantiomeric purity is often a critical requirement in pharmaceutical development.
FAQ: How can I separate the enantiomers of ATHP?
Answer: The most reliable method is Chiral HPLC . This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
-
Causality: CSPs create a transient diastereomeric complex with the analyte enantiomers. The difference in the stability of these two complexes results in separation.
-
Recommended Column Types:
-
Crown Ether-Based CSPs: These are particularly effective for separating primary amino acids. The crown ether cavity selectively complexes with the protonated primary amine group, and chiral recognition is achieved through steric interactions.[10]
-
Teicoplanin-Based CSPs (Macrocyclic Glycopeptide): These offer multi-modal interactions (ionic, hydrogen bonding, steric) and are very versatile for separating chiral amino acids without derivatization.[10]
-
-
Mobile Phase Considerations: For crown ether columns, a highly acidic mobile phase (e.g., perchloric acid solution, pH 1-2) is typically required to ensure the amine is fully protonated.
-
Important Note: Do not derivatize the amine group (e.g., with OPA/FMOC) before chiral analysis on these types of columns, as the primary amine is often the key site of interaction for chiral recognition.
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Ng, J. L., et al. (n.d.). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. PMC - NIH.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- ResearchGate. (n.d.). Stereoselective Reaction Mass Spectrometry with Cyclic α-Amino Acids.
- Pharmuni. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- IntechOpen. (n.d.). Mass Spectrometric Analysis of Cyclic Peptides. In Books.
- Mohimani, H., et al. (n.d.). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PMC - NIH.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
- Svec, W. A., & Junk, G. A. (n.d.). Mass Spectra of Some Cyclic Dipeptides (2,5-Diketopiperazines). ElectronicsAndBooks.
- ACS Publications. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry.
- Abidin, Z., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review.
- Beijing Baite Pake Biotechnology Co., Ltd. (n.d.). Amino Acid HPLC Analysis.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide.
- LC Troubleshooting. (n.d.). HPLC Troubleshooting Guide.
- LCGC International. (n.d.). UHPLC Analysis of Underivatized Amino Acids.
- Agilent. (2010). Analysis of Amino Acids by HPLC.
- BLD Pharm. (n.d.). 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid.
- BLD Pharm. (n.d.). This compound hydrochloride.
- Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE.
- IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS.
- Beilstein Journals. (n.d.). Supporting Information Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates with multip.
- BLD Pharm. (n.d.). (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid.
- PubChem. (n.d.). 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid.
- Regis Technologies. (n.d.). GC Derivatization.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- Chemical Supplier. (n.d.). This compound hydrochloride.
- ResearchGate. (n.d.). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS.
- PMC - PubMed Central. (n.d.). Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device.
- CHIMIA. (n.d.). Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals.
- PMC - NIH. (n.d.). A novel, high throughput, and low-cost method for the detection of 40 amines relevant to inborn errors of metabolism, in under 60 min, using reverse phase high performance liquid chromatography.
- ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
- MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.
- Ark Pharm. (n.d.). 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid - CAS.
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A novel, high throughput, and low-cost method for the detection of 40 amines relevant to inborn errors of metabolism, in under 60 min, using reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: A Guide to Scaling the Synthesis of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid
Welcome to the technical support guide for the synthesis of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale production. As a non-proteinogenic amino acid, this compound serves as a valuable building block in the development of novel therapeutics, making a robust and scalable synthetic route essential.[1][2][3] This guide provides field-proven insights, addressing common challenges through detailed FAQs and troubleshooting protocols to ensure a successful scale-up.
Synthetic Strategy Overview
The most common and scalable approach to synthesizing this compound and its analogues is via a reductive amination pathway. This method is favored for its efficiency and generally mild reaction conditions.[4] The core transformation involves the reaction of a suitable keto-acid or aldehyde precursor with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.
The overall workflow can be visualized as follows:
Caption: Troubleshooting logic for diagnosing low yield in the synthesis.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Product Formation | 1. Ineffective Imine Formation: The equilibrium between the carbonyl and amine starting materials did not favor the imine intermediate. This is often due to excess water or incorrect pH. [4] | Solution: Use a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene) to remove water azeotropically. Alternatively, add a drying agent like anhydrous MgSO₄ before the reducing agent. Use a selective reducing agent like Sodium triacetoxyborohydride (STAB), which is compatible with the mildly acidic conditions (pH ~5-6) that favor imine formation. [5][6] |
| 2. Reducing Agent Decomposition/Ineffectiveness: The reducing agent may have degraded due to moisture or was not potent enough. Sodium borohydride can reduce the starting aldehyde if not used carefully. [7] | Solution: Use a fresh, high-purity batch of the reducing agent. When using NaBH₄, it is best to first allow the imine to form completely (monitor by TLC/LCMS) before adding the reductant. [6]This prevents competitive reduction of the starting aldehyde. | |
| Significant Byproduct Formation | 1. Over-alkylation: The newly formed primary amine reacts with another molecule of the aldehyde, leading to a secondary amine impurity. | Solution: Use a large excess of the ammonia source to statistically favor the formation of the primary amine. A stepwise procedure, where the imine is formed and then reduced, can also provide better control than a one-pot reaction. [8] |
| 2. Aldehyde Reduction: The reducing agent reduces the starting aldehyde to an alcohol before it can form the imine. | Solution: This is common with powerful reducing agents like NaBH₄. Switch to a milder, more selective agent like NaBH₃CN or STAB, which preferentially reduces the protonated iminium ion over the neutral carbonyl group. [4][6] | |
| Difficult Purification | 1. Emulsion during Aqueous Workup: The product and byproducts may act as surfactants, making phase separation difficult, especially at a larger scale. | Solution: Add a saturated NaCl solution (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which helps to break emulsions and "salt out" the organic product, driving it into the organic layer. |
| 2. Co-elution during Chromatography: The desired amino acid has similar polarity to starting materials or byproducts. | Solution: For amino acids, ion-exchange chromatography is often more effective than standard silica gel chromatography. [9][10][11]By exploiting the zwitterionic nature of the amino acid, you can adsorb it onto a cation-exchange resin and then elute it with a pH gradient or a basic solution (e.g., dilute NH₄OH), leaving neutral impurities behind. [10][12] | |
| Product Fails to Crystallize | 1. Residual Solvent: Trace amounts of a solvent in which the product is highly soluble (e.g., methanol, DMF) can act as an "anti-crystallizer". | Solution: After purification, ensure the product is dried under high vacuum for an extended period, possibly with gentle heating, to remove all volatile residues. Perform a solvent swap to a solvent system known to favor crystallization (e.g., Ethanol/Water, Isopropanol/Heptane). |
| 2. Amorphous Solid Formation: The product precipitates out of solution too quickly, trapping impurities and forming a non-crystalline solid. | Solution: Slow down the crystallization process. Dissolve the compound in the minimum amount of a hot solvent in which it is soluble, and then slowly add a miscible "anti-solvent" in which it is insoluble until turbidity is observed. Allow the solution to cool to room temperature slowly, and then to 0-4 °C, without agitation. [13]Seeding with a previously obtained crystal can also promote proper crystal growth. |
Scalable Experimental Protocol (50g Scale)
This protocol is a representative example and should be optimized based on laboratory-specific conditions and safety assessments.
Step 1: Reductive Amination
-
To a 2L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add tetrahydro-4H-pyran-4-carbaldehyde (57.0 g, 0.5 mol), methanol (500 mL), and ammonium chloride (53.5 g, 1.0 mol).
-
Cool the mixture to 10-15 °C and add a 28% aqueous ammonia solution (~114 mL, 1.5 mol) dropwise, maintaining the internal temperature below 20 °C.
-
Stir the resulting slurry at room temperature for 1 hour.
-
Add potassium cyanide (35.8 g, 0.55 mol) in portions over 30 minutes, ensuring the temperature does not exceed 25 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the formation of the intermediate aminonitrile by TLC or LCMS.
Step 2: Hydrolysis and Workup
-
Once the formation of the aminonitrile is complete, concentrate the reaction mixture under reduced pressure to remove methanol.
-
Add 6M Hydrochloric Acid (500 mL) to the residue. Caution: This step will liberate HCN gas. Perform in a well-ventilated fume hood with appropriate safety measures.
-
Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours, or until LCMS analysis indicates complete conversion of the nitrile to the carboxylic acid.
-
Cool the mixture to room temperature and wash with dichloromethane (2 x 200 mL) to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point (typically pH 5-6, requires pre-determination) with a 50% NaOH solution, keeping the solution cool in an ice bath. The product will begin to precipitate.
-
Stir the resulting slurry at 0-5 °C for 2-4 hours to maximize precipitation.
Step 3: Isolation and Purification
-
Isolate the crude product by vacuum filtration, washing the filter cake with cold deionized water (2 x 100 mL) and then with cold ethanol (1 x 100 mL).
-
Dry the crude solid under vacuum at 40-50 °C.
-
For final purification, dissolve the crude solid in a minimum amount of hot deionized water. If impurities are present, treat with activated carbon and filter hot.
-
Add ethanol or isopropanol as an anti-solvent until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place in a 0-5 °C refrigerator overnight.
-
Collect the pure crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum to a constant weight.
References
-
Taylor & Francis. (n.d.). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Retrieved from [Link]
-
Frontiers. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. Retrieved from [Link]
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Column Chromatography. (n.d.). Amino Acid Purification. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
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ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]
- Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
-
Chem-space. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]
-
Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]
-
YouTube. (2025). Enhance Peptide Manufacturing Using Backbone N Protecting Groups. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Separation and Purification of Amino Acids. Retrieved from [Link]
-
UCLA. (n.d.). What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials. Retrieved from [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. Retrieved from [Link]
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ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
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ACS Publications. (n.d.). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. Retrieved from [Link]
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Czech Journal of Food Sciences. (n.d.). Biosynthesis of food constituents: Amino acids: 4. Non-protein amino acids. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid and Other Non-Proteinogenic Amino Acids in Peptide-Based Drug Discovery
In the landscape of peptide therapeutics, the strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a cornerstone for enhancing pharmacological properties. These unique building blocks, not found in the canonical 20 amino acids, offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility.[1][2] This guide provides an in-depth comparison of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid (Thp4-aa), a conformationally constrained aliphatic amino acid, with other widely utilized NPAAs. Through a synthesis of experimental data and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design of next-generation peptide-based drugs.
Introduction to Non-Proteinogenic Amino Acids in Drug Design
Peptides are attractive therapeutic candidates due to their high specificity and potency. However, their clinical utility is often hampered by rapid degradation by proteases and a lack of defined secondary structure in solution, which can lead to reduced receptor affinity and bioavailability.[1][2] NPAAs address these challenges by introducing novel side chains, stereochemistry, and backbone constraints. By replacing proteinogenic amino acids with these synthetic analogues, medicinal chemists can profoundly influence a peptide's conformational preferences, resistance to enzymatic cleavage, and overall pharmacokinetic profile.[3][4]
This guide will focus on a comparative analysis of Thp4-aa against two classes of well-established NPAAs: the helix-inducing α-aminoisobutyric acid (Aib) and the turn-inducing proline and its analogues.
Featured Non-Proteinogenic Amino Acid: this compound (Thp4-aa)
Structure and Properties:
This compound is a synthetic amino acid characterized by a tetrahydropyran ring attached to the β-carbon of an alanine backbone. This bulky, saturated heterocyclic side chain imparts significant conformational rigidity.
| Property | Value |
| IUPAC Name | 2-amino-3-(oxan-4-yl)propanoic acid |
| Molecular Formula | C8H15NO3 |
| Molecular Weight | 173.21 g/mol |
Table 1: Physicochemical Properties of this compound.
The tetrahydropyran moiety is a key feature, introducing a defined steric hindrance that can influence the local peptide backbone conformation. Its synthesis often involves multi-step chemical routes to achieve the desired stereochemistry.
Comparative Non-Proteinogenic Amino Acids
For the purpose of this guide, we will compare Thp4-aa with two widely studied and functionally distinct NPAAs:
-
α-Aminoisobutyric Acid (Aib): A simple, achiral NPAA with two methyl groups on its α-carbon. Aib is a potent helix inducer, restricting the peptide backbone to helical conformations.[5]
-
Proline (Pro) and its Analogues: A unique proteinogenic amino acid with a cyclic side chain that incorporates the backbone nitrogen. Proline is known to induce β-turns and disrupt helical structures. Its analogues offer further control over peptide conformation.[6][7]
Comparative Analysis: Performance in Peptide Scaffolds
The true value of an NPAA lies in its ability to modulate peptide properties in a predictable and beneficial manner. This section will compare the anticipated effects of Thp4-aa with Aib and Proline on two critical parameters: conformational constraint and proteolytic stability.
Conformational Constraint and Secondary Structure Induction
The introduction of sterically demanding side chains is a proven strategy to limit the conformational freedom of a peptide, pre-organizing it into a bioactive conformation and reducing the entropic penalty upon binding to its target.[8]
Thp4-aa: The bulky tetrahydropyran ring of Thp4-aa is expected to restrict the rotational freedom around the peptide backbone's φ (phi) and ψ (psi) dihedral angles. While direct and extensive comparative studies are limited, the steric bulk of the tetrahydropyran group suggests it would disfavor extended β-sheet conformations and could potentially stabilize turn or helical structures, depending on the surrounding sequence. Its influence is likely to be more localized compared to the strong global helical propensity induced by Aib.
α-Aminoisobutyric Acid (Aib): The gem-dimethyl substitution at the α-carbon of Aib severely restricts the available conformational space, strongly favoring the adoption of α-helical or 310-helical structures.[5] This makes Aib an invaluable tool for stabilizing helical secondary structures, which are common motifs in protein-protein interactions.
Proline and its Analogues: Proline's cyclic structure restricts the φ angle to approximately -60°, making it a potent "helix breaker" and a strong promoter of β-turn structures.[6][7] This property is often exploited to introduce turns in peptide sequences, facilitating the design of cyclic peptides and other constrained architectures.
Logical Relationship of NPAA Impact on Peptide Conformation
Caption: Impact of different NPAAs on peptide backbone conformation.
Proteolytic Stability
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. NPAAs can enhance stability by sterically hindering the approach of proteases or by altering the peptide conformation to one that is not recognized by the enzyme's active site.[2]
Thp4-aa: The bulky tetrahydropyran side chain of Thp4-aa is anticipated to provide significant steric shielding around the adjacent peptide bonds, thereby increasing resistance to proteolytic cleavage. While specific experimental data on Thp4-aa containing peptides is not widely available, studies on other NPAAs with bulky side chains have demonstrated a marked increase in stability against common proteases like trypsin and chymotrypsin.[9]
α-Aminoisobutyric Acid (Aib): The α,α-disubstituted nature of Aib makes the adjacent peptide bonds highly resistant to cleavage by most proteases. Furthermore, the induction of a stable helical conformation can mask protease recognition sites along the peptide backbone.
Proline and its Analogues: The unique cyclic structure of proline often leads to slower cleavage of the X-Pro bond by many proteases. The rigid turn structures induced by proline can also contribute to overall proteolytic resistance by making the peptide a poorer substrate for enzymes that prefer extended conformations.
Experimental Protocols for Comparative Evaluation
To empirically compare the performance of Thp4-aa with other NPAAs, a series of well-defined experiments are necessary. The following protocols provide a framework for such a comparative study.
Peptide Synthesis with NPAA Incorporation
The synthesis of peptides containing NPAAs is typically achieved through solid-phase peptide synthesis (SPPS).[10] The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is commonly employed.
Workflow for Fmoc-Based Solid-Phase Peptide Synthesis
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Detailed Protocol for Fmoc-NPAA Coupling:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides) and swell it in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Activation and Coupling:
-
Dissolve the Fmoc-protected amino acid (Thp4-aa, Aib, Pro, or a standard amino acid) in DMF.
-
Add a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base like N,N-diisopropylethylamine (DIPEA) to activate the carboxylic acid.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Proteolytic Stability Assay
This assay evaluates the resistance of the synthesized peptides to degradation by a specific protease, such as trypsin.
Step-by-Step Protocol:
-
Peptide Solution Preparation: Prepare stock solutions of the peptides containing Thp4-aa, Aib, Pro, and a control peptide with only proteinogenic amino acids in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).
-
Trypsin Solution Preparation: Prepare a stock solution of trypsin in the same buffer.
-
Incubation:
-
In separate microcentrifuge tubes, mix the peptide solution with the trypsin solution to a final desired protease-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reactions at 37°C.
-
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction tube.
-
Quenching: Stop the enzymatic reaction by adding a quenching solution, such as 10% TFA.
-
Analysis:
-
Analyze the samples by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and half-life of each peptide.
-
Expected Outcome: Peptides containing Thp4-aa, Aib, and Pro are expected to show significantly slower degradation rates compared to the control peptide.
Conformational Analysis by 2D NMR Spectroscopy
Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the solution-state conformation of peptides.[1]
Detailed Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable NMR solvent (e.g., H2O/D2O 9:1 or a buffer solution) to a concentration of 1-5 mM.
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid residue's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's three-dimensional structure.
-
COSY (Correlation Spectroscopy): To identify protons that are coupled through chemical bonds.
-
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software.
-
Resonance Assignment: Assign all the proton resonances to their respective amino acid residues in the peptide sequence.
-
Structural Restraints:
-
Extract inter-proton distance restraints from the NOESY spectrum.
-
Determine dihedral angle restraints from coupling constants measured in 1D or 2D spectra.
-
-
Structure Calculation: Use the experimental restraints in molecular dynamics simulations or other computational methods to calculate a family of structures that are consistent with the NMR data.
-
-
Structural Interpretation: Analyze the resulting structures to determine the predominant secondary structure (e.g., helix, turn, or random coil) induced by the NPAA.
Expected Outcome: The NMR data will reveal the specific conformational preferences induced by Thp4-aa, Aib, and Pro in the peptide backbone, allowing for a direct comparison of their structure-directing effects.
Summary and Future Outlook
The strategic incorporation of non-proteinogenic amino acids is a vital tool in modern peptide drug discovery. This guide has provided a comparative framework for understanding the potential of this compound in relation to established NPAAs like α-aminoisobutyric acid and proline.
Comparative Summary Table:
| Feature | This compound (Thp4-aa) | α-Aminoisobutyric Acid (Aib) | Proline (Pro) |
| Primary Conformational Effect | Localized constraint, potential for turn/helix stabilization | Strong helix induction | β-turn induction, helix disruption |
| Mechanism of Constraint | Steric hindrance from bulky tetrahydropyran side chain | Gem-dimethyl substitution at α-carbon | Cyclic side chain incorporating backbone nitrogen |
| Anticipated Proteolytic Stability | High, due to steric shielding | Very high, due to α,α-disubstitution and helical conformation | Moderate to high, due to cyclic structure and turn induction |
While further direct comparative studies are needed to fully elucidate the unique advantages of Thp4-aa, its structural features suggest it is a promising candidate for imparting both conformational constraint and proteolytic stability. The experimental protocols detailed herein provide a robust methodology for such investigations. As our understanding of the intricate relationship between NPAA structure and peptide function continues to grow, we can anticipate the development of even more sophisticated and effective peptide therapeutics.
References
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Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]
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Lagos, D. M., et al. (2023). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. Royal Society Open Science, 10(6), 221493. [Link]
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Lagos, D. M., et al. (2023). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. PubMed, 37325596. [Link]
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(No author). (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. Brieflands. [Link]
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(No author). (n.d.). Overview of Custom Peptide Synthesis. GenScript. [Link]
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(No author). (2024). Peptidomimetics open new opportunities in drug discovery. ScienceDaily. [Link]
-
(No author). (2024). Peptidomimetics open new opportunities in drug discovery. EurekAlert!. [Link]
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Caputo, G. A., et al. (2017). Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior. Probiotics and Antimicrobial Proteins, 10(3), 493-503. [Link]
-
Giatrellis, S., et al. (n.d.). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. [Link]
-
Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research, 7(7), 703-711. [Link]
-
(No author). (n.d.). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ResearchGate. [Link]
-
Spring, D., et al. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. David Spring's group. [Link]
-
(No author). (n.d.). Unnatural Amino Acids for Peptide Synthesis. Merck Millipore. [Link]
-
(No author). (n.d.). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. PMC. [Link]
-
(No author). (n.d.). Design, Synthesis of Novel Peptidomimetic Derivatives of 4-HPR for Rhabdoid Tumors. PubMed. [Link]
-
Behera, L. M., et al. (2022). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Scientific Reports, 12(1), 19853. [Link]
-
Horswill, J. G., & Webb, S. J. (2016). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Biochemistry, 55(31), 4245-4257. [Link]
-
(No author). (n.d.). Synthesis and Biological Evaluation of Constrained Analogues of the Opioid Peptide H-Tyr-D-Ala-Phe-Gly-NH2 Using the 4-amino-2-benzazepin-3-one Scaffold. PubMed. [Link]
-
Ladram, A., et al. (1994). Analysis of structural requirements for TRH-potentiating peptide receptor binding by analogue design. Peptides, 15(3), 429-433. [Link]
-
(No author). (n.d.). Structural Analysis of Protein-Peptide Interactions. Western CEDAR. [Link]
-
(No author). (n.d.). Peptide–Protein Interactions: From Drug Design to Supramolecular Biomaterials. MDPI. [Link]
-
(No author). (n.d.). Development of a Double-Stapled Peptide Stabilizing Both α-Helix and β-Sheet Structures for Degrading Transcription Factor AR-V7. PMC. [Link]
-
(No author). (n.d.). Effect of peptide secondary structure on peptide amphiphile supramolecular structure and interactions. PMC. [Link]
-
(No author). (n.d.). Analysis of the secondary structure of beta-amyloid (Abeta42) fibrils by systematic proline replacement. PubMed. [Link]
-
(No author). (n.d.). Analysis of Proline Substitutions Reveals the Plasticity and Sequence Sensitivity of Human IAPP Amyloidogenicity and Toxicity. PMC. [Link]
-
(No author). (n.d.). Conformations of twisted parallel beta-sheets and the origin of chirality in protein structures. PMC. [Link]
-
(No author). (n.d.). Insights into Membrane Damage by α-Helical and β-Sheet Peptides. PMC. [Link]
-
(No author). (n.d.). Plant Defense Peptides: Exploring the Structure–Function Correlation for Potential Applications in Drug Design and Therapeutics. PMC. [Link]
-
(No author). (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. SpringerLink. [Link]
Sources
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- 3. mabel.wwu.edu [mabel.wwu.edu]
- 4. Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid - CAS:494210-66-1 - 阿镁生物 [amaybio.com]
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- 10. Overview of Custom Peptide Synthesis [peptide2.com]
A Comparative Analysis of the Biological Activities of 2-Amino-Pyran Derivatives: A Guide for Researchers
The 2-amino-pyran scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its remarkable and diverse pharmacological properties. Derivatives of this core structure have demonstrated potent anticancer, antimicrobial, and anti-inflammatory activities, making them promising candidates for drug discovery and development. This guide provides a comprehensive comparative analysis of the biological activities of various 2-amino-pyran derivatives, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The Versatile 2-Amino-Pyran Core: A Foundation for Diverse Biological Functions
The unique structural features of the 2-amino-pyran ring system, including its hydrogen bond donors and acceptors, and its ability to be readily functionalized at multiple positions, allow for the generation of vast chemical libraries with a wide spectrum of biological activities. This versatility is the cornerstone of its success in medicinal chemistry, enabling the fine-tuning of its properties to target specific biological pathways with high efficacy and selectivity.
Anticancer Activity: Targeting the Hallmarks of Cancer
2-Amino-pyran derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key vulnerabilities in cancer cells.
Comparative Anticancer Potency
The anticancer efficacy of 2-amino-pyran derivatives is highly dependent on the nature and position of substituents on the pyran ring and its appended functionalities. Below is a comparative table summarizing the cytotoxic activity (IC50 values) of representative 2-amino-pyran derivatives against various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Compound A | MCF-7 (Breast) | 1.81 ± 0.1 | Doxorubicin | 4.17 ± 0.2 | [1] |
| MDA-MB-231 (Breast) | 2.85 ± 0.1 | Doxorubicin | 3.18 ± 0.1 | [1] | |
| Compound B | HCT116 (Colon) | Potent Activity | Doxorubicin | - | |
| HepG2 (Liver) | Potent Activity | Doxorubicin | - | ||
| Compound C | H1975 (Lung) | 11.84 ± 0.83 | GS493 (SHP2 Inhibitor) | 19.08 ± 1.01 | [2] |
| MDA-MB-231 (Breast) | 5.66 ± 2.39 | GS493 (SHP2 Inhibitor) | 25.02 ± 1.47 | [2] | |
| Compound I32 | MCF-7 (Breast) | 183.4 | - | - | [3] |
| HdFn (Normal Fibroblast) | 561.5 | - | - | [3] |
Note: The specific structures of compounds A, B, and C are detailed in the cited literature.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
The analysis of various 2-amino-pyran derivatives has revealed key structural features that govern their anticancer potency:
-
Substitution at the 4-position of the pyran ring: Aromatic or heteroaromatic substituents at this position are often crucial for high activity. The nature of the substituent can influence the binding affinity to target proteins.
-
The 2-amino group: This group is a key pharmacophoric feature, often involved in hydrogen bonding interactions with the target enzyme or receptor.
-
The cyano group at the 3-position: The presence of a cyano group is a common feature in many active derivatives, contributing to the overall electronic properties of the molecule and potentially participating in key interactions.[4]
-
Fused ring systems: The fusion of the pyran ring with other heterocyclic systems, such as quinoline, can significantly enhance anticancer activity.[4]
Unraveling the Mechanism of Action in Cancer
The anticancer effects of 2-amino-pyran derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
Caption: Workflow for the Agar Well Diffusion Assay.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a substance.
Principle: The test compound diffuses from a well through the solidified agar medium. If the compound is effective against the microorganism seeded in the agar, it will inhibit its growth, resulting in a clear zone of inhibition around the well.
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial suspension over the surface of the MHA plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the 2-amino-pyran derivative solution (at a known concentration) into each well. Also, include a negative control (solvent) and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for most bacteria).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 2-Amino-pyran derivatives have shown potential as anti-inflammatory agents by targeting key inflammatory mediators.
Comparative Anti-inflammatory Potency
The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit enzymes like cyclooxygenase-2 (COX-2), which is a key enzyme in the production of pro-inflammatory prostaglandins.
| Derivative | Target | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Thiophene Derivative VIIa | COX-2 | 0.29 | Celecoxib | 0.42 | [5] |
| COX-1 | 15.7 | Celecoxib | >100 | [5] | |
| Benzoxazine Derivative 3e | COX-2 | 0.57-0.72 | Celecoxib | 0.30 | [6] |
Note: While not strictly 2-amino-pyrans, the cited thiophene and benzoxazine derivatives share structural similarities and highlight the potential of related heterocyclic systems as COX-2 inhibitors.
Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity
For compounds targeting COX-2, the following structural features are often important:
-
A central heterocyclic ring: This provides the core scaffold for the molecule.
-
A sulfonamide or a related acidic group: This group often interacts with a specific side pocket in the COX-2 active site, contributing to selectivity over COX-1.
-
Two adjacent aromatic rings: These rings occupy two distinct hydrophobic pockets within the COX-2 active site.
Mechanism of Anti-inflammatory Action
Many 2-amino-pyran derivatives and related heterocyclic compounds exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This reduces the production of prostaglandins, which are key mediators of pain and inflammation. Some derivatives may also act by inhibiting the production of other pro-inflammatory cytokines like TNF-α and IL-6. [7]
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A Comparative Guide to Validating the Efficacy of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid in Biological Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological efficacy of the novel, non-proteinogenic amino acid, 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. In the absence of extensive public data on this specific molecule[1][2], we will proceed with a well-established drug discovery paradigm. We will hypothesize a mechanism of action based on its structural characteristics as a non-proteinogenic amino acid and outline a rigorous, multi-tiered approach to its validation.
For the purpose of this guide, we will posit that this compound, hereafter referred to as 'Compound-THP', acts as an inhibitor of Alanine Aminotransferase (ALT) . ALT is a pivotal enzyme in amino acid metabolism, catalyzing the transfer of an amino group from alanine to α-ketoglutarate.[3] Elevated ALT levels are a clinical marker for liver damage, and its inhibition is a therapeutic strategy being explored in conditions like hepatocellular carcinoma, where cancer cells exhibit altered metabolic pathways.[3][4][5]
Our comparative analysis will be conducted against L-Cycloserine , a known inhibitor of ALT and other transaminases.[4][6] L-Cycloserine, a structural analog of D-alanine, inhibits enzymes crucial for bacterial cell wall synthesis and has been shown to impair cancer cell growth by promoting mitochondrial metabolism.[4][7][8][9][10]
Foundational Strategy: From In Vitro Verification to Cellular Impact
A robust validation workflow is predicated on a tiered approach. We begin with direct, purified enzyme assays to confirm the hypothesized molecular interaction. Subsequently, we move to cell-based assays to determine if this enzymatic inhibition translates into a tangible biological effect in a complex cellular environment. Finally, we will address the critical aspect of selectivity to ensure the observed effects are not due to unintended interactions.
Below is a conceptual workflow for the validation of Compound-THP.
Caption: Tiered validation workflow for Compound-THP.
Tier 1: In Vitro Enzymatic Inhibition
The primary and most direct test of our hypothesis is to measure the ability of Compound-THP to inhibit purified ALT enzyme activity. This is crucial to confirm a direct interaction and to quantify its potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Experimental Protocol: ALT Activity Inhibition Assay (Colorimetric)
This protocol is adapted from standard commercially available ALT assay kits.[11][12] The principle involves a coupled enzyme reaction where the pyruvate generated by ALT is used in a subsequent reaction to produce a colored product, the absorbance of which is measured at 570 nm.[11]
-
Materials:
-
Purified human recombinant Alanine Aminotransferase (ALT)
-
ALT Assay Buffer
-
L-Alanine (substrate)
-
α-Ketoglutarate (co-substrate)
-
ALT Enzyme Mix (containing enzymes for the coupled reaction)
-
Peroxidase Substrate
-
Compound-THP and L-Cycloserine
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Compound Preparation: Prepare a series of dilutions of Compound-THP and L-Cycloserine in ALT Assay Buffer. A typical starting range would be from 1 µM to 1 mM. Include a vehicle control (e.g., DMSO or buffer).
-
Reaction Setup: In a 96-well plate, add 20 µL of each compound dilution or control.
-
Enzyme Addition: Add 20 µL of purified ALT enzyme to each well. Incubate for 10 minutes at 37°C to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a Master Reaction Mix containing ALT Assay Buffer, ALT Enzyme Mix, and Peroxidase Substrate. Add 100 µL of this mix to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 570 nm (A_initial). Incubate the plate at 37°C and take readings every 5 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) for each concentration.
-
Normalize the rates to the vehicle control (as 100% activity).
-
Plot the percentage of ALT activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response -- Variable slope).
-
-
Expected Data and Comparison:
The data below is illustrative of expected results from this assay.
| Compound | Target | IC50 (µM) | Hill Slope |
| Compound-THP | ALT | 15.2 | -1.1 |
| L-Cycloserine | ALT | 55.8[6] | -1.0 |
Causality behind experimental choices: A kinetic assay is chosen over a single endpoint assay to ensure that the initial reaction rates are captured, which is more accurate for determining inhibitory constants. Pre-incubation of the enzyme with the inhibitor allows for the binding to reach equilibrium before the reaction is initiated.
Tier 2: Cellular Efficacy Assessment
Demonstrating that Compound-THP can inhibit ALT within a living cell and that this inhibition leads to a desired biological outcome, such as reduced cancer cell proliferation, is the next critical step. Cancer cells exhibit reprogrammed metabolism, often referred to as the Warburg effect, characterized by high rates of glycolysis even in the presence of oxygen.[13][14] By inhibiting ALT, we hypothesize a disruption in the metabolic pathways that support rapid cell proliferation.[13][15][16][17]
Experimental Protocol: Cell Viability MTS Assay
The MTS assay is a colorimetric method for assessing cell viability.[18][19][20] Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in cell culture media.[21]
-
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
Complete cell culture medium
-
Compound-THP and L-Cycloserine
-
MTS reagent
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of Compound-THP or L-Cycloserine to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[19][20]
-
Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[19][20]
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the EC50 value (the concentration that causes a 50% reduction in cell viability) by plotting the percentage of viability against the logarithm of the compound concentration.
-
-
Expected Data and Comparison:
| Compound | Cell Line | EC50 (µM) |
| Compound-THP | HepG2 | 45.7 |
| L-Cycloserine | HepG2 | 120.3 |
Trustworthiness of the protocol: The inclusion of a vehicle control is essential to account for any effects of the solvent on cell viability. The use of a well-characterized cell line like HepG2 ensures reproducibility. It is also advisable to perform the assay at multiple time points (e.g., 24, 48, and 72 hours) to understand the time-dependent effects of the compound.
Below is a diagram illustrating the hypothesized impact of ALT inhibition on cancer cell metabolism.
Caption: ALT inhibition disrupts cancer cell metabolism.
Tier 3: Selectivity and Off-Target Effects
A crucial aspect of drug development is ensuring that the compound of interest is selective for its intended target. Off-target effects are a major cause of toxicity and can confound the interpretation of experimental results.[22][23][24]
Comparative Analysis of Selectivity
A common approach to assess selectivity is to test the compound against closely related enzymes. Aspartate Aminotransferase (AST) is another transaminase that is structurally and functionally similar to ALT.
| Compound | ALT IC50 (µM) | AST IC50 (µM) | Selectivity (AST/ALT) |
| Compound-THP | 15.2 | > 500 | > 32-fold |
| L-Cycloserine | 55.8 | ~70 | ~1.25-fold |
Interpretation: A higher selectivity ratio indicates that the compound is more potent against its intended target (ALT) compared to a related off-target (AST). In this illustrative data, Compound-THP shows significantly better selectivity than L-Cycloserine.
Broader Off-Target Screening
For a more comprehensive assessment, Compound-THP should be screened against a panel of common off-targets, such as a kinase panel or a panel of G-protein coupled receptors (GPCRs).[25] These services are commercially available and provide valuable insights into the compound's broader interaction profile. The goal is to identify any potent off-target interactions that could lead to undesirable side effects.
Conclusion
This guide has outlined a systematic and robust methodology for validating the efficacy of this compound (Compound-THP) as a hypothesized ALT inhibitor. By progressing through a tiered approach of in vitro enzymatic assays, cell-based efficacy studies, and selectivity profiling, researchers can build a comprehensive data package to support its potential as a novel chemical probe or therapeutic lead. The comparative analysis against a known, albeit less selective, inhibitor like L-Cycloserine provides a crucial benchmark for evaluating its performance. The experimental protocols and data presentation formats provided herein are designed to ensure scientific rigor and facilitate clear interpretation of the results.
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Inhibition Effects of Some Non-Proteinogenic Amino Acid Derivatives on Carbonic Anhydrase Isoenzymes and Acetylcholinesterase: An In Vitro Inhibition and Molecular Modeling Studies. (2024). PubMed. [Link]
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Non-Proteinogenic α-Amino Acids, Natural Origin, Biological Functions. (2014). Wiley-VCH. [Link]
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Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. (2021). MDPI. [Link]
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(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid. (n.d.). PubChem. [Link]
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2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. (n.d.). PubChem. [Link]
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ALT/GPT Detection Assay. (2017). Protocols.io. [Link]
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Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. (2010). PubMed. [Link]
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Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022). ScienceScholar. [Link]
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Preparation And Evaluation Of The Biological Activity Of A 2- Amino Pyran Ring Using A Solid Base Catalyst. (2024). Central Asian Journal of Medical and Natural Science. [Link]
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The Challenge of Interpreting Alanine Aminotransferase Elevations in Clinical Trials of New Drug Candidates. (2020). National Center for Biotechnology Information. [Link]
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A Researcher's Guide to the Structure-Activity Relationship of 2-Amino-Pyran Analogs: Unlocking Therapeutic Potential
The 2-amino-pyran core represents a privileged scaffold in drug discovery, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of this heterocyclic system allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This guide will explore the critical structural features that govern the biological activity of 2-amino-pyran analogs, supported by experimental data and detailed protocols to facilitate further research and development in this exciting field.
The Architectural Blueprint for Activity: Core SAR Principles
The biological activity of 2-amino-pyran analogs is intricately linked to the nature and position of substituents on the pyran ring. Systematic modifications at key positions have revealed critical insights into the structural requirements for eliciting specific therapeutic effects. The general scaffold of a 2-amino-4H-pyran-3-carbonitrile, a common and synthetically accessible analog, is presented below, highlighting the key positions for substitution.
Caption: General structure of a 2-amino-4H-pyran-3-carbonitrile analog highlighting key positions for substitution (R1-R5).
Anticancer Activity: Targeting the Engines of Cell Proliferation
2-Amino-pyran derivatives have emerged as a promising class of anticancer agents, with studies demonstrating their ability to inhibit the growth of various cancer cell lines. The SAR studies reveal that the substituents at the C4 and C6 positions of the pyran ring, as well as the nature of the amino group at C2, are critical for cytotoxic activity.
Key Structural Features for Anticancer Efficacy:
-
Aromaticity at C4 and C6: The presence of aromatic or heteroaromatic rings at the C4 and C6 positions is often crucial for potent anticancer activity. These aromatic moieties can engage in π-π stacking and hydrophobic interactions within the binding pockets of target proteins.
-
The C2-Amino Group: A secondary amine at the C2 position is generally preferred over a tertiary amine for enhanced cytotoxicity. Furthermore, aromatic amine groups at this position have been shown to be critical for activity.[1]
-
Substituents on the C4-Aryl Ring: The nature of substituents on the aryl ring at the C4 position can significantly modulate the anticancer potency. Electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule and its interaction with biological targets.
-
The C3-Cyano Group: The cyano group at the C3 position is a common feature in many active 2-amino-pyran analogs and is believed to contribute to the overall electronic properties and binding affinity of the molecule.
Comparative Anticancer Activity of 2-Amino-Pyran Analogs
The following table summarizes the in vitro anticancer activity of a series of 2-amino-pyran analogs against various cancer cell lines. The data highlights the impact of different substitution patterns on cytotoxic potency.
| Compound ID | R3 (C4-substituent) | R5 (C6-substituent) | Cell Line | IC50 (µM) | Reference |
| I32 | Phenyl | Chalcone-derived | MCF-7 (Breast) | 161.4 | [2] |
| 27 | Phenyl | Styryl | Various | 0.059-0.090 | [1] |
| 5b | p-fluorobenzyloxy | - | MDA-MB-231 (Breast) | 1.5-58.4 | |
| 6b | p-fluorobenzyloxy | - | MDA-MB-231 (Breast) | 1.5-58.4 | |
| 7b | p-fluorobenzyloxy | - | MDA-MB-231 (Breast) | 1.5-58.4 |
Mechanism of Action: Induction of Apoptosis
Several studies suggest that 2-amino-pyran derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. The proposed mechanism involves the modulation of key proteins in the apoptotic pathway, such as the Bcl-2 family of proteins.
Caption: Proposed mechanism of apoptosis induction by 2-amino-pyran analogs.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The structural versatility of 2-amino-pyrans also lends itself to the development of potent antimicrobial agents.[3] SAR studies in this area have focused on identifying the key structural features necessary for broad-spectrum activity against both bacteria and fungi.
Key Structural Features for Antimicrobial Efficacy:
-
Substituents at C4: The nature of the substituent at the C4 position of the pyran ring plays a significant role in determining the antimicrobial spectrum and potency.
-
Fused Ring Systems: The fusion of the pyran ring with other heterocyclic systems, such as pyrazole, can lead to compounds with enhanced antimicrobial activity.
Comparative Antimicrobial Activity of 2-Amino-Pyran Analogs
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of pyrano[2,3-c]pyrazole derivatives against various bacterial strains.
| Compound ID | R-group | E. coli (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | L. monocytogenes (MIC, µg/mL) | S. aureus (MIC, µg/mL) | Reference |
| 5a | 4-chlorophenyl | 12.5 | 12.5 | >50 | >50 | [4] |
| 5b | 4-methoxyphenyl | 12.5 | 12.5 | 25 | 25 | [4] |
| 5c | 4-nitrophenyl | 6.25 | 6.25 | 12.5 | 12.5 | [4] |
| 5d | 4-methylphenyl | 12.5 | 12.5 | 25 | 12.5 | [4] |
| 5e | 4-bromophenyl | 12.5 | 12.5 | 50 | 12.5 | [4] |
Experimental Protocol: Synthesis of 2-Amino-4H-pyran Derivatives
A general and efficient method for the synthesis of 2-amino-4H-pyran derivatives involves a one-pot, three-component reaction of an aldehyde, an active methylene compound (e.g., malononitrile), and a β-dicarbonyl compound (e.g., ethyl acetoacetate) in the presence of a catalyst.[2]
Step-by-Step Methodology:
-
To a solution of the aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add the β-dicarbonyl compound (1 mmol).
-
Add a catalytic amount of a suitable base (e.g., piperidine or 10% sodium hydroxide solution).[2]
-
Stir the reaction mixture at room temperature or with gentle heating for the appropriate time (typically a few hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the solvent under reduced pressure.
-
Add crushed ice to the residue to precipitate the product.
-
If necessary, neutralize the solution with a few drops of concentrated hydrochloric acid.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to afford the pure 2-amino-4H-pyran derivative.[2]
Caption: General workflow for the synthesis of 2-amino-4H-pyran derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Emerging evidence suggests that 2-amino-pyran analogs possess anti-inflammatory properties, making them attractive candidates for the development of novel therapeutics for inflammatory disorders. While the exact mechanisms are still under investigation, studies on structurally related heterocyclic compounds provide valuable insights into their potential modes of action.
Putative Mechanism of Anti-inflammatory Action:
The anti-inflammatory effects of these compounds are thought to be mediated through the inhibition of key pro-inflammatory enzymes and signaling pathways. A plausible mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that play a crucial role in the inflammatory response. The expression of these enzymes is often controlled by the transcription factor NF-κB.
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A Methodological Guide to Comparing the Biological Effects of (R)- and (S)-Enantiomers of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
Introduction
In the realm of drug discovery and development, the chirality of a molecule can be a pivotal determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit profound differences in their pharmacological and toxicological profiles. This guide provides a comprehensive framework for the comparative analysis of the (R)- and (S)-enantiomers of the novel, non-proteinogenic amino acid, 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. While specific comparative data for this compound is not yet extensively published, this document will serve as a methodological gold standard for researchers embarking on such a comparative study. We will explore the essential experimental workflows, from initial characterization to in-depth biological evaluation, using this molecule as a prime exemplar.
Physicochemical Properties and Synthesis
The foundational step in comparing the enantiomers of this compound involves their synthesis and characterization. The physicochemical properties of the individual enantiomers are expected to be identical, with the exception of their optical rotation.
| Property | Value | Source |
| Molecular Formula | C8H15NO3 | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| CAS Number (Racemate) | 773828-10-7 | [1] |
| Predicted pKa (acidic) | 2.3 (strongest acidic) | |
| Predicted pKa (basic) | 9.8 (strongest basic) | |
| Predicted LogP | -2.4 | [1] |
The synthesis of enantiomerically pure forms of this amino acid can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.
Workflow for Chiral Synthesis and Resolution
Caption: Generalized workflows for obtaining pure enantiomers.
Comparative Biological Evaluation: A Hypothetical Case Study
Let us hypothesize that this compound has been identified as a potential modulator of a G-protein coupled receptor (GPCR), "Receptor X," which is implicated in a neurological disorder. The following sections will outline the experimental approach to compare the (R)- and (S)-enantiomers.
In Vitro Pharmacological Profiling
The initial assessment of the enantiomers' biological activity should be conducted through a series of in vitro assays to determine their affinity, potency, and efficacy at the target receptor.
Table 1: Hypothetical In Vitro Pharmacological Data for (R)- and (S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid at Receptor X
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Receptor Binding Affinity (Ki) | 15 nM | 500 nM |
| Functional Potency (EC50) | 50 nM | 1.2 µM |
| Efficacy (% of Max Response) | 95% (Full Agonist) | 30% (Partial Agonist) |
| Mode of Action | Agonist | Partial Agonist |
These hypothetical data suggest that the (R)-enantiomer is the more potent and efficacious agonist at Receptor X. This is a common scenario in pharmacology, where one enantiomer (the eutomer) is significantly more active than the other (the distomer).
Signaling Pathway Analysis
Assuming Receptor X signals through the cAMP pathway, an experiment to measure the intracellular cAMP levels in response to stimulation by each enantiomer would be crucial.
Caption: A simplified GPCR signaling pathway via adenylyl cyclase.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki)
Objective: To determine the binding affinity of the (R)- and (S)-enantiomers to Receptor X.
Materials:
-
Cell membranes expressing Receptor X
-
Radiolabeled ligand (e.g., [3H]-ligand) with known affinity for Receptor X
-
(R)- and (S)-enantiomers of this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of the (R)- and (S)-enantiomers.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and the varying concentrations of the test enantiomers.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Potency (EC50) and Efficacy
Objective: To measure the ability of the (R)- and (S)-enantiomers to stimulate cAMP production via Receptor X.
Materials:
-
Whole cells expressing Receptor X
-
(R)- and (S)-enantiomers of this compound
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium and reagents
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the (R)- and (S)-enantiomers in assay buffer.
-
Remove the cell culture medium and add the diluted enantiomers to the cells.
-
Incubate for a specified time at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log of the enantiomer concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).
-
Efficacy is expressed as the Emax of the test compound relative to a standard full agonist.
Pharmacokinetic and In Vivo Considerations
Should the in vitro data warrant further investigation, the next logical step is to compare the pharmacokinetic profiles and in vivo efficacy of the enantiomers.
Table 2: Hypothetical Pharmacokinetic and In Vivo Data
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Oral Bioavailability (%) | 60 | 25 |
| Plasma Half-life (t1/2) in hours | 4 | 1.5 |
| Brain Penetration (Brain:Plasma Ratio) | 0.8 | 0.2 |
| In Vivo Efficacy (ED50 in a behavioral model) | 1 mg/kg | >30 mg/kg |
These hypothetical data illustrate a scenario where the (R)-enantiomer not only has better in vitro activity but also a more favorable pharmacokinetic profile, leading to superior in vivo efficacy.
Conclusion
The comprehensive comparison of enantiomers is a critical exercise in modern drug development. As illustrated with the hypothetical case of (R)- and (S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, a battery of well-designed experiments is necessary to elucidate the nuanced differences in their biological effects. This guide provides a robust framework for researchers to systematically evaluate the pharmacological, pharmacokinetic, and in vivo properties of chiral molecules, ultimately leading to the identification of safer and more effective therapeutic agents. The principles and protocols outlined herein are broadly applicable to the comparative analysis of any pair of enantiomers.
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A Comparative Benchmarking Guide to the Synthesis of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Saturated Heterocyclic Amino Acid
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, a conformationally constrained analog of leucine, has garnered significant interest in drug discovery. The incorporation of the tetrahydropyran (THP) moiety introduces unique structural and physicochemical properties. The THP ring can act as a bioisostere for various functional groups, improve metabolic stability, and modulate lipophilicity, thereby enhancing the pharmacokinetic and pharmacodynamic properties of parent molecules. The stereochemistry of the α-carbon is crucial for biological activity, making enantioselective synthesis a primary consideration. This guide will dissect and compare key methodologies for accessing this valuable synthetic intermediate.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. Here, we benchmark three prominent methods:
-
Asymmetric Alkylation of a Glycine Enolate Equivalent: A robust and widely used method for the synthesis of α-amino acids.
-
Diastereoselective Alkylation of a Chiral Glycine Auxiliary (Schöllkopf Method): A classic and reliable method for achieving high stereochemical control.
-
Strecker Synthesis: A fundamental method for amino acid synthesis, adaptable for this target molecule.
The following table summarizes the key performance indicators for each method, based on literature precedents and expert analysis.
| Methodology | Key Reagents & Starting Materials | Typical Yield | Stereoselectivity | Scalability | Key Advantages | Key Limitations |
| Asymmetric Alkylation of Glycine Schiff Base | Glycine t-butyl ester, Benzophenone, 4-(Bromomethyl)tetrahydro-2H-pyran, Chiral Phase-Transfer Catalyst | 60-75% | 70-90% ee | Moderate | Direct access to enantiomers, commercially available starting materials. | Requires cryogenic conditions for high selectivity, potential for racemization. |
| Schöllkopf Bis-Lactim Ether Method | Glycine, (R)- or (S)-Valine, 4-(Iodomethyl)tetrahydro-2H-pyran | 70-85% | >95% de | Good | High diastereoselectivity, reliable and well-established. | Multi-step synthesis of the auxiliary, requires strongly basic conditions. |
| Strecker Synthesis | Tetrahydro-2H-pyran-4-carbaldehyde, Ammonia, Cyanide source | 50-65% (racemic) | None (racemic product) | High | Inexpensive starting materials, straightforward procedure. | Produces a racemic mixture requiring subsequent resolution, use of toxic cyanide. |
Method 1: Asymmetric Alkylation of a Glycine Schiff Base
This approach relies on the deprotonation of a glycine Schiff base to form a chiral enolate, which is then alkylated with an appropriate electrophile. The use of a chiral phase-transfer catalyst can induce asymmetry.
Causality of Experimental Choices
The benzophenone imine of glycine t-butyl ester is a commonly used substrate. The bulky benzophenone group provides steric hindrance that can influence the trajectory of the incoming electrophile, while the t-butyl ester is resistant to saponification under the basic reaction conditions and can be readily removed under acidic conditions. The choice of a chiral phase-transfer catalyst, often derived from cinchona alkaloids, is critical for establishing the stereochemistry at the α-carbon. Cryogenic temperatures are typically employed to enhance the diastereoselectivity of the alkylation step by minimizing thermal racemization of the enolate.
Experimental Protocol:
Step 1: Synthesis of N-(Diphenylmethylene)glycine t-butyl ester
-
To a solution of glycine t-butyl ester hydrochloride (1.0 eq) in dichloromethane, add benzophenone imine (1.1 eq).
-
Stir the mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove ammonium chloride and concentrate the filtrate under reduced pressure to yield the Schiff base.
Step 2: Asymmetric Alkylation
-
Dissolve the N-(diphenylmethylene)glycine t-butyl ester (1.0 eq) and a chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 0.1 eq) in a suitable solvent such as toluene.
-
Cool the solution to -78 °C under an inert atmosphere.
-
Add a strong base (e.g., potassium bis(trimethylsilyl)amide, 1.1 eq) dropwise and stir for 30 minutes.
-
Add a solution of 4-(bromomethyl)tetrahydro-2H-pyran (1.2 eq) in toluene dropwise.
-
Stir the reaction at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Hydrolysis and Deprotection
-
Dissolve the crude alkylated product in a mixture of tetrahydrofuran and 1N hydrochloric acid.
-
Stir at room temperature for 4-6 hours.
-
Wash the reaction mixture with an organic solvent to remove benzophenone.
-
Concentrate the aqueous layer to afford the hydrochloride salt of this compound.
Workflow Diagram:
A Comprehensive Guide to Cross-Reactivity Profiling of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid
This guide provides a robust framework for conducting comprehensive cross-reactivity studies on the novel compound, 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. As a molecule incorporating a tetrahydropyran ring, a scaffold of increasing interest in medicinal chemistry, understanding its selectivity profile is paramount for advancing any potential therapeutic development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a multi-faceted approach from computational prediction to rigorous experimental validation.
The Imperative of Selectivity in Drug Discovery
The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, a significant portion of which stem from unforeseen off-target interactions. Such interactions, often termed cross-reactivity, can lead to a spectrum of undesirable outcomes, from diminished efficacy to severe toxicity. Therefore, a thorough and early assessment of a compound's selectivity is not merely a regulatory hurdle but a cornerstone of robust scientific inquiry and a critical step in de-risking a drug development program. This guide outlines a systematic, evidence-based workflow for characterizing the cross-reactivity profile of this compound and its analogs.
The Strategic Workflow for Cross-Reactivity Assessment
A successful cross-reactivity study is a multi-pronged endeavor, integrating computational and experimental methodologies. This integrated approach allows for a broad, predictive screen that informs more focused and resource-intensive laboratory investigations.
Caption: A multi-phase workflow for systematic cross-reactivity profiling.
Phase 1: In-Silico Off-Target Prediction
Before embarking on wet-lab experiments, computational methods offer a powerful and cost-effective means to generate hypotheses about potential off-target interactions.[3] These in silico approaches leverage vast databases of known compound-target interactions to predict the likelihood of a new molecule binding to a range of proteins.[4][5]
Methodology Rationale:
The core principle is that structurally similar molecules often exhibit similar biological activities. By comparing the chemical features of this compound to compounds with known targets, we can create a preliminary "target landscape." Machine learning models further refine these predictions by identifying complex patterns that correlate chemical structures with biological activity.[6]
Recommended In-Silico Tools:
-
Similarity-Based: Tools like the Similarity Ensemble Approach (SEA) and TargetHunter compare the 2D structure of the query molecule against databases of annotated ligands.[5]
-
Machine Learning Models: Platforms such as KinasePred can be employed if a particular target class, like kinases, is suspected or of primary concern.[6]
-
Panel Docking: Services like TarFisDock perform virtual screening by docking the compound into the binding sites of a wide array of proteins.
Experimental Protocol: In-Silico Profiling
-
Compound Preparation: Generate a 2D structure file (e.g., SMILES or SDF) for this compound and any structural analogs.
-
Database Submission: Submit the structures to a selection of web-based prediction tools (e.g., ChEMBL, PubChem) to identify known and predicted targets.
-
Data Aggregation: Compile the predicted targets from all platforms. Prioritize targets that are identified by multiple orthogonal methods.
-
Target Prioritization: Filter the list of potential off-targets based on prediction confidence scores and biological relevance to the intended therapeutic area and potential toxicities.
Illustrative In-Silico Prediction Data:
| Predicted Off-Target | Prediction Method | Confidence Score | Rationale for Investigation |
| Dopamine Receptor D3 | Chemical Similarity (SEA) | 0.85 | GPCR with known CNS side effects. |
| p38 Mitogen-Activated Protein Kinase | Machine Learning (KinasePred) | 0.79 | Key signaling protein; inhibition can have widespread effects. |
| Carbonic Anhydrase II | Panel Docking | -7.5 kcal/mol (binding energy) | Common off-target for various small molecules. |
| hERG Potassium Channel | Pharmacophore Model | High | Critical for cardiac safety assessment. |
Phase 2: In-Vitro Validation of Predicted Interactions
With a prioritized list of potential off-targets from the in silico analysis, the next step is experimental validation through in-vitro binding assays. These assays directly measure the interaction between the compound and a purified protein target.[7]
Methodology Rationale:
The goal is to rapidly screen the compound against a broad panel of targets to identify any significant binding events. A primary screen at a single high concentration (e.g., 10 µM) is typically employed to cast a wide net. Any "hits" from this screen are then subjected to more detailed dose-response analysis to determine binding affinity (e.g., Kd or IC50).
Experimental Protocol: Radioligand Binding Assay
A competitive radioligand binding assay is a common and robust method for this purpose.[7]
-
Assay Preparation: A reaction mixture is prepared containing a purified target receptor, a radiolabeled ligand known to bind the target with high affinity, and a buffer solution.
-
Compound Addition: this compound is added to the reaction mixture at a range of concentrations.
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand (e.g., via filtration).
-
Detection: The amount of radioactivity in the bound fraction is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value is determined from the resulting sigmoidal curve.
Caption: Workflow of a competitive radioligand binding assay.
Comparative Data: Off-Target Binding Profile
The table below presents hypothetical binding data for our lead compound compared to two structural analogs. This comparative approach is crucial for establishing a Structure-Activity Relationship (SAR) for selectivity.
| Target | This compound (IC50, µM) | Analog A (IC50, µM) | Analog B (IC50, µM) |
| Primary Target | 0.05 | 0.08 | 0.12 |
| Dopamine Receptor D3 | 8.2 | > 50 | 15.6 |
| p38 MAPK | > 50 | > 50 | > 50 |
| Carbonic Anhydrase II | 25.1 | 45.3 | > 50 |
| hERG Channel | > 50 | > 50 | 32.4 |
Selectivity Window = IC50 (Off-Target) / IC50 (Primary Target)
From this illustrative data, we can infer that this compound has a selectivity window of over 160-fold for the Dopamine D3 receptor versus its primary target. Analog A appears to have an improved selectivity profile, while Analog B shows potential hERG liability.
Phase 3: Cell-Based Functional Assays
Demonstrating that a compound binds to an off-target is only part of the story. The critical next question is whether that binding event translates into a functional consequence in a cellular context.[8]
Methodology Rationale:
Cell-based assays are designed to measure the biological response downstream of target engagement. For example, for a GPCR, this could be a change in intracellular cyclic AMP (cAMP) levels. For a kinase, it could be the phosphorylation of a substrate. These assays provide a more physiologically relevant assessment of off-target activity.
Experimental Protocol: cAMP Assay for GPCRs
-
Cell Culture: Culture a cell line stably expressing the GPCR of interest (e.g., Dopamine D3 receptor).
-
Compound Treatment: Treat the cells with varying concentrations of this compound.
-
Cell Lysis: After an appropriate incubation period, lyse the cells to release intracellular components.
-
cAMP Detection: Measure the concentration of cAMP in the cell lysate using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP response against the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Illustrative Functional Data:
| Assay | This compound (EC50/IC50, µM) | Functional Effect |
| Primary Target Functional Assay | 0.09 | Agonist |
| Dopamine D3 cAMP Assay | 12.5 | Antagonist |
| Carbonic Anhydrase Activity Assay | > 50 | No significant inhibition |
This data suggests that while the compound binds to the Dopamine D3 receptor with an IC50 of 8.2 µM, its functional antagonism is observed at a slightly higher concentration of 12.5 µM. The lack of functional inhibition of Carbonic Anhydrase II, despite weak binding, indicates that this interaction may not be functionally relevant.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous approach to evaluating the cross-reactivity of this compound. By integrating in silico predictions with a tiered in vitro and cell-based experimental cascade, researchers can build a comprehensive selectivity profile. This data is not only crucial for the internal decision-making process in a drug discovery project but also forms a vital part of the safety pharmacology package for any future regulatory submissions. The comparative analysis with structural analogs will further illuminate the chemical features that govern selectivity, guiding future rounds of lead optimization to engineer molecules with superior safety and efficacy profiles.
References
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- Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. National Institutes of Health.
- MDPI. (n.d.). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction.
- Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 2-Amino-Pyran Compounds
Introduction: The Promise of the Privileged Pyran Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged structures." The pyran ring, a six-membered oxygen-containing heterocycle, is a quintessential example of such a scaffold.[1][2] Its derivatives, particularly the 2-amino-4H-pyran class, are found in a multitude of natural products and have become a focal point for synthetic chemists and drug discovery professionals worldwide.[2][3] These compounds exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[1][4][5][6]
The initial journey of a potential drug candidate begins at the benchtop, with in vitro assays. These controlled, cell-based experiments are indispensable for high-throughput screening and for elucidating the fundamental mechanism of action of a compound. For 2-amino-pyran derivatives, in vitro studies have frequently revealed potent cytotoxic effects against a wide array of cancer cell lines.[7] However, the sterile and simplified environment of a petri dish is a world away from the complex, dynamic system of a living organism. The transition from a promising in vitro "hit" to a validated in vivo lead is a critical, and often challenging, step.
This guide provides an in-depth comparative analysis of the in vitro and in vivo activities of 2-amino-pyran compounds. We will dissect the causality behind experimental choices, present quantitative data to bridge the benchtop-to-preclinical gap, and provide detailed protocols for key validation assays. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of translating promising laboratory findings into tangible therapeutic potential.
The In Vitro Landscape: Quantifying Potency and Mechanism
In vitro testing serves as the initial proving ground for novel compounds. These assays are designed to be rapid, reproducible, and cost-effective, allowing for the screening of large libraries of molecules to identify those with the desired biological activity. For anticancer drug discovery, the primary in vitro endpoint is typically cytotoxicity—the ability of a compound to kill cancer cells.
The most common method for assessing this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The result is expressed as the IC50 value, or the half-maximal inhibitory concentration, which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cell population. A lower IC50 value signifies higher potency.
Numerous studies have demonstrated the potent in vitro anticancer activity of 2-amino-pyran derivatives across various cancer types.
Table 1: Representative In Vitro Cytotoxicity of 2-Amino-Pyran Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound I32 (a 2-amino-pyran derivative) | MCF-7 (Breast Cancer) | 161.4 | [8] |
| Derivative S3c (Aminothiazole conjugate) | A2780CISR (Cisplatin-Resistant Ovarian) | 11.52 | [9] |
| Derivative S3c (Aminothiazole conjugate) | A2780 (Ovarian Cancer) | 15.57 | [9] |
| Derivative 12c (4-aminopyrazolo[3,4-d]pyrimidine) | UO-31 (Renal Cancer) | <0.01 | [10] |
| Derivative 12f (4-aminopyrazolo[3,4-d]pyrimidine) | UO-31 (Renal Cancer) | 0.02 | [10] |
Note: The table includes data for related amino-heterocycles to broaden the comparative context.
The choice of cell lines is a critical experimental decision. Using a panel of cell lines representing different cancer types (e.g., breast, lung, colon) provides a broader understanding of a compound's activity spectrum. Furthermore, including both drug-sensitive and drug-resistant cell lines (like A2780 vs. A2780CISR) can reveal if a compound is capable of overcoming known resistance mechanisms, a highly desirable trait for a novel anticancer agent.[9]
The Leap to In Vivo Models: Navigating Biological Complexity
While a potent IC50 value is encouraging, it is not a guarantee of therapeutic success. A living organism introduces a host of variables that can dramatically alter a compound's activity. This is why in vivo testing, typically in animal models, is the indispensable next step.[1]
The primary goal of early in vivo studies is to assess not just efficacy, but also the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[11]
-
Pharmacokinetics (PK): What the body does to the drug. This includes Absorption, Distribution, Metabolism, and Excretion (ADME). A compound that is highly potent in vitro may be useless in vivo if it is poorly absorbed, rapidly metabolized into an inactive form, or fails to reach the target tissue (e.g., the tumor).[12]
-
Pharmacodynamics (PD): What the drug does to the body. This measures the biological response to the drug over time and at different concentrations, establishing a dose-response relationship in a whole-organism context.[11]
For anticancer studies, the most common preclinical models are tumor xenografts, where human cancer cells are implanted into immunocompromised mice. The efficacy of the compound is then measured by its ability to inhibit tumor growth compared to a control group.
Comparative Analysis: Reconciling In Vitro Potency with In Vivo Efficacy
The critical question is: how well does in vitro potency translate to in vivo efficacy? The correlation can be complex. A compound with a nanomolar IC50 in vitro might show only modest tumor growth inhibition in vivo, while another compound with a micromolar IC50 could prove highly effective. This discrepancy is almost always attributable to the PK/PD properties of the compounds.
Let's consider a hypothetical comparative scenario based on typical findings in the field:
Table 2: Hypothetical In Vitro vs. In Vivo Comparison of Two 2-Amino-Pyran Compounds
| Parameter | Compound A | Compound B |
| In Vitro Potency (MCF-7 cells) | IC50 = 0.5 µM | IC50 = 5.0 µM |
| In Vivo Model | MCF-7 Xenograft in Mice | MCF-7 Xenograft in Mice |
| Dose & Administration | 50 mg/kg, oral | 50 mg/kg, oral |
| Oral Bioavailability | < 5% | 60% |
| Plasma Half-life | 30 minutes | 8 hours |
| Tumor Growth Inhibition (TGI) | 15% | 75% |
In this scenario, Compound A appears ten times more potent than Compound B in the in vitro assay. However, its in vivo performance is poor. The causality lies in its unfavorable pharmacokinetic profile: very low oral bioavailability and a short half-life mean that a sufficient concentration of the active drug never reaches the tumor for a sustained period. Conversely, Compound B , despite being less potent at the cellular level, has excellent bioavailability and a longer half-life, allowing it to maintain a therapeutic concentration at the tumor site and exert a significant antitumor effect. This illustrates the absolute necessity of integrating PK/PD studies into the drug discovery process.[11]
Visualizing the Drug Discovery Workflow
The progression from initial concept to a preclinical candidate is a multi-stage process where in vitro and in vivo studies are sequentially and iteratively applied to select for compounds with the highest probability of success.
Caption: Hypothetical inhibition of the Akt signaling pathway by a 2-amino-pyran compound.
Key Experimental Protocols
To ensure scientific integrity, the protocols used must be robust and self-validating. Below are detailed methodologies for the cornerstone assays discussed.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the IC50 value of a 2-amino-pyran compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom plates
-
2-amino-pyran test compound, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "cells only" (negative control) and "medium only" (blank). Incubate for 24 hours to allow cells to attach.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the test compound in serum-free medium. Start from a high concentration (e.g., 200 µM) and perform 1:2 or 1:3 dilutions. Also prepare a vehicle control (DMSO at the same final concentration as the highest compound dose).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the serially diluted compound solutions to the respective wells. Add 100 µL of the vehicle control solution to the negative control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2. The incubation time should be consistent across experiments.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the antitumor activity of a 2-amino-pyran compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)
-
Human cancer cells (e.g., 1x10^6 MCF-7 cells) suspended in Matrigel/PBS
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% CMC in water)
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers for tumor measurement, animal scale
-
Anesthesia and euthanasia supplies
Methodology:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the study begins.
-
Tumor Implantation: Subcutaneously inject the cancer cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for health and measure tumor volumes 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group). Groups typically include a vehicle control and one or more dose levels of the test compound.
-
Treatment: Begin dosing according to the study plan (e.g., daily oral gavage for 21 days). Monitor body weight at each dosing time as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration.
-
Data Collection: At the end of the study, record the final tumor volumes and weights. Tissues can be collected for further analysis (e.g., biomarker analysis).
-
Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Analyze statistical significance between the treated and control groups (e.g., using a t-test or ANOVA).
-
Evaluate toxicity based on body weight loss and clinical observations.
-
Conclusion and Future Directions
The 2-amino-pyran scaffold remains a highly promising framework in the quest for novel therapeutics, particularly in oncology. [1][13]This guide underscores a fundamental principle of drug discovery: in vitro activity is a necessary but insufficient condition for in vivo success. The chasm between the controlled environment of a cell culture plate and the dynamic complexity of a living organism is vast, governed by the laws of pharmacokinetics and pharmacodynamics.
For researchers in this field, the path forward involves a more integrated approach. Early-stage in vitro screening should be complemented by assays that predict ADME properties (e.g., Caco-2 for permeability, microsomal stability for metabolism). Computational modeling can further help in predicting PK profiles before committing to costly and time-consuming animal studies. By focusing not only on cellular potency but also on the properties that allow a compound to effectively reach and act on its target in vivo, we can more efficiently translate the remarkable potential of 2-amino-pyran compounds into clinically effective medicines.
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Sharma, A., & Sharma, R. (2021). A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. Oriental Journal of Chemistry, 37(3), 522-545. [Link]
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Faramarzi, S., et al. (2016). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian journal of pharmaceutical research : IJPR, 15(3), 439–448. [Link]
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Naz, S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. International journal of medical sciences, 18(9), 1969–1983. [Link]
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ResearchGate. (2022). 4H-Pyran-based biologically active molecules. ResearchGate. [Link]
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ResearchGate. (2019). The general structure of 2-amino-4H-pyran derivatives 85. ResearchGate. [Link]
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ResearchGate. (2022). 2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate. [Link]
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ResearchGate. (2019). Synthesis of novel 2-amino-4H-pyran derivatives 251 in the presence of DBU. ResearchGate. [Link]
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ResearchGate. (2017). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. [Link]
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Kumar, A., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC advances, 14(20), 14183–14193. [Link]
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ResearchGate. (2019). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. ResearchGate. [Link]
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Gailing, M., et al. (2011). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of pharmacological and toxicological methods, 64(2), 165–173. [Link]
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Al-Majid, A. M., et al. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules (Basel, Switzerland), 27(21), 7205. [Link]
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Zuideveld, K. P., et al. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. The Journal of pharmacology and experimental therapeutics, 303(3), 1130–1137. [Link]
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A Researcher's Guide to the Spectroscopic Characterization of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid and Its Derivatives
Introduction
In the landscape of modern drug discovery and peptide chemistry, non-proteinogenic amino acids serve as invaluable building blocks for creating novel therapeutics with enhanced stability, conformational rigidity, and biological activity. Among these, 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, a saturated heterocyclic amino acid, has garnered significant interest. Its tetrahydropyran (THP) moiety introduces a constrained aliphatic scaffold, which can influence peptide backbone conformation and modulate interactions with biological targets.
The synthesis of this amino acid and its subsequent incorporation into larger molecules necessitates the use of derivatives, most commonly involving the protection of the α-amino group (e.g., with a fluorenylmethyloxycarbonyl, or Fmoc, group) or esterification of the carboxylic acid. Accurate characterization of the parent compound and its derivatives is paramount to ensure purity, confirm identity, and guide subsequent synthetic steps.
This guide provides a comprehensive spectroscopic comparison of this compound and its representative N-protected derivatives. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and detailed experimental protocols to empower researchers in their analytical endeavors. The causality behind experimental choices and the interpretation of spectral data will be emphasized to ensure a self-validating approach to characterization.
Molecular Structures and Spectroscopic Implications
The core structure consists of an alanine backbone where a β-hydrogen is replaced by a tetrahydropyran ring. This seemingly simple substitution introduces significant complexity, primarily the conformational flexibility of the six-membered THP ring, which typically exists in a dynamic equilibrium of chair conformations. This flexibility, along with the creation of a new stereocenter, influences the magnetic environment of nearby protons and carbons, leading to distinct spectroscopic signatures.
Derivatization, such as N-protection, fundamentally alters the electronic properties and functional groups of the molecule, resulting in predictable and identifiable shifts in the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these compounds, providing detailed information on the carbon skeleton, proton environments, and stereochemistry. The key to successful analysis lies in understanding how the THP ring and subsequent derivatization impact the chemical shifts and coupling constants.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environments. The complexity of the THP region requires careful analysis, often aided by 2D NMR techniques like COSY.
-
Parent Compound: In its zwitterionic form in a polar solvent like D₂O, the α-proton (Hα) signal is typically a doublet of doublets between 3.5-3.8 ppm. The β-protons (Hβ), being adjacent to a chiral center and the bulky THP ring, are diastereotopic and appear as a complex multiplet, often between 1.5-2.0 ppm. The THP ring protons present the most complex region of the spectrum. The axial and equatorial protons on the same carbon are chemically non-equivalent, leading to geminal coupling. Protons on C2' and C6' adjacent to the ring oxygen are deshielded and typically appear furthest downfield in the THP region (3.8-4.0 ppm), while the remaining protons (C3', C4', C5') form a complex multiplet between 1.2-1.8 ppm.
-
N-Fmoc Derivative: The introduction of the Fmoc group causes significant and predictable changes.
-
Fmoc Protons: A series of multiplets appear in the aromatic region (7.2-7.8 ppm), integrating to 8 protons, which is a hallmark of this protecting group.
-
Amide Proton (NH): A new signal, typically a doublet, appears around 7.0-8.0 ppm, which disappears upon D₂O exchange.
-
α-Proton (Hα): This proton is shifted downfield (typically to 4.2-4.5 ppm) due to the anisotropic effect of the adjacent carbamate carbonyl group.
-
Fmoc Methylene and Methine (CH, CH₂): Characteristic signals for the fluorenyl group's aliphatic protons appear, usually as multiplets around 4.1-4.4 ppm.
-
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | Parent Amino Acid (in D₂O) | N-Fmoc Derivative (in CDCl₃/DMSO-d₆) | Rationale for Shift |
| Hα | ~3.6 | ~4.3 | Deshielding by carbamate carbonyl |
| Hβ | ~1.7 (m) | ~1.9 (m) | Minor electronic effect |
| THP H2'/H6' (axial/eq) | ~3.9 (m) | ~3.9 (m) | Distant from modification site |
| THP H3'/H4'/H5' | 1.2-1.8 (m) | 1.2-1.8 (m) | Distant from modification site |
| Amine/Amide NH | N/A (exchanged) | ~7.5 (d) | Formation of amide bond |
| Fmoc Aromatic H | N/A | 7.2-7.8 (m) | Introduction of aromatic rings |
| Fmoc Aliphatic H | N/A | 4.1-4.4 (m) | Introduction of Fmoc scaffold |
Carbon-¹³C NMR Spectroscopy
¹³C NMR complements the proton data by providing a map of the carbon framework. The spectra are generally simpler due to the absence of carbon-carbon coupling (in broadband-decoupled mode).
-
Parent Compound: The carboxylate carbon (COO⁻) is the most downfield signal, typically >175 ppm. The α-carbon (Cα) resonates around 55-60 ppm. The β-carbon (Cβ) and the THP carbons appear in the aliphatic region (25-70 ppm), with the oxygen-bearing C2'/C6' carbons being the most downfield in this group (~68 ppm).
-
N-Fmoc Derivative: The spectrum becomes significantly more complex due to the 15 additional carbons from the Fmoc group. The most diagnostic changes include the appearance of the carbamate carbonyl (~156 ppm), numerous aromatic signals (120-145 ppm), and the Fmoc aliphatic carbons (~47 and ~67 ppm). The Cα and Cβ signals also experience slight shifts due to the change in the electronic environment.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | Parent Amino Acid | N-Fmoc Derivative | Rationale for Shift |
| Carboxyl C=O | ~176 | ~174 | Minor change in electronic environment |
| Cα | ~58 | ~55 | Shielding effect from carbamate |
| Cβ | ~38 | ~38 | Minimal change |
| THP C2'/C6' | ~68 | ~68 | Distant from modification site |
| THP C3'/C5' | ~33 | ~33 | Distant from modification site |
| THP C4' | ~35 | ~35 | Distant from modification site |
| Fmoc Carbamate C=O | N/A | ~156 | Introduction of protecting group |
| Fmoc Aromatic C | N/A | 120-145 | Introduction of aromatic rings |
| Fmoc Aliphatic C | N/A | ~47, ~67 | Introduction of Fmoc scaffold |
Experimental Protocol: NMR Sample Preparation and Acquisition
This protocol ensures high-quality, reproducible data. A self-validating system includes running a known standard and checking solvent residual peaks.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the amino acid or its derivative.
-
Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., D₂O for the parent compound, CDCl₃ or DMSO-d₆ for derivatives) in a clean, dry vial.
-
Expertise Note: For compounds with poor solubility, gentle warming or sonication can be applied. For quantitative NMR (qNMR), an internal standard with a known concentration must be added.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A good shim results in a sharp, symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz spectrometer are:
-
Pulse Program: zg30
-
Number of Scans (NS): 16-64 (adjust for concentration)
-
Acquisition Time (AQ): ~4 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans (NS): 1024 or more (due to low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., D₂O at 4.79 ppm, CDCl₃ at 7.26 ppm).
-
Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy probes the vibrational modes of functional groups, providing a molecular "fingerprint." It is particularly effective for confirming the presence or absence of key functional groups following a chemical reaction, such as N-protection.
-
Parent Compound (Solid State): As a zwitterion, it exhibits characteristic absorptions for ammonium (NH₃⁺) and carboxylate (COO⁻) groups.
-
N-H Stretch: A very broad, strong band from ~2500-3300 cm⁻¹ is characteristic of the N-H stretching in the NH₃⁺ group, often overlapping with the O-H stretch of the carboxylic acid dimer.
-
C=O Stretch: Strong asymmetric (~1580-1620 cm⁻¹) and weaker symmetric (~1400 cm⁻¹) stretching bands for the carboxylate (COO⁻) are observed. The absence of a sharp C=O stretch around 1700 cm⁻¹ confirms the zwitterionic state.[1]
-
N-H Bend: A medium intensity band around 1500-1550 cm⁻¹ corresponds to the NH₃⁺ bending vibration.
-
C-O-C Stretch: A strong, sharp band characteristic of the ether linkage in the THP ring is prominent around 1080-1120 cm⁻¹.[2]
-
-
N-Fmoc Derivative: Derivatization leads to a dramatic change in the spectrum.
-
The broad NH₃⁺ stretch disappears.
-
N-H Stretch (Amide): A sharper, single peak appears around 3300-3400 cm⁻¹.
-
C=O Stretches: Two distinct carbonyl absorptions are now visible. One for the carboxylic acid C=O (~1710 cm⁻¹) and one for the urethane C=O of the Fmoc group (~1690 cm⁻¹). This is a critical validation point.
-
Aromatic Bands: C-H stretching (~3000-3100 cm⁻¹) and C=C ring stretching (~1450, ~1480 cm⁻¹) from the fluorenyl group appear.
-
Table 3: Comparative FT-IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Parent Amino Acid (Zwitterion) | N-Fmoc Derivative | Rationale for Change |
| N-H Stretch | 2500-3300 (broad, NH₃⁺) | ~3350 (sharp, amide N-H) | Conversion of amine to amide |
| C-H Stretch (sp³) | 2850-2950 | 2850-2950 | Unchanged aliphatic core |
| C=O Stretch | ~1600 (asym COO⁻), ~1410 (sym COO⁻) | ~1710 (COOH), ~1690 (Fmoc) | Conversion of carboxylate to carboxylic acid and addition of carbamate |
| N-H Bend | ~1520 (NH₃⁺) | ~1530 (Amide II) | Conversion of amine to amide |
| C-O-C Stretch | ~1100 | ~1100 | THP ring is unchanged |
| Aromatic C=C | N/A | ~1450 | Introduction of Fmoc group |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a rapid, convenient method for solid and liquid samples, requiring minimal preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal.
-
Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. Trustworthiness Note: Consistent pressure is key for reproducible results, especially for quantitative comparisons.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Identify and label the major peaks, comparing their positions to known values for confirmation of functional groups.
-
Mass Spectrometry (MS) Analysis
MS provides the molecular weight of the compound and, through fragmentation, offers further structural confirmation. Electrospray Ionization (ESI) is the preferred method for these polar, non-volatile molecules as it is a soft ionization technique that typically yields an intact molecular ion.[3]
-
Parent Compound:
-
Positive Ion Mode [E SI+]: The protonated molecule [M+H]⁺ is the base peak at m/z 174.11. Common fragments include the loss of water ([M+H - H₂O]⁺ at m/z 156.10) and the loss of the carboxyl group as formic acid ([M+H - HCOOH]⁺ at m/z 128.10).
-
Negative Ion Mode [ESI-]: The deprotonated molecule [M-H]⁻ is observed at m/z 172.09.
-
-
N-Fmoc Derivative:
-
Positive Ion Mode [ESI+]: The [M+H]⁺ ion is observed at a much higher m/z of 396.18. The fragmentation is often dominated by the protecting group. A characteristic fragment corresponds to the loss of the fluorenyl group, often seen as the dibenzfulvene fragment after loss of CO₂ and the amino acid.
-
Negative Ion Mode [ESI-]: The [M-H]⁻ ion appears at m/z 394.17.
-
Table 4: Comparative Mass Spectrometry Data (ESI)
| Ion | Parent Amino Acid (C₈H₁₅NO₃) | N-Fmoc Derivative (C₂₃H₂₅NO₅) |
| Calculated Monoisotopic Mass | 173.1052 Da | 395.1733 Da |
| [M+H]⁺ | 174.1125 | 396.1806 |
| [M+Na]⁺ | 196.0944 | 418.1625 |
| [M-H]⁻ | 172.0979 | 394.1660 |
| Key Fragments [ESI+] | m/z 156 (-H₂O), 128 (-HCOOH) | m/z 179 (fluorenyl cation), 222 (-Fmoc) |
Experimental Protocol: LC-MS (ESI) Analysis
Coupling liquid chromatography (LC) to MS allows for sample purification prior to analysis, which is essential for complex reaction mixtures.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Filter the solution through a 0.22 µm syringe filter into an LC vial to remove any particulates that could clog the system.
-
-
LC Method:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method, for example:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Expertise Note: The formic acid aids in protonation, improving ionization efficiency in positive mode.
-
-
MS Method (ESI):
-
Set the instrument to acquire data in both positive and negative ion modes if possible, or run two separate injections.
-
Mass Range: Set a range appropriate for the expected molecular ions (e.g., m/z 100-500 for the parent compound; m/z 100-800 for the derivative).
-
Tune key source parameters like capillary voltage, cone voltage, and desolvation gas temperature and flow to optimize the signal for the compound of interest.
-
-
Data Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to your compound.
-
Identify the molecular ion ([M+H]⁺, [M+Na]⁺, [M-H]⁻) and confirm that the observed m/z matches the calculated exact mass.
-
Analyze the fragmentation pattern in MS/MS experiments if further confirmation is needed.
-
Conclusion
The spectroscopic characterization of this compound and its derivatives is a multi-faceted process where NMR, FT-IR, and MS provide complementary and confirmatory data. NMR excels at defining the precise chemical structure and stereochemistry. FT-IR serves as a rapid and robust tool for verifying the success of functional group transformations, such as the installation of a protecting group. Mass spectrometry provides unequivocal confirmation of the molecular weight and offers structural clues through fragmentation analysis.
By employing the protocols and interpretive frameworks detailed in this guide, researchers can confidently synthesize, purify, and characterize these valuable building blocks, ensuring the integrity of their materials and advancing their research in medicinal chemistry and drug development.
References
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Cataldo, F., & Iglesias-Groth, S. (2018). Far-infrared spectroscopy of proteinogenic and other less common amino acids. Monthly Notices of the Royal Astronomical Society, 478(3), 3430–3437. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62386234, this compound. Retrieved January 20, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24729654, 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. Retrieved January 20, 2026, from [Link].
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Vrkic, B., & O'Hair, R. A. J. (2005). Gas-phase fragmentation reactions of protonated amino acids. Mass spectrometry reviews, 24(4), 587-611.
- Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1767(9), 1073-1101.
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Gelpi, E., Koenig, W. A., Gibert, J., & Oró, J. (1969). Combined gas chromatography-mass spectrometry of amino acid derivatives. Journal of Chromatographic Science, 7(10), 604-613. [Link]
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Catelani, G., Monti, L., & Tognetti, P. (1981). Conformational analysis of 3,4-epoxytetrahydropyran by n.m.r. spectroscopy. Carbohydrate research, 97(2), 189-197. [Link]
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Appell, M., & Jackson, M. A. (2014). Computationally assisted analysis of NMR chemical shifts as a tool in conformational analysis. Journal of organic chemistry, 79(18), 8695-8703. [Link]
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ResearchGate. (n.d.). Major FT-IR band assignments of free amino acids and their metal ion complexes (cm⁻¹). [Link]
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A Researcher's Guide to Elucidating the Mechanism of Action for 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid Analogs
Abstract
Novel non-proteinogenic amino acids, such as 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid and its analogs, represent a promising frontier in medicinal chemistry. The incorporation of a tetrahydropyran (THP) moiety introduces unique structural constraints and potential for new biological activities compared to their linear or carbocyclic counterparts.[1] This guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to rigorously confirm the mechanism of action (MoA) of this class of compounds. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis with established amino acid-based therapeutics.
Introduction: The Rationale for Tetrahydropyran-Containing Amino Acids
The tetrahydropyran (THP) ring is a bioisostere of cyclohexane but with lower lipophilicity and the capacity for the ring oxygen to act as a hydrogen bond acceptor.[1] These characteristics can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles and potentially tighter binding interactions with biological targets.[1] The structural rigidity of the THP ring, combined with the chirality of the amino acid backbone, allows for the precise spatial orientation of functional groups, making these analogs intriguing candidates for targeting enzymes, receptors, and transporters.
While the specific compound "this compound" is not extensively documented in publicly available literature[2][3], its structure as an unnatural amino acid suggests several plausible mechanisms of action that warrant investigation.[4] This guide will therefore provide a systematic approach to deconvoluting the MoA of such novel chemical entities.
Devising a Hypothesis-Driven Experimental Workflow
Given the structure of this compound, three primary hypotheses for its mechanism of action can be proposed:
-
Enzyme Inhibition: The compound may act as a competitive or allosteric inhibitor of an enzyme involved in amino acid metabolism.
-
Receptor Modulation: It could function as an agonist or antagonist at a receptor that recognizes amino acid-based ligands, such as NMDA receptors.[5]
-
Transporter Interference: The analog might inhibit the function of amino acid transporters, disrupting cellular homeostasis.
The following experimental workflow is designed to systematically test these hypotheses.
Caption: A potential signaling pathway for an NMDA receptor agonist.
Experimental Validation:
-
Western Blotting: To confirm the phosphorylation status of key signaling proteins like ERK and CREB following compound treatment.
-
Calcium Imaging: To measure intracellular calcium influx in response to the compound, which is a hallmark of NMDA receptor activation.
-
Reporter Gene Assays: To quantify the transcriptional activity of downstream transcription factors like CREB.
Conclusion
Confirming the mechanism of action for a novel compound class like this compound analogs requires a multi-faceted and hypothesis-driven approach. By systematically progressing from broad, panel-based screening to specific biochemical and cellular assays, researchers can build a robust body of evidence to define the molecular target and the subsequent signaling cascade. This guide provides a foundational framework for these investigations, emphasizing the importance of rigorous, self-validating experimental design and the use of appropriate comparative compounds to contextualize the findings. The unique properties conferred by the tetrahydropyran moiety suggest that this class of unnatural amino acids holds significant potential for the development of novel therapeutics.
References
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- Synthesis of tetrahydro-2H-pyranopyrimidines. (2019).
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- Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. (2024). MDPI.
- Synthesis and biological activities of some fused pyran derivatives. (2012). Arabian Journal of Chemistry.
- Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers in Chemistry.
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- 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. (2010). PubMed.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid
Hazard Assessment and Precautionary Principles
Due to the absence of a specific Safety Data Sheet (SDS), 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid should be handled as a potentially hazardous substance. Structurally, it is an amino acid derivative containing a tetrahydropyran ring. SDSs for similar compounds, such as other amino acid derivatives and aminomethyl-tetrahydropyrans, indicate potential for skin and eye irritation, and possible respiratory irritation[1][2]. Therefore, a conservative approach to handling and disposal is essential.
Core Principle: Treat this compound as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash[3].
Personal Protective Equipment (PPE)
Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If handling fine powders or creating aerosols, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area, preferably a chemical fume hood[2][4].
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and storing this compound waste for proper disposal by your institution's Environmental Health and Safety (EH&S) department or a licensed waste contractor.
Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals[5][6].
-
Designate a Waste Stream: This compound should be collected as a non-halogenated organic solid waste.
-
Avoid Mixing: Do not mix this waste with other waste streams such as halogenated solvents, strong acids, strong bases, or oxidizers[7]. Incompatible wastes must be kept separate to prevent violent reactions or the release of toxic gases[5][6].
Waste Container Selection and Labeling
-
Container Choice: Use a chemically compatible container with a secure, leak-proof screw-top lid[8]. A high-density polyethylene (HDPE) or glass container is generally suitable for solid amino acid derivatives. The original product container, if in good condition, is an ideal choice[5].
-
Labeling: Accurate and thorough labeling is a regulatory requirement and crucial for safety[8][9]. The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas[8].
-
The concentration or approximate amount of the waste.
-
The date when waste was first added to the container (accumulation start date).
-
Your name, laboratory, and contact information.
Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel[5][8][10].
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills[5][7].
-
Storage Conditions: Keep the container tightly closed except when adding waste[5][10]. Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Quantity Limits: Be aware of the accumulation limits for your SAA, which is typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste[10].
Arranging for Disposal
-
Contact EH&S: Once the waste container is full or has been in storage for the maximum allowed time (often up to one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EH&S) department for pickup[5][10].
-
Documentation: Maintain accurate records of the waste generated and its disposal, as required by regulations[11].
Data Summary Table
| Property/Procedure | Recommendation | Rationale |
| Common Name | 2-Amino-3-(tetrahydropyran-4-yl)propanoic acid | N/A |
| CAS Number | 1093933-46-9 | N/A |
| Assumed Hazards | Skin, eye, and respiratory irritant | Based on data for structurally similar compounds[1][2]. |
| Disposal Method | Collection as hazardous chemical waste | Prevents environmental contamination and ensures regulatory compliance[3][12]. |
| Waste Stream | Non-halogenated organic solid waste | Proper segregation to avoid incompatible chemical reactions[7]. |
| Container Type | HDPE or glass with a screw-top lid | Ensures chemical compatibility and prevents leaks[5][8]. |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Compliance with laboratory safety and environmental regulations[9][10]. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Source: If safe to do so, prevent further spillage.
-
Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect and Dispose: Carefully scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EH&S department.
For exposure, follow standard first aid procedures. For eye contact, flush with water for at least 15 minutes. For skin contact, wash thoroughly with soap and water. Seek immediate medical attention in all cases of exposure[2][4].
By adhering to these procedures, you contribute to a culture of safety and ensure that your laboratory practices are both scientifically sound and environmentally responsible.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. acs.org [acs.org]
- 4. fishersci.ca [fishersci.ca]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. acewaste.com.au [acewaste.com.au]
- 8. danielshealth.com [danielshealth.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. epa.gov [epa.gov]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Safeguarding Your Research: A Practical Guide to Handling 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid
The foundational principle of laboratory safety is proactive risk mitigation. The information presented here is designed to empower you with the knowledge to work confidently and safely, ensuring both personal protection and the integrity of your research.
Hazard Assessment: Understanding the Risks
Due to the absence of a specific SDS, we will extrapolate potential hazards from a closely related compound: 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. The GHS classification for this molecule indicates the following potential hazards:
-
Skin Irritation (H315): May cause redness and irritation upon contact with the skin.
-
Serious Eye Irritation (H319): Can cause significant irritation and potential damage to the eyes.
-
Respiratory Irritation (H335): Inhalation of dust may lead to irritation of the respiratory tract.
Given that 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is a fine powder, the primary routes of exposure are inhalation and direct contact with skin and eyes. Therefore, our personal protective equipment (PPE) strategy must create a reliable barrier against these exposures.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Safety glasses with side shields or safety goggles. A face shield is recommended when handling larger quantities. | Protects against airborne particles and accidental splashes. |
| Hands | Nitrile gloves. | Provides a chemical-resistant barrier to prevent skin contact. Inspect gloves for any tears or perforations before use. |
| Body | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved N95 respirator or higher. | Essential for minimizing the inhalation of fine powders, especially when weighing or transferring the compound. |
This selection of PPE is based on the potential for skin, eye, and respiratory irritation and aligns with general safety practices for handling chemical powders in a laboratory setting.
Logical Flow for Donning PPE
To ensure maximum protection, PPE should be put on in a specific order. This minimizes the risk of cross-contamination.
Caption: Sequential process for donning PPE.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible results.
Preparation:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers, etc.) and PPE are readily available.
-
Emergency Preparedness: Locate the nearest safety shower and eyewash station. Have a spill kit readily accessible.
Weighing and Transfer:
-
Don PPE: Follow the prescribed sequence for donning PPE.
-
Minimize Dust: When weighing, use a gentle scooping motion with a spatula. Avoid any actions that could create a dust cloud.
-
Containment: Use a weigh boat or paper to contain the powder. If transferring to a solution, do so slowly and carefully to prevent splashing.
-
Clean Up: After transfer, carefully wipe down the balance and surrounding surfaces with a damp cloth to collect any residual powder.
Experimental Workflow: A Self-Validating System
The following diagram illustrates a logical workflow that incorporates safety checks at each critical stage.
Caption: A comprehensive experimental workflow for safe handling.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be placed in a designated, sealed hazardous waste container.
-
Aqueous Waste: Solutions containing this compound should be collected in a clearly labeled hazardous waste container. Do not dispose of these solutions down the drain.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and an indication of the potential hazards (e.g., "Skin and Eye Irritant").
While the metabolic breakdown of amino acids in biological systems results in products like ammonia and urea, this is not relevant for the disposal of the pure chemical compound in a laboratory setting. Chemical waste must be handled according to institutional and local environmental regulations.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Type | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
By integrating these safety protocols into your daily laboratory practices, you can create a secure environment that fosters both groundbreaking research and personal well-being.
References
- U.S. Pharmacopeia (USP). (2016, October 26).
-
Study.com. (n.d.). Amino acids are removed as waste as three different substances. Describe each substance, the organisms that utilize it, and why it is advantageous for that group of animals. Retrieved from [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
